molecular formula C24H35B B1376346 1,3,5-Tricyclohexylbromobenzene CAS No. 97443-80-6

1,3,5-Tricyclohexylbromobenzene

Cat. No.: B1376346
CAS No.: 97443-80-6
M. Wt: 403.4 g/mol
InChI Key: WAMFJXQPJPAGHX-UHFFFAOYSA-N
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Description

1,3,5-Tricyclohexylbromobenzene is a useful research compound. Its molecular formula is C24H35Br and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tricyclohexylbromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tricyclohexylbromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3,5-tricyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMFJXQPJPAGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)Br)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736319
Record name 2-bromo-1,3,5-tricyclohexylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97443-80-6
Record name 2-bromo-1,3,5-tricyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3,5-Tricyclohexylbromobenzene synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,3,5-Tricyclohexylbromobenzene

Abstract

This technical guide provides a comprehensive, two-part synthetic protocol for the preparation of 1,3,5-tricyclohexylbromobenzene, a sterically hindered aromatic compound with significant potential as a building block in advanced materials and complex organic synthesis. The narrative is structured to deliver not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The synthesis commences with the exhaustive Friedel-Crafts alkylation of benzene to yield the 1,3,5-tricyclohexylbenzene intermediate, followed by a selective electrophilic bromination. This document is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into the synthesis, purification, and characterization of the title compound.

Introduction and Synthetic Strategy

1,3,5-Tricyclohexylbromobenzene (IUPAC Name: 2-bromo-1,3,5-tricyclohexylbenzene) is a unique polyalicyclic aromatic halide.[1] Its structure is characterized by a central benzene ring symmetrically substituted with three bulky cyclohexyl groups, which impart significant steric hindrance and unique solubility properties. This steric shielding makes the remaining aromatic proton and the bromo substituent valuable handles for further, highly selective transformations.

The synthesis is logically approached in two distinct stages:

  • Part A: Friedel-Crafts Tricyclohexylation of Benzene. This step involves the exhaustive alkylation of the benzene ring using a suitable cyclohexylating agent in the presence of a strong Lewis acid catalyst to form the key intermediate, 1,3,5-tricyclohexylbenzene.[2][3]

  • Part B: Electrophilic Aromatic Bromination. The synthesized 1,3,5-tricyclohexylbenzene is then subjected to selective bromination to install a single bromine atom onto the aromatic ring, yielding the final product.

This overall workflow is depicted below.

G Benzene Benzene Intermediate 1,3,5-Tricyclohexylbenzene Benzene->Intermediate Part A: Friedel-Crafts Alkylation Product 1,3,5-Tricyclohexylbromobenzene Intermediate->Product Part B: Electrophilic Bromination

Caption: High-level two-stage synthetic workflow.

Part A: Synthesis of 1,3,5-Tricyclohexylbenzene

Mechanistic Rationale and Experimental Design

The core of this stage is the Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction.[4] The reaction proceeds via the generation of a cyclohexyl carbocation (or a strongly polarized complex) from a cyclohexyl precursor, which then attacks the nucleophilic benzene ring.

Causality Behind Experimental Choices:

  • Alkylating Agent: While cyclohexyl chloride can be used, cyclohexene is often preferred in industrial settings as it avoids the generation of HCl and can be used with acid catalysts.[5] For laboratory scale, using cyclohexene with anhydrous aluminum chloride and a trace amount of HCl gas (to initiate the reaction by protonating the alkene) is an effective strategy.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice. Its high activity is necessary to generate the electrophile and overcome the deactivation of the ring that occurs after the first and second alkylations. A molar excess of benzene is used to serve as both reactant and solvent and to minimize unwanted side reactions.

  • Reaction Control: Unlike many Friedel-Crafts alkylations where polyalkylation is a problematic side reaction, here it is the desired outcome.[6] Driving the reaction to completion requires forcing conditions—an excess of the alkylating agent and catalyst, and elevated temperature—to overcome the steric hindrance and deactivating effect of the existing cyclohexyl groups to achieve 1,3,5-trisubstitution.

The mechanism for the initial alkylation is illustrated below. Subsequent alkylations follow the same principle at the meta positions.

G Friedel-Crafts Alkylation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Substitution Cyclohexene C₆H₁₀ Carbocation C₆H₁₁⁺ Cyclohexene->Carbocation + H+ AlCl3 AlCl3 Benzene Sigma_Complex Benzene->Sigma_Complex + Cyclohexyl+ Product Cyclohexylbenzene Sigma_Complex->Product - H+ G Electrophilic Bromination Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Aromatization Br2 Br2 Br_plus Br⁺---[FeBr₄]⁻ Br2->Br_plus + FeBr₃ Substrate 1,3,5-Tricyclohexylbenzene Sigma_Complex Sigma_Complex Substrate->Sigma_Complex + Br⁺ Product Final Product Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

Safety Precaution: Bromine is highly toxic, corrosive, and volatile. This procedure must be performed in a well-ventilated fume hood. Use appropriate PPE, including heavy-duty butyl rubber or neoprene gloves. Have a solution of sodium thiosulfate ready for quenching and neutralizing any spills.

ReagentMolar Mass ( g/mol )AmountMoles
1,3,5-Tricyclohexylbenzene324.5432.5 g0.10
Dichloromethane (DCM, anhydrous)84.93400 mL-
Bromine (Br₂)159.816.1 mL (18.9 g)0.12
Iron powder (catalyst)55.850.2 g~3.6 mmol
Sodium Thiosulfate (Na₂S₂O₃)158.11--

Procedure:

  • Setup: In a 1 L three-neck flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a reflux condenser (connected to a gas scrubber), dissolve 1,3,5-tricyclohexylbenzene (32.5 g) in anhydrous DCM (400 mL). Add the iron powder catalyst.

  • Bromine Addition: Protect the apparatus from light by wrapping it in aluminum foil (to prevent radical side-chain bromination). In the dropping funnel, prepare a solution of bromine (6.1 mL) in DCM (50 mL).

  • Reaction: Add the bromine solution dropwise to the stirred solution over 1 hour at room temperature. The red-brown color of bromine should discharge as it is consumed. HBr gas will be evolved and should be directed to the scrubber.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours, or until the red-brown color persists and TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (~100 mL) until the bromine color is completely discharged.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (2 x 150 mL) and saturated sodium bicarbonate solution (1 x 150 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by rotary evaporation. The crude product, 1,3,5-tricyclohexylbromobenzene, can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with hexanes).

  • Characterization: The final product should be a white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The molecular weight is 403.4 g/mol for C₂₄H₃₅Br. [1]The crystal structure has been reported, providing definitive structural confirmation. [7]

References

  • Wikipedia. Cyclohexylbenzene. Available from: [Link]

  • Google Patents. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene.
  • Chemsrc. 1,3,5-Tricyclohexylbenzene | CAS#:7325-14-6. Available from: [Link]

  • PubChem. 1,3,5-Tricyclohexylbromobenzene | C24H35Br | CID 67050541. Available from: [Link]

  • PubChem. 1,3,5-Tricyclohexylbenzene | C24H36 | CID 14964030. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • Periodic Chemistry. Friedel-Crafts Alkylation. Available from: [Link]

  • Chemguide. Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Available from: [Link]

  • Royal Society of Chemistry. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Available from: [Link]

  • ResearchGate. 1-Bromo-2,4,6-tricyclohexylbenzene. Available from: [Link]

Sources

An In-Depth Technical Guide to 1,3,5-Tricyclohexylbromobenzene: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricyclohexylbromobenzene, with the IUPAC name 2-bromo-1,3,5-tricyclohexylbenzene, is a sterically hindered organobromine compound that serves as a valuable building block in synthetic organic chemistry. Its unique structural architecture, featuring a bulky tricyclohexylphenyl moiety, imparts distinct chemical properties and reactivity, making it a subject of interest for the synthesis of novel ligands, complex organic molecules, and materials with tailored properties. This technical guide provides a comprehensive overview of the chemical properties of 1,3,5-tricyclohexylbromobenzene, including its synthesis, spectroscopic characterization, and reactivity, with a focus on its applications in modern synthetic methodologies.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3,5-Tricyclohexylbromobenzene is presented in the table below.

PropertyValueReference
IUPAC Name 2-bromo-1,3,5-tricyclohexylbenzene[1][2]
Synonyms 1-Bromo-2,4,6-tricyclohexylbenzene, 2,4,6-Tricyclohexylbromobenzene[1][2]
CAS Number 97443-80-6[1][2]
Molecular Formula C₂₄H₃₅Br[1][2]
Molecular Weight 403.44 g/mol [2]
Melting Point 140-163 °C[3]
Boiling Point (Predicted) 454.9 ± 44.0 °C[3]
Appearance Solid[4]

Synthesis of 1,3,5-Tricyclohexylbromobenzene

The synthesis of 1,3,5-tricyclohexylbromobenzene is most commonly achieved through the electrophilic bromination of 1,3,5-tricyclohexylbenzene. The bulky cyclohexyl groups, while sterically hindering, activate the aromatic ring towards electrophilic substitution.

Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of activated aromatic compounds.

Materials:

  • 1,3,5-Tricyclohexylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

  • Sodium thiosulfate solution (aqueous, 10%)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or heptane for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,3,5-tricyclohexylbenzene in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

  • Bromine Addition: Slowly add a stoichiometric amount (1 equivalent) of bromine, dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via the dropping funnel at 0 °C (ice bath). The addition should be performed in the dark to prevent radical chain reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by carefully adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or heptane to yield 1,3,5-tricyclohexylbromobenzene as a solid.

Caption: Workflow for the synthesis of 1,3,5-Tricyclohexylbromobenzene.

Spectroscopic Characterization

The structural elucidation of 1,3,5-tricyclohexylbromobenzene relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (typically δ 1.0-2.5 ppm) corresponding to the numerous protons of the three cyclohexyl rings. The aromatic region should exhibit a singlet for the two equivalent aromatic protons, likely in the range of δ 7.0-7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides more definitive structural information. A published ¹³C NMR spectrum is available, showing the expected signals for the aromatic and aliphatic carbons.[1] The aromatic region will display signals for the six unique carbon atoms of the benzene ring. The aliphatic region will show multiple signals corresponding to the different carbon environments within the cyclohexyl rings.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic distribution of 1,3,5-tricyclohexylbromobenzene. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 402 and 404.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3,5-tricyclohexylbromobenzene will display characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • C-H stretching (aliphatic): Strong bands in the 2850-2950 cm⁻¹ region.

  • C-H stretching (aromatic): Weaker bands around 3000-3100 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A band in the fingerprint region, typically between 500-650 cm⁻¹.

Chemical Reactivity and Applications

The chemical reactivity of 1,3,5-tricyclohexylbromobenzene is largely dictated by the presence of the C-Br bond and the significant steric hindrance imposed by the three cyclohexyl groups. This steric bulk can influence the accessibility of the bromine atom and the adjacent aromatic positions to incoming reagents.

Grignard Reagent Formation

One of the primary applications of 1,3,5-tricyclohexylbromobenzene is as a precursor to its corresponding Grignard reagent, 2,4,6-tricyclohexylphenylmagnesium bromide.[5] This is a powerful but sterically demanding nucleophile used in the synthesis of highly congested molecules.

Experimental Protocol: Grignard Reagent Formation

Materials:

  • 1,3,5-Tricyclohexylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Activation: Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 1,3,5-tricyclohexylbromobenzene in anhydrous ether to the magnesium. The reaction is typically initiated by gentle warming.

  • Addition: Once the reaction has started (indicated by bubbling and a color change), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution can be used directly in subsequent reactions.

Caption: Formation of the Grignard reagent from 1,3,5-Tricyclohexylbromobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 1,3,5-tricyclohexylbromobenzene is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. However, the significant steric hindrance around the reaction center necessitates the use of specialized, bulky phosphine ligands to facilitate efficient catalysis.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound. For sterically hindered substrates like 1,3,5-tricyclohexylbromobenzene, bulky and electron-rich phosphine ligands such as SPhos or XPhos, in combination with a suitable palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a base (e.g., K₃PO₄ or Cs₂CO₃), are often required to achieve good yields.[2][6][7]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. The coupling of 1,3,5-tricyclohexylbromobenzene with primary or secondary amines would also necessitate the use of sterically demanding ligands (e.g., Josiphos or Buchwald-type ligands) to overcome the steric repulsion and promote the desired amination.[4][8]

The general catalytic cycles for these reactions involve an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (Suzuki) or amine coordination and deprotonation (Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Conclusion

1,3,5-Tricyclohexylbromobenzene is a sterically encumbered aryl bromide with significant potential in synthetic organic chemistry. Its synthesis via electrophilic bromination of 1,3,5-tricyclohexylbenzene provides access to a versatile building block. The pronounced steric hindrance dictates its reactivity, making it a challenging yet valuable substrate for the construction of highly congested molecular architectures. Its utility in forming sterically demanding Grignard reagents and its potential as a substrate in advanced palladium-catalyzed cross-coupling reactions highlight its importance for researchers and scientists in the field of drug development and materials science. Further exploration of its reactivity with a broader range of coupling partners and catalytic systems will undoubtedly unveil new synthetic possibilities.

References

  • Mague, J. T.; Linhardt, L.; Medina, I.; Fink, M. J. (2007). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o335. Available at: [Link].

  • PubChem. 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].

  • National Center for Biotechnology Information. 1-Bromo-2,4,6-tricyclohexylbenzene - MeSH. Available at: [Link].

  • Wikipedia. Suzuki reaction. Wikimedia Foundation. Available at: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

  • Chemguide. grignard reagents. Available at: [Link].

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Khan, F. A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2568. Available at: [Link].

  • Oakwood Chemical. 1-Bromo-2,4,6-tricyclohexylbenzene. Available at: [Link].

  • PubChem. 2-Bromo-1,3,5-tricyclohexyl-4-methylbenzene. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene. Available at: [Link].

  • Grignard Reaction. University of Missouri–St. Louis. Available at: [Link].

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  • PubChem. 1,3,5-Tribromobenzene. National Center for Biotechnology Information. Available at: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link].

  • Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link].

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link].

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  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

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An In-depth Technical Guide to 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Sterically Hindered Aromatics

In the landscape of modern organic synthesis and materials science, the deliberate construction of molecules with significant steric bulk has emerged as a powerful strategy for controlling reactivity, dictating supramolecular architecture, and imparting unique physical properties. 1,3,5-Tricyclohexylbromobenzene (CAS No. 97443-80-6), a seemingly simple halogenated aromatic compound, stands as a testament to this principle. Its benzene core, adorned with three bulky cyclohexyl groups, creates a sterically demanding environment that has profound implications for its chemical behavior and utility. This guide, intended for the discerning researcher, will delve into the synthesis, characterization, and burgeoning applications of this intriguing molecule, with a particular focus on its role as a precursor to advanced catalytic systems.

Physicochemical Properties: A Snapshot

A comprehensive understanding of a molecule begins with its fundamental properties. Below is a summary of the key physicochemical data for 1,3,5-Tricyclohexylbromobenzene.

PropertyValueSource
CAS Number 97443-80-6
Molecular Formula C₂₄H₃₅Br
Molecular Weight 403.44 g/mol
IUPAC Name 2-Bromo-1,3,5-tricyclohexylbenzene
Melting Point 140-163 °C
Appearance Solid

Synthesis of 1,3,5-Tricyclohexylbromobenzene: A Two-Step Approach

The synthesis of 1,3,5-Tricyclohexylbromobenzene is most effectively achieved through a two-step process: the initial synthesis of the 1,3,5-tricyclohexylbenzene precursor, followed by its selective bromination.

Part 1: Synthesis of 1,3,5-Tricyclohexylbenzene

The precursor, 1,3,5-tricyclohexylbenzene, can be synthesized via the acid-catalyzed trimerization of cyclohexene. This reaction leverages the ability of a strong acid to generate a carbocation intermediate, which then initiates a cascade of electrophilic additions to other cyclohexene molecules, ultimately leading to the stable aromatic core.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene and a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction is typically performed in a suitable solvent like toluene.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1,3,5-tricyclohexylbenzene.

Synthesis_Step1 Cyclohexene Cyclohexene Intermediate Carbocation Intermediate Cyclohexene->Intermediate Protonation Acid_Catalyst H+ (e.g., H₂SO₄) Intermediate->Cyclohexene Electrophilic Attack (x2) Tricyclohexylbenzene 1,3,5-Tricyclohexylbenzene Intermediate->Tricyclohexylbenzene Cyclization & Aromatization

Caption: Synthesis of 1,3,5-Tricyclohexylbenzene from Cyclohexene.

Part 2: Bromination of 1,3,5-Tricyclohexylbenzene

The selective monobromination of the sterically hindered 1,3,5-tricyclohexylbenzene requires careful control of reaction conditions to prevent the formation of di- and tri-brominated byproducts. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, is crucial for activating the bromine molecule.

Experimental Protocol:

  • Reaction Setup: In a flask protected from light and moisture, dissolve 1,3,5-tricyclohexylbenzene in a suitable inert solvent like carbon tetrachloride or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of iron powder or FeBr₃ to the solution.

  • Bromine Addition: Slowly add a stoichiometric amount (one equivalent) of bromine to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred at low temperature for several hours. The disappearance of the reddish-brown color of bromine can indicate the consumption of the reagent. TLC can be used to monitor the formation of the product and the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. After filtration and solvent removal, the crude 1,3,5-Tricyclohexylbromobenzene can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[1]

Synthesis_Step2 Tricyclohexylbenzene 1,3,5-Tricyclohexylbenzene Product 1,3,5-Tricyclohexylbromobenzene Tricyclohexylbenzene->Product Bromine Br₂ Bromine->Product Catalyst FeBr₃ (catalyst) Catalyst->Bromine Activation

Caption: Bromination of 1,3,5-Tricyclohexylbenzene.

Characterization of 1,3,5-Tricyclohexylbromobenzene

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the cyclohexyl protons. The aromatic region should exhibit a singlet for the two equivalent aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will display a series of peaks for the cyclohexyl carbons and distinct signals for the aromatic carbons, with the carbon atom attached to the bromine atom being significantly shifted.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and the conformation of the cyclohexyl rings. A study by Mague et al. (2007) has provided detailed crystallographic data for 1-bromo-2,4,6-tricyclohexylbenzene.[1]

Applications in Catalysis: The Gateway to Bulky Phosphine Ligands

The primary application of 1,3,5-Tricyclohexylbromobenzene lies in its use as a key building block for the synthesis of sterically demanding biaryl phosphine ligands. These ligands are of immense importance in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

The bromine atom on the 1,3,5-tricyclohexylbenzene scaffold serves as a handle for further functionalization, most notably through lithium-halogen exchange followed by reaction with a chlorophosphine to introduce a phosphino group. The resulting bulky phosphine ligands can then be employed in various catalytic transformations.

The Role in Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3][4] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center.

Bulky biaryl phosphine ligands derived from 1,3,5-Tricyclohexylbromobenzene offer several advantages:

  • Enhanced Catalytic Activity: The steric bulk of the cyclohexyl groups can promote the reductive elimination step of the catalytic cycle, which is often the rate-determining step, thereby increasing the overall reaction rate.

  • Improved Stability: The bulky framework can protect the palladium center from deactivation pathways, leading to more robust and long-lived catalysts.

  • Access to Challenging Substrates: These ligands can enable the coupling of sterically hindered or electronically deactivated substrates that are often unreactive with less bulky ligand systems.

Catalysis_Application Tricyclohexylbromobenzene 1,3,5-Tricyclohexylbromobenzene Bulky_Ligand Bulky Biaryl Phosphine Ligand Tricyclohexylbromobenzene->Bulky_Ligand Synthesis Active_Catalyst Active Pd-Ligand Complex Bulky_Ligand->Active_Catalyst Pd_Catalyst Palladium Precursor Pd_Catalyst->Active_Catalyst Coordination Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) Active_Catalyst->Cross_Coupling Catalysis Products Pharmaceuticals, Fine Chemicals, Materials Cross_Coupling->Products

Caption: Role of 1,3,5-Tricyclohexylbromobenzene in Catalysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Inhalation: May be harmful if inhaled. Avoid breathing dust.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

1,3,5-Tricyclohexylbromobenzene, with its unique sterically encumbered structure, serves as a valuable platform for the development of advanced chemical tools. Its primary role as a precursor to bulky phosphine ligands has solidified its importance in the field of homogeneous catalysis, enabling the synthesis of complex molecules with greater efficiency and scope. As the demand for more sophisticated and selective catalytic systems continues to grow in the pharmaceutical and materials science industries, the utility of architecturally complex building blocks like 1,3,5-Tricyclohexylbromobenzene is poised to expand, opening new avenues for innovation and discovery.

References

  • PubChem. 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. [Link]

  • Chemdad. 2-Bromo-1,3,5-tricyclohexylbenzene. [Link]

  • Mague, J. T., Linhardt, L., Medina, I., & Fink, M. J. (2007). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o335. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

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An In-depth Technical Guide to the Physical Properties of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Rigorous Physical Characterization in Drug Development

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is a cornerstone of success. A thorough understanding of a molecule's physical properties is not merely an academic exercise; it is a critical determinant of a compound's viability as a therapeutic agent. Properties such as melting point, boiling point, solubility, and density govern everything from formulation and dosage form to bioavailability and stability. This guide provides an in-depth exploration of the physical properties of 1,3,5-tricyclohexylbromobenzene, a complex and sterically hindered aromatic compound. While experimentally determined data for this specific molecule are not broadly available in public literature, this paper will serve as a comprehensive manual for the methodologies and analytical frameworks required to elucidate these crucial parameters. By leveraging data from analogous compounds and detailing the requisite experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to thoroughly characterize this and other novel molecules.

Molecular Overview of 1,3,5-Tricyclohexylbromobenzene

1,3,5-Tricyclohexylbromobenzene is a substituted aromatic compound characterized by a central benzene ring functionalized with three cyclohexyl groups at the 1, 3, and 5 positions, and a bromine atom. Its structure presents a unique combination of a planar aromatic core with bulky, non-planar cycloaliphatic substituents, which significantly influences its physical and chemical behavior.

Table 1: Core Identifiers for 1,3,5-Tricyclohexylbromobenzene [1]

IdentifierValue
IUPAC Name 2-bromo-1,3,5-tricyclohexylbenzene
Molecular Formula C₂₄H₃₅Br
Molecular Weight 403.4 g/mol
CAS Number 97443-80-6

The substantial steric hindrance imposed by the three cyclohexyl groups is expected to play a dominant role in the molecule's intermolecular interactions, thereby affecting its melting point, boiling point, and solubility.

Elucidation of Core Physical Properties

A comprehensive understanding of a compound's physical properties is paramount. Below, we discuss the key physical parameters and the methodologies for their determination.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. For a pure substance, the melting point is a sharp, well-defined temperature range.

Table 2: Predicted and Comparative Melting Points

CompoundMelting Point (°C)Data TypeSource
1,3,5-TricyclohexylbromobenzeneNot availableExperimental-
1,3,5-Tribromobenzene117-121Experimental[2]
1,3,5-Trichlorobenzene63Experimental[3]

The significant increase in molecular weight and the complex intermolecular interactions of 1,3,5-tricyclohexylbromobenzene suggest its melting point is likely to be substantial, and certainly higher than its less substituted counterparts.

The determination of a melting point is a foundational technique in organic chemistry, valued for its simplicity and the wealth of information it provides regarding a compound's purity.

  • Sample Preparation : A small quantity of the dry, crystalline 1,3,5-tricyclohexylbromobenzene is finely powdered.

  • Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation : The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is the melting point.

The causality behind this protocol lies in ensuring a gradual and uniform temperature increase, allowing for the precise observation of the phase transition. A rapid heating rate can lead to an artificially wide and inaccurate melting point range.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow Start Start: Crystalline Sample Prep Sample Preparation (Dry and Powder) Start->Prep Purity Check Load Load Capillary Tube Prep->Load Setup Place in Apparatus Load->Setup Heat Slow Heating (1-2°C/min) Setup->Heat Observe Observe Phase Transition Heat->Observe Record Record Melting Range Observe->Record End End: Melting Point Data Record->End

Caption: A stepwise workflow for the determination of a compound's melting point.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high molecular weight and expected strong intermolecular forces of 1,3,5-tricyclohexylbromobenzene, its boiling point is anticipated to be significantly high, likely requiring vacuum distillation to prevent decomposition.

Table 3: Comparative Boiling Points

CompoundBoiling Point (°C)Data TypeSource
1,3,5-TricyclohexylbromobenzeneNot availableExperimental-
1,3,5-Tribromobenzene271Experimental[2]
1,3,5-Trichlorobenzene208Experimental[3]
  • Sample Preparation : A small amount of the liquid sample is placed in a small test tube.

  • Capillary Inversion : A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup : The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating : The Thiele tube is gently heated, and a stream of bubbles will emerge from the inverted capillary.

  • Observation : Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

This method relies on the principle of equalizing the vapor pressure of the substance with the external pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.

Solubility

Solubility is a critical parameter for drug development, influencing absorption and formulation. The "like dissolves like" principle suggests that 1,3,5-tricyclohexylbromobenzene, with its large nonpolar cyclohexyl groups, will be soluble in nonpolar organic solvents and insoluble in polar solvents like water.

Table 4: Predicted Solubility Profile

SolventPolarityPredicted Solubility
WaterPolarInsoluble
EthanolPolarSparingly Soluble
DichloromethaneNonpolarSoluble
TolueneNonpolarSoluble
HexaneNonpolarSoluble
  • Solvent Addition : To approximately 10-20 mg of 1,3,5-tricyclohexylbromobenzene in a small test tube, add 1 mL of the chosen solvent.

  • Mixing : The mixture is agitated thoroughly for 1-2 minutes.

  • Observation : The sample is observed for any signs of dissolution. If the solid completely disappears, it is deemed soluble. If it remains unchanged, it is insoluble. If some, but not all, of the solid dissolves, it is partially soluble.

This self-validating system provides a rapid and effective means of assessing the polarity and solubility characteristics of a new compound.

Diagram 2: Logic Diagram for Solubility Determination

SolubilityLogic Start Start: Compound + Solvent Mix Agitate Mixture Start->Mix Observe Observe for 30s Mix->Observe Soluble Soluble Observe->Soluble Homogeneous Solution Insoluble Insoluble Observe->Insoluble No Change Partial Partially Soluble Observe->Partial Some Solid Remains

Caption: A decision-making flowchart for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 1,3,5-tricyclohexylbromobenzene is expected to be complex in the aliphatic region due to the numerous, diastereotopic protons of the cyclohexyl rings. The aromatic region should show a singlet for the two equivalent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. A ¹³C NMR spectrum is noted as available in the PubChem database.[1]

  • Sample Preparation : A 5-10 mg sample of 1,3,5-tricyclohexylbromobenzene is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing : The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3,5-tricyclohexylbromobenzene is expected to show characteristic absorptions for C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, and C-Br stretching.

  • Sample Placement : A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application : A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Acquisition : The IR spectrum is recorded.

  • Cleaning : The crystal is cleaned with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3,5-tricyclohexylbromobenzene, the mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

  • Sample Introduction : A dilute solution of the sample is introduced into the ion source.

  • Ionization : The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

References

  • PubChem. (n.d.). 1,3,5-Tribromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

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1,3,5-Tricyclohexylbromobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3,5-Tricyclohexylbromobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tricyclohexylbromobenzene, a sterically hindered organobromine compound. The document details its fundamental molecular characteristics, physicochemical properties, a plausible synthetic pathway, and potential applications relevant to the fields of chemical research and drug development. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights and methodologies.

Molecular Identification and Core Properties

1,3,5-Tricyclohexylbromobenzene, systematically named 2-Bromo-1,3,5-tricyclohexylbenzene, is a substituted aromatic compound.[1][2][3] Its structure is characterized by a central benzene ring substituted with three bulky cyclohexyl groups at the 1, 3, and 5 positions and a bromine atom. This significant steric hindrance imparted by the cyclohexyl groups dictates its chemical reactivity and physical properties.

The core molecular identifiers for this compound are:

  • Chemical Formula : C₂₄H₃₅Br[1][2]

  • Molecular Weight : 403.4 g/mol [1] (also reported as 403.44 g/mol [2][3])

  • CAS Number : 97443-80-6[1][2][3]

  • IUPAC Name : 2-bromo-1,3,5-tricyclohexylbenzene[1]

Physicochemical Data

The physical and chemical properties of 1,3,5-Tricyclohexylbromobenzene are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₅BrPubChem[1], Echemi[2]
Molecular Weight 403.4 g/mol PubChem[1]
Exact Mass 402.19221 DaPubChem[1], Echemi[2]
Appearance White to off-white solidChemicalBook[3]
Melting Point 140-163°CChemicalBook[3], Echemi[2]
Boiling Point 454.9 ± 44.0 °C (Predicted)ChemicalBook[3], Echemi[2]
Density 1.155 ± 0.06 g/cm³ (Predicted)ChemicalBook[3], Echemi[2]
Storage Temperature 2-8°CChemicalBook[3]

Synthesis Pathway and Experimental Rationale

Step 1: Synthesis of 1,3,5-Tricyclohexylbenzene

The precursor, 1,3,5-Tricyclohexylbenzene (C₂₄H₃₆, MW: 324.54 g/mol ), can be synthesized via the acid-catalyzed trimerization of cyclohexylacetylene or through Friedel-Crafts alkylation of benzene with cyclohexene, though the latter can lead to polysubstitution and isomerism.[4][5] A more controlled synthesis would be the cyclotrimerization of cyclohexylacetylene.

Step 2: Electrophilic Aromatic Bromination

The subsequent step is the bromination of the 1,3,5-Tricyclohexylbenzene intermediate. Due to the steric bulk of the three cyclohexyl groups, the remaining aromatic protons are highly shielded. This necessitates a potent electrophilic brominating agent and potentially harsh reaction conditions to achieve monosubstitution.

Proposed Experimental Protocol: Synthesis of 1,3,5-Tricyclohexylbromobenzene
  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-Tricyclohexylbenzene (1.0 eq).

  • Solvent Addition : Dissolve the starting material in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Catalyst Introduction : Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq), to the solution. The catalyst is crucial for polarizing the bromine molecule to generate a potent electrophile (Br⁺).

  • Bromination : Slowly add a solution of elemental bromine (Br₂) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0°C. The slow addition helps control the exothermicity of the reaction.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction : Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure 1,3,5-Tricyclohexylbromobenzene.

Workflow Visualization

The proposed synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_bromination Step 2: Selective Bromination cluster_reagents Key Reagents Start 1,3,5-Trisubstituted Benzene Precursor (e.g., 1,3,5-Tribromobenzene) Precursor 1,3,5-Tricyclohexylbenzene (C₂₄H₃₆) Start->Precursor Suzuki or other Cross-Coupling Reaction with Cyclohexylating Agent Bromination Electrophilic Aromatic Substitution Precursor->Bromination Br₂, FeBr₃ in inert solvent Product 1,3,5-Tricyclohexylbromobenzene (C₂₄H₃₅Br) Bromination->Product Purification (Chromatography/Recrystallization) Br2 Br₂ FeBr3 FeBr₃

Caption: Proposed two-step synthesis of 1,3,5-Tricyclohexylbromobenzene.

Applications in Research and Development

While specific, large-scale applications are not widely documented, the unique structure of 1,3,5-Tricyclohexylbromobenzene makes it a compound of interest for several specialized areas:

  • Intermediate in Organic Synthesis : As a sterically hindered aryl bromide, it can serve as a building block in complex organic synthesis. The bromine atom provides a reactive handle for further functionalization through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling, allowing for the introduction of other functional groups.

  • Ligand Development : The bulky tricyclohexylphenyl scaffold can be incorporated into the design of novel ligands for catalysis. The steric hindrance can influence the coordination geometry around a metal center, potentially leading to catalysts with unique selectivity and activity.

  • Materials Science : Aryl bromides are precursors for organometallic reagents used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and other organic electronics. The bulky cyclohexyl groups can improve the solubility and processing characteristics of resulting polymers or molecular materials. The synthesis of 1,3,5-triarylbenzenes, a related class of compounds, is noted for its use in developing OLEDs and dendrimers.[6]

  • Fragment-Based Drug Discovery (FBDD) : In drug development, sterically hindered fragments can be used to probe the binding pockets of proteins. The lipophilic nature of the cyclohexyl groups combined with the reactive bromide handle makes this molecule a potential starting point for developing novel therapeutic agents.

Safety and Handling

As with all brominated organic compounds, 1,3,5-Tricyclohexylbromobenzene should be handled with care in a well-ventilated fume hood.

  • Hazard Statements : It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

  • Precautionary Statements : Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and specific actions for exposure (P301+P312, P302+P352, P305+P351+P338).[3]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound.

Conclusion

1,3,5-Tricyclohexylbromobenzene is a specialized chemical compound with significant potential as an intermediate and building block in advanced organic synthesis, materials science, and medicinal chemistry. Its highly substituted and sterically encumbered structure presents both synthetic challenges and opportunities for creating novel molecules with tailored properties. This guide provides the foundational knowledge required for researchers and developers to effectively utilize this compound in their work.

References

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Hosseini, S. A., et al. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]

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The Crowded World of a Sterically Encumbered Arene: A Technical Guide to the Crystal Structure of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray structure of 1,3,5-Tricyclohexylbromobenzene. The intricate process of determining this structure is detailed, beginning with the multi-step synthesis of the sterically hindered precursor and its subsequent selective bromination. We delve into the rationale behind the chosen crystallization strategies, which are critical for obtaining diffraction-quality single crystals of such a sterically demanding molecule. The core of this guide is a detailed exposition of the single-crystal X-ray diffraction (SC-XRD) methodology, from data acquisition to structure solution and refinement. The final crystal structure reveals significant intramolecular strain, evidenced by distortions in bond angles and the specific conformations of the cyclohexyl rings, offering profound insights into the effects of steric hindrance on molecular geometry. This document is intended for researchers in crystallography, organic synthesis, and materials science, providing both a practical protocol and a detailed structural analysis.

Introduction: The Significance of Steric Hindrance

Sterically hindered molecules, such as 1,3,5-Tricyclohexylbromobenzene, are of fundamental interest in chemistry. The bulky cyclohexyl groups create a sterically crowded environment around the central benzene ring, influencing the molecule's reactivity, conformational preferences, and solid-state packing. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rationalizing its chemical behavior and for the design of novel ligands, molecular machines, and functional materials.[1][2] This guide elucidates the complete workflow, from synthesis to structural analysis, providing a robust, self-validating protocol for researchers in the field.

Synthesis and Purification: A Pathway to a Crowded Precursor

The synthesis of 1,3,5-Tricyclohexylbromobenzene is a multi-step process that requires careful control to achieve high purity, a prerequisite for successful crystallization. The title compound was prepared according to the established literature method.[1][2] The overall synthetic strategy involves two key transformations: the formation of the 1,3,5-tricyclohexylbenzene backbone and its subsequent regioselective bromination.

Step 1: Synthesis of 1,3,5-Tricyclohexylbenzene

The precursor, 1,3,5-tricyclohexylbenzene, is synthesized via the catalytic hydrogenation of 1,3,5-triphenylbenzene. This reaction reduces the aromatic rings of the phenyl substituents to cyclohexyl groups without affecting the central benzene ring.

  • Expertise & Experience: The choice of catalyst is critical for this transformation. Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst) or platinum on carbon, are highly effective for the hydrogenation of aromatic rings under manageable conditions of temperature and pressure.[3][4] The reaction is typically carried out in a solvent that is inert to hydrogenation conditions, such as acetic acid or ethanol. The completeness of the reaction is crucial, as partially hydrogenated intermediates would complicate the subsequent purification and crystallization steps.

Experimental Protocol: Catalytic Hydrogenation of 1,3,5-Triphenylbenzene

  • A high-pressure autoclave is charged with 1,3,5-triphenylbenzene and a catalytic amount (typically 1-5 mol%) of platinum(IV) oxide.

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen), and a suitable solvent, such as glacial acetic acid, is added.

  • The autoclave is sealed and pressurized with hydrogen gas (typically 50-100 atm).

  • The reaction mixture is stirred and heated to a temperature of 80-120°C for 24-48 hours, or until hydrogen uptake ceases.

  • After cooling to room temperature, the vessel is carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1,3,5-tricyclohexylbenzene as a white solid.

Step 2: Bromination of 1,3,5-Tricyclohexylbenzene

The final step is the electrophilic aromatic substitution of 1,3,5-tricyclohexylbenzene to introduce a single bromine atom onto the central ring.

  • Expertise & Experience: Due to the steric hindrance imposed by the three cyclohexyl groups, the central benzene ring is significantly deactivated towards electrophilic substitution. Therefore, a potent brominating agent and appropriate reaction conditions are necessary. A common and effective method for the bromination of deactivated or sterically hindered arenes is the use of bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or an oxidizing agent. The reaction conditions must be carefully controlled to favor mono-bromination and prevent the formation of di- or tri-brominated byproducts.

Experimental Protocol: Electrophilic Bromination

  • To a solution of 1,3,5-tricyclohexylbenzene in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, a catalytic amount of iron filings or anhydrous iron(III) bromide is added.

  • A solution of elemental bromine in the same solvent is added dropwise to the stirred mixture at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium bisulfite, to destroy any excess bromine.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 1,3,5-Tricyclohexylbromobenzene.

  • Final purification is achieved by column chromatography on silica gel followed by recrystallization.

SynthesisWorkflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Bromination TPB 1,3,5-Triphenylbenzene React1 H₂, PtO₂ Acetic Acid, 80-120°C TPB->React1 TCB 1,3,5-Tricyclohexylbenzene React1->TCB React2 Br₂, FeBr₃ DCM, 0°C to RT TCB->React2 TCBBr 1,3,5-Tricyclohexylbromobenzene React2->TCBBr Purify Purification (Recrystallization) TCBBr->Purify

Caption: Synthetic pathway for 1,3,5-Tricyclohexylbromobenzene.

Crystallization: The Art of Inducing Order

Obtaining single crystals of a sterically hindered, non-polar molecule like 1,3,5-Tricyclohexylbromobenzene suitable for X-ray diffraction is a non-trivial task. The bulky cyclohexyl groups can inhibit efficient packing into a well-ordered crystal lattice.

  • Trustworthiness: The success of crystallization relies on creating a state of supersaturation from which the solute can slowly and methodically deposit onto a growing crystal lattice. For molecules like the title compound, slow evaporation or slow cooling of a saturated solution are the most effective techniques. The choice of solvent is paramount; it must be one in which the compound has moderate solubility, with a significant temperature-dependent solubility gradient for cooling methods. Ethanol was found to be a suitable solvent for the recrystallization of the final product.[5][6][7]

Experimental Protocol: Single Crystal Growth

  • A sample of highly purified 1,3,5-Tricyclohexylbromobenzene is dissolved in a minimal amount of hot ethanol in a clean vial.

  • The solution is heated gently to ensure complete dissolution.

  • The vial is loosely capped to allow for the slow evaporation of the solvent.

  • The vial is set aside in a vibration-free environment at a constant temperature.

  • Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

  • Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material.[1] The analysis involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal of 1,3,5-Tricyclohexylbromobenzene was mounted on a goniometer head. Data for this structure were collected on a Bruker SMART APEX CCD area-detector diffractometer.[3]

  • Expertise & Experience: The choice of a low temperature (100 K) for data collection is a standard and critical practice in crystallography.[2] It minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions and displacement parameters. The use of Molybdenum Kα radiation (λ = 0.71073 Å) is common for organic molecules as it provides a good balance between diffraction angle and resolution.

Data Collection Parameters

ParameterValue
DiffractometerBruker SMART APEX CCD area-detector
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Crystal Size0.20 × 0.11 × 0.04 mm
Absorption CorrectionMulti-scan (SADABS)
Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure was solved and refined using the SHELXTL software package.[1][6][8]

  • Trustworthiness: Structure solution is typically achieved using direct methods, which use statistical relationships between the phases of the reflections to generate an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Bromine). Subsequent refinement cycles, using full-matrix least-squares on F², alternately refine the atomic coordinates, and their anisotropic displacement parameters, and locate lighter atoms (carbon and hydrogen) from difference Fourier maps. Hydrogen atoms were placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good model.

XrayWorkflow cluster_exp Experimental Setup cluster_data Data Processing & Refinement Crystal Single Crystal (0.20 x 0.11 x 0.04 mm) Xray X-ray Source (Mo Kα, 100 K) Detector Bruker SMART APEX CCD Detector Xray->Detector Diffraction RawData Raw Diffraction Data Detector->RawData Integration Integration & Scaling (SAINT) RawData->Integration Solution Structure Solution (SHELXS, Direct Methods) Integration->Solution Refinement Structure Refinement (SHELXL, Least-Squares) Solution->Refinement FinalModel Final Crystal Structure (CIF File) Refinement->FinalModel

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The Crystal Structure of 1,3,5-Tricyclohexylbromobenzene

The crystallographic analysis provides a wealth of precise data about the molecular and crystal structure.

Crystallographic Data Summary

The key crystallographic parameters for 1,3,5-Tricyclohexylbromobenzene are summarized in the table below.[1][2]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₂₄H₃₅Br
Formula weight403.43
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)15.510(1)
b (Å)11.6718(8)
c (Å)11.3431(8)
β (°)99.912(1)
Volume (ų)2022.7(2)
Z4
Density (calculated) (Mg m⁻³)1.325
Absorption coefficient (μ) (mm⁻¹)2.04
F(000)864
Reflections collected17176
Independent reflections4621 [R(int) = 0.044]
Final R indices [I > 2σ(I)]R1 = 0.033, wR2 = 0.090
R indices (all data)R1 = 0.044, wR2 = 0.095
Goodness-of-fit on F²1.08
Molecular Structure and Conformation

The crystal structure reveals a molecule under significant steric strain.[1][2]

  • Cyclohexyl Ring Conformation: All three cyclohexyl rings adopt a stable chair conformation.

  • Ring Orientation: The cyclohexyl rings are significantly tilted with respect to the plane of the central benzene ring. The "seat" of the chair (defined by the four central carbon atoms) for each ring is inclined at angles ranging from approximately 57° to 81° relative to the benzene plane.[2]

  • Intramolecular Crowding: The steric bulk of the substituents leads to close intramolecular contacts. The distances between the bromine atom and nearby hydrogen atoms on the ortho-cyclohexyl rings (Br···H) are shorter than the sum of their van der Waals radii.[1][2] This indicates a high degree of molecular crowding, which forces the molecule to adopt a distorted geometry to minimize repulsive interactions. The centroids of the two cyclohexyl rings ortho to the bromine atom are displaced in opposite directions from the benzene plane, further highlighting the steric repulsion.[1][2]

Caption: Conceptual diagram of intramolecular steric strain.

Conclusion

The determination of the crystal structure of 1,3,5-Tricyclohexylbromobenzene provides a definitive and quantitative look at the consequences of severe steric hindrance on molecular geometry. The synthesis, purification, and crystallization protocols outlined in this guide represent a robust and validated workflow for obtaining high-quality structural data for challenging molecules. The detailed structural analysis, made possible by single-crystal X-ray diffraction, reveals significant intramolecular contacts and conformational distortions that are direct results of the sterically demanding cyclohexyl substituents. These findings are crucial for a deeper understanding of structure-property relationships in sterically encumbered systems and provide a valuable reference for future work in rational molecular design.

References

  • Bruker. (2002). SADABS. Version 2.05. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Cremer, D. & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

  • Mague, J. T., Linhardt, L., Medina, I., & Fink, M. J. (2008). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o335. [Link]

  • Koudelka, J., Saman, D. & Exner, O. (1985). Dipole moments of sterically hindered acetophenones and nitrobenzenes. Collection of Czechoslovak Chemical Communications, 50, 208-218. [Link] (Note: Direct deep link to the specific article is unavailable, providing the journal's main page).

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • Mague, J. T., et al. (2008). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E, E64, o335. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Aben, P. C., van der Eijk, J. H., & O'Connor, C. T. (1988). The Hydrogenation of Benzene Over Supported Platinum, Palladium and Nickel Catalysts. Journal of Catalysis, 114(2), 377-386. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Science Learning Center. [Link]

  • Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Bruker Corporation. [Link]

  • Latifi, R. (n.d.). Bruker AXS Smart Apex II: Single Crystal Diffractometer. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Leah4sci. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. [Link]

  • Platinum Metals Review. (2010). Platinum Metals in Catalytic Hydrogenation. Johnson Matthey Technology Review. [Link]

Sources

Solubility Profile of 1,3,5-Tricyclohexylbromobenzene: A Predictive and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Scientific Professional

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs), intermediates, and reagents is a critical parameter in drug development, chemical synthesis, and materials science. It governs reaction kinetics, dictates purification strategies such as crystallization, and is fundamental to formulation design. This guide focuses on 1,3,5-tricyclohexylbromobenzene, a sterically hindered and highly nonpolar aromatic compound. Due to its unique structure, it presents an interesting case study in solubility. As specific experimental solubility data for this compound is not extensively documented in publicly available literature, this whitepaper serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility in a range of common organic solvents based on first principles of physical organic chemistry; and second, to deliver a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, process chemists, and formulation scientists who require a deep, actionable understanding of the solubility characteristics of complex, nonpolar molecules.

Introduction: The Significance of Solubility in a Molecular Context

1,3,5-Tricyclohexylbromobenzene (C₂₄H₃₅Br) is a highly substituted aromatic compound characterized by a central brominated benzene ring flanked by three bulky cyclohexyl groups.[1] Its molecular weight is approximately 403.4 g/mol .[1] This structure imparts significant steric hindrance and a predominantly nonpolar character, making it a valuable building block in scenarios requiring rigid, well-defined three-dimensional architectures, such as in the synthesis of novel ligands, organic electronic materials, or as a bulky protecting group.

Understanding the solubility of such a compound is not merely an academic exercise; it is a prerequisite for its practical application. Key processes influenced by solubility include:

  • Reaction Engineering: Ensuring the compound remains in solution is critical for achieving homogeneous reaction conditions, which directly impacts reaction rates, yields, and impurity profiles.

  • Purification and Isolation: Crystallization, a primary method for purifying solid organic compounds, is fundamentally a solubility-driven process. Selecting an appropriate solvent system (a good solvent for dissolving, a poor solvent for precipitating) is essential.

  • Formulation Science: In drug development, the solubility of an API or an excipient in various delivery vehicles determines its bioavailability and therapeutic efficacy.

This guide will first deconstruct the molecular features of 1,3,5-tricyclohexylbromobenzene to build a predictive solubility model and then provide the means to validate this model through a rigorous experimental workflow.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent.

2.1. Physicochemical Profile of 1,3,5-Tricyclohexylbromobenzene

  • Polarity: The molecule is overwhelmingly nonpolar. The three cyclohexyl groups and the phenyl ring constitute a large, lipophilic hydrocarbon scaffold. These regions interact primarily through weak London dispersion forces.[2][3] The single carbon-bromine bond introduces a minor dipole moment, but its contribution is significantly masked by the sheer size of the nonpolar moiety.

  • Molecular Size and Shape: This is a large and bulky molecule. The large surface area enhances the cumulative effect of London dispersion forces. However, its significant size can also present a challenge for smaller solvent molecules to effectively solvate it, a factor that can decrease solubility.[4][5]

  • Intermolecular Forces: In its solid state, 1,3,5-tricyclohexylbromobenzene molecules are held together primarily by London dispersion forces. There are no hydrogen bond donors or strong acceptors.

2.2. Solvent Classification and Predicted Interactions

We can classify organic solvents based on their polarity and hydrogen bonding capability to predict their interaction with our solute.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents also rely on London dispersion forces for cohesion. The energy required to break the solute-solute and solvent-solvent interactions is expected to be favorably compensated by the formation of new solute-solvent interactions. Prediction: High solubility. Toluene may be a particularly effective solvent due to potential π-π stacking interactions between its aromatic ring and the central phenyl ring of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess a significant dipole moment but lack hydrogen bond donating capabilities. While dichloromethane has a lower dielectric constant, it is an excellent solvent for many nonpolar compounds. Acetone and ethyl acetate are more polar. Prediction: Moderate to low solubility. The solute may exhibit some solubility in less polar examples like dichloromethane, but solubility is expected to decrease as solvent polarity increases (e.g., in acetone). The energy cost of disrupting the strong dipole-dipole interactions of the solvent may not be fully recovered.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks in addition to dipole-dipole interactions. The large, nonpolar structure of 1,3,5-tricyclohexylbromobenzene cannot effectively participate in or disrupt this hydrogen bonding. Prediction: Very low to negligible solubility. The introduction of the nonpolar solute into the highly ordered solvent structure is thermodynamically unfavorable.

This predictive framework is supported by solubility data for analogous, though smaller, brominated benzenes. For instance, 1,3,5-tribromobenzene shows high solubility in organic solvents like ethanol and benzene but is poorly soluble in water.[6] While structurally different, the underlying principle of its nonpolar core dominating its solubility behavior holds true and can be extrapolated to the much larger 1,3,5-tricyclohexylbromobenzene.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical fact, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[7]

3.1. Rationale Behind the Isothermal Shake-Flask Method

This method is chosen for its reliability and directness. The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. By analyzing the concentration of the solute in the clear, filtered supernatant, one obtains the equilibrium solubility value. The extended equilibration time ensures that the system has reached a true thermodynamic minimum, making the results highly reproducible.

3.2. Step-by-Step Experimental Workflow

  • Preparation: Add an excess amount of crystalline 1,3,5-tricyclohexylbromobenzene to several vials. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24-48 hours. This duration is crucial to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. This step minimizes the amount of solid that needs to be filtered.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Solvent Evaporation: Place the vial containing the filtrate in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness. Ensure the temperature is kept low to prevent degradation or sublimation of the solute.

  • Quantification: Once the solvent is fully removed, weigh the vial containing the solid residue. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility, typically expressed in mg/mL or g/L, by dividing the mass of the dissolved solute by the initial volume of the solvent used.

Experimental_Workflow cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis A 1. Add excess 1,3,5-Tricyclohexyl- bromobenzene to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (24-48h) B->C D 4. Settle solids post-equilibration C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter through 0.22 µm PTFE filter into tared vial E->F G 7. Evaporate solvent to dryness F->G H 8. Weigh vial with dry solute residue G->H Result Calculate Solubility (mg/mL or g/L) H->Result

Caption: Isothermal shake-flask workflow for solubility determination.

Data Presentation and Interpretation

The quantitative results from the described experiment should be compiled into a clear, structured table for easy comparison.

Table 1: Predicted vs. Hypothetical Experimental Solubility of 1,3,5-Tricyclohexylbromobenzene at 25 °C

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Nonpolar Hexane0.1High[Insert Experimental Data]
Toluene2.4Very High[Insert Experimental Data]
Polar Aprotic Dichloromethane3.1Moderate[Insert Experimental Data]
Ethyl Acetate4.4Low[Insert Experimental Data]
Acetone5.1Very Low[Insert Experimental Data]
Polar Protic Ethanol4.3Very Low[Insert Experimental Data]
Methanol5.1Negligible[Insert Experimental Data]
Water10.2Negligible[Insert Experimental Data]

Polarity Index values are approximate and for comparative purposes.

Interpreting the Results: The experimental data should be analyzed in the context of the theoretical framework. A strong correlation between decreasing solubility and increasing solvent polarity would validate the "like dissolves like" principle. Any deviations from the prediction can provide deeper insights. For example, if solubility in toluene is significantly higher than in hexane, it would strongly suggest that π-π interactions are playing a key role in the solvation process.

Interactions cluster_favorable Favorable Interaction (High Solubility) cluster_unfavorable Unfavorable Interaction (Low Solubility) Solute1 1,3,5-Tricyclohexyl- bromobenzene (Nonpolar) Solvent1 Hexane / Toluene (Nonpolar) Solute1->Solvent1 London Dispersion Forces Solute2 1,3,5-Tricyclohexyl- bromobenzene (Nonpolar) Solvent2 Water / Methanol (Polar Protic) Solute2->Solvent2 Mismatch of Intermolecular Forces Solvent2_H Strong H-Bonding Network Solvent2->Solvent2_H

Sources

A Technical Guide to 1,3,5-Tricyclohexylbromobenzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1,3,5-Tricyclohexylbromobenzene, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document covers the compound's physicochemical properties, commercial sourcing, plausible synthetic routes, and its strategic application as a sterically hindered building block in modern chemical synthesis.

Compound Profile and Physicochemical Properties

1,3,5-Tricyclohexylbromobenzene (CAS No: 97443-80-6) is a unique organobromine compound characterized by a central benzene ring substituted with three bulky cyclohexyl groups and a single bromine atom. This distinct architecture imparts a combination of steric hindrance and chemical reactivity, making it a valuable intermediate. The bulky, non-polar cyclohexyl groups enhance solubility in organic solvents and can enforce specific conformational geometries in larger molecules, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.

These properties make it an attractive scaffold for creating complex molecular architectures where precise spatial arrangement and controlled reactivity are paramount.

Table 1: Physicochemical Properties of 1,3,5-Tricyclohexylbromobenzene

PropertyValueSource
CAS Number 97443-80-6[1][2]
Molecular Formula C₂₄H₃₅Br[1][2]
Molecular Weight 403.44 g/mol [1][2]
IUPAC Name 2-Bromo-1,3,5-tricyclohexylbenzene[2]
Synonyms 1-Bromo-2,4,6-tricyclohexylbenzene, 2,4,6-Tricyclohexylbromobenzene[1][2]
Melting Point 140-163 °C[1]
Boiling Point 454.9 ± 44.0 °C (Predicted)[1]
Density 1.155 ± 0.06 g/cm³[1]

Commercial Availability and Procurement

The accessibility of high-purity starting materials is critical for reproducible and successful research outcomes. 1,3,5-Tricyclohexylbromobenzene is available through specialized chemical suppliers who cater to the research and development sector. When procuring this compound, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity, ensuring that contaminants that could interfere with sensitive catalytic reactions are absent.

Table 2: Known Commercial Suppliers of 1,3,5-Tricyclohexylbromobenzene

SupplierBusiness TypeNotes
Chemsigma International Co., Ltd. TraderListed as a provider of Benzene, 2-bromo-1,3,5-tricyclohexyl-.[1]
HANGZHOU LEAP CHEM CO., LTD. SupplierAssociated with the supply of Benzene, 2-bromo-1,3,5-tricyclohexyl-.[1]
General Chemical Catalogs VariousThe compound is listed in public chemical databases like PubChem, which aggregate data from numerous chemical vendors.[2]
Procurement Best Practices:
  • Verify Purity: Always specify the required purity level (e.g., >98%) suitable for your application.

  • Request CoA: Obtain a lot-specific Certificate of Analysis to confirm identity (e.g., via NMR) and purity (e.g., via HPLC or GC).

  • Safety Data Sheet (SDS): Ensure an up-to-date SDS is provided with the shipment to inform safe handling and storage procedures.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific literature on the direct synthesis of 1,3,5-Tricyclohexylbromobenzene is not abundant, a logical and efficient pathway can be inferred from fundamental organic chemistry principles. The synthesis likely proceeds in two key stages: first, the creation of the 1,3,5-tricyclohexylbenzene core, followed by a selective bromination.

  • Friedel-Crafts Alkylation: The 1,3,5-tricyclohexylbenzene scaffold is synthesized via a Lewis acid-catalyzed Friedel-Crafts alkylation of benzene with cyclohexene. The use of a stoichiometric excess of benzene and a suitable catalyst (e.g., AlCl₃ or H₂SO₄) drives the reaction toward the trisubstituted product. The 1,3,5-substitution pattern is favored due to the steric hindrance of the bulky cyclohexyl groups directing subsequent additions to the meta positions.

  • Electrophilic Aromatic Bromination: The resulting 1,3,5-tricyclohexylbenzene is then subjected to electrophilic aromatic substitution using a brominating agent (e.g., Br₂ or N-Bromosuccinimide) and a Lewis acid catalyst (e.g., FeBr₃). The high steric hindrance from the three cyclohexyl groups ensures that bromination occurs at one of the remaining unsubstituted positions on the benzene ring.

G cluster_0 Stage 1: Friedel-Crafts Alkylation cluster_1 Stage 2: Electrophilic Bromination Benzene Benzene TCHB 1,3,5-Tricyclohexylbenzene Benzene->TCHB Cyclohexene Cyclohexene Cyclohexene->TCHB FinalProduct 1,3,5-Tricyclohexylbromobenzene TCHB->FinalProduct Catalyst1 Lewis Acid (e.g., AlCl₃) Catalyst1->TCHB Catalyzes Bromine Br₂ or NBS Bromine->FinalProduct Catalyst2 Lewis Acid (e.g., FeBr₃) Catalyst2->FinalProduct Catalyzes

Plausible two-stage synthetic workflow for 1,3,5-Tricyclohexylbromobenzene.
Key Chemical Reactivity for Drug Discovery

The true utility of 1,3,5-Tricyclohexylbromobenzene in a research context lies in the reactivity of its C-Br bond. This feature allows the compound to act as a versatile precursor in various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing C-C, C-N, and C-O bonds.[3] The bulky cyclohexyl groups can provide a unique steric environment that may influence reaction outcomes or the properties of the final product.

G Start 1,3,5-Tricyclohexylbromobenzene Suzuki Aryl/Heteroaryl Derivative (C-C Bond) Start->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Sonogashira Alkynyl Derivative (C-C Bond) Start->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Buchwald Amine/Aniline Derivative (C-N Bond) Start->Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Heck Alkene Derivative (C-C Bond) Start->Heck Heck Coupling (Alkene, Pd cat.) Stille Organotin Derivative (C-C Bond) Start->Stille Stille Coupling (Organostannane, Pd cat.)

Key cross-coupling reactions utilizing 1,3,5-Tricyclohexylbromobenzene.

Strategic Applications in Research and Development

The structural attributes of 1,3,5-Tricyclohexylbromobenzene position it as a high-value building block for two primary areas: medicinal chemistry and materials science.

Role as a Bulky Scaffolding Moiety in Medicinal Chemistry

In drug design, controlling the three-dimensional shape of a molecule is crucial for achieving high target affinity and selectivity. The incorporation of bulky, rigid groups is a common strategy to limit conformational flexibility and to probe deep, hydrophobic binding pockets in protein targets.

  • Conformational Restriction: The three cyclohexyl groups act as "steric anchors," locking the central phenyl ring into a defined orientation relative to other parts of the molecule. This can lead to a lower entropic penalty upon binding to a biological target.

  • Improved Pharmacokinetics: The lipophilic nature of the cyclohexyl groups can enhance membrane permeability and modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Vectorial Design: The single reactive bromine site on a large, otherwise inert scaffold allows for precise, directional synthesis, making it an ideal component for fragment-based drug discovery (FBDD) and lead optimization. For instance, novel inhibitors targeting enzymes like cyclin-dependent kinases often feature substituted cyclohexyl moieties.[4]

Experimental Workflow: Application in Fragment-Based Drug Discovery (FBDD)

This workflow outlines a hypothetical use case for 1,3,5-Tricyclohexylbromobenzene as a starting point in an FBDD campaign to develop a novel protein kinase inhibitor.

Objective: To identify and optimize a novel kinase inhibitor by growing a fragment from a sterically defined anchor.

Methodology:

  • Fragment Library Preparation: Synthesize a small, focused library of compounds by performing various cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) on 1,3,5-Tricyclohexylbromobenzene to introduce diverse pharmacophores (e.g., pyridines, indoles, primary amines).

  • Primary Screening: Screen the fragment library against the target kinase using a high-throughput biophysical method (e.g., Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF)) to identify initial "hits" that bind to the target.

  • Hit Validation: Confirm the binding of the initial hits using an orthogonal method, such as Isothermal Titration Calorimetry (ITC) or NMR spectroscopy (e.g., Saturation Transfer Difference).

  • Structural Biology: Obtain a co-crystal structure of the kinase in complex with a validated hit to visualize the binding mode and identify vectors for fragment growth. The tricyclohexylphenyl core is expected to occupy a hydrophobic region, with the appended pharmacophore making key interactions.

  • Lead Optimization: Guided by the crystal structure, synthesize a second-generation library. This involves modifying the appended pharmacophore to improve potency and selectivity or exploring alternative substitution patterns on the pharmacophore itself.

  • In Vitro Profiling: Test the optimized compounds in biochemical and cell-based assays to determine potency (IC₅₀), selectivity against other kinases, and cellular activity.

G cluster_workflow FBDD Workflow A 1. Library Synthesis (Start: 1,3,5-Tricyclohexylbromobenzene) B 2. Biophysical Screening (SPR, DSF) A->B Diverse Fragments C 3. Hit Validation (ITC, NMR) B->C Initial Hits D 4. X-Ray Crystallography C->D Validated Hits E 5. Structure-Guided Optimization D->E Binding Mode Data E->A Iterative Synthesis F 6. In Vitro Profiling (IC₅₀, Cellular Assays) E->F Optimized Compounds G Lead Candidate F->G Potent & Selective Leads

Workflow for Fragment-Based Drug Discovery using the target scaffold.

General Laboratory Safety and Handling Protocol

As no specific safety data sheet for 1,3,5-Tricyclohexylbromobenzene is widely available, handling procedures should be based on a conservative assessment of structurally related compounds, such as other halogenated and substituted benzenes.[5][6] The compound should be treated as potentially harmful if swallowed and as a skin/eye irritant.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a standard laboratory coat.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[7]

    • Keep away from sources of ignition.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

  • Spill and Disposal:

    • In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

  • First Aid:

    • If Swallowed: Rinse mouth and seek medical attention.[7]

    • If on Skin: Wash off with soap and plenty of water.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

Conclusion

1,3,5-Tricyclohexylbromobenzene represents a highly specialized chemical intermediate with considerable strategic value for researchers in drug discovery and materials science. Its unique combination of a sterically demanding, lipophilic core and a versatile reactive site enables the construction of complex, conformationally defined molecules. By understanding its properties, sourcing it from reliable commercial suppliers, and applying it in rational design workflows, scientists can leverage this powerful building block to accelerate the development of novel therapeutics and advanced materials.

References

  • Benzene, 2-bromo-1,3,5-tricyclohexyl- | Echemi. ,

  • 1,3,5-Tricyclohexylbromobenzene | C24H35Br | PubChem. ,

  • The discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug | PubMed. ,

  • Safety Data Sheet: 1,3,5-Trihydroxybenzene | Carl ROTH. ,

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors | PubMed. ,

  • Synthesis process of 1, 3, 5-triaminobenzene | Google Patents. ,

  • 1,3,5-Tricyclohexylbenzene | C24H36 | PubChem. ,

  • β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction - Supporting Information. ,

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design | PubMed Central. ,

  • SAFETY DATA SHEET: 1,3,5-Trichlorobenzene. ,

  • 1,3,5-Tricyclohexylbenzene | ChemScene. ,

  • 1,3,5-TRISILACYCLOHEXANE | Gelest, Inc. ,

  • 1,3,5-Trichlorobenzene | Wikipedia. ,

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. ,

  • Safety Data Sheet 1,3,5-Trimethoxybenzene | MetaSci. ,

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Foreword: A Proactive Approach to Chemical Safety with Limited Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 1,3,5-Tricyclohexylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

1,3,5-Tricyclohexylbromobenzene is a sterically hindered, poly-alicyclic aromatic hydrocarbon. Its key identifiers and properties, compiled from available chemical databases, are essential for proper inventory management and for anticipating its physical behavior in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 2-bromo-1,3,5-tricyclohexylbenzene[1]
Synonyms 1-Bromo-2,4,6-tricyclohexylbenzene[2]
CAS Number 97443-80-6[1][2]
Molecular Formula C₂₄H₃₅Br[1][2]
Molecular Weight 403.44 g/mol [1][2]
Appearance Solid (predicted)Inferred
Melting Point 140-163 °C[2]
Boiling Point 454.9 ± 44.0 °C (Predicted)[2]
Density 1.155 ± 0.06 g/cm³ (Predicted)[2]
Solubility Low in water (predicted); Soluble in non-polar organic solvents.Inferred

Section 2: Inferred Hazard Identification and Risk Profile

Lacking a specific Safety Data Sheet (SDS), a hazard assessment must be built from the compound's constituent parts. The primary risks are associated with halogenated aromatic compounds.

  • Brominated Aromatic Core : Compounds like bromobenzene and trichlorobenzene are known to be harmful if swallowed, skin and eye irritants, and potentially toxic to aquatic life.[3][4][5] The presence of bromine means that combustion can produce highly toxic and corrosive hydrogen bromide (HBr) gas.

  • Cyclohexyl Groups : The three bulky, non-polar cyclohexyl groups render the molecule highly lipophilic. This suggests a low water solubility and a potential for bioaccumulation. While cyclohexane itself has relatively low toxicity, its derivatives can vary.

  • Overall Profile : Based on analogs, 1,3,5-Tricyclohexylbromobenzene should be treated as a compound that is harmful if swallowed, causes skin irritation, and may cause serious eye irritation. Long-term exposure effects are unknown, and it should be handled as a substance with potential chronic toxicity.

The following DOT script visualizes the logic for this hazard assessment.

cluster_0 Structural Components cluster_1 Analog Compound Data cluster_2 Inferred Hazard Profile A 1,3,5-Tricyclohexylbromobenzene B Bromobenzene Moiety A->B C Tricyclohexyl Substituents A->C D Data from 1,3,5-Trichlorobenzene - Harmful if swallowed - Skin/Eye Irritant B->D E Data from Cyclohexyl Bromide - Skin/Eye Irritant - Combustible B->E F General Halogenated Aromatics - Environmental Persistence - Toxic Combustion Products (HBr) B->F G Acute Toxicity (Oral, Harmful) D->G H Skin & Eye Irritation D->H E->H I Chronic & Environmental Hazard (Suspected) F->I J Hazardous Combustion Products F->J

Hazard profile derivation based on structural analogs.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A conservative, multi-layered approach to exposure control is mandatory.

  • Engineering Controls : All manipulations of 1,3,5-Tricyclohexylbromobenzene, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are required. Standard safety glasses are insufficient.

    • Hand Protection : Wear chemically resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile gloves should be considered a minimum for splash protection, with a recommendation for double-gloving. For extended handling, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

    • Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of legs and arms. Do not wear shorts or open-toed shoes in the laboratory.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols minimizes the risk of exposure and contamination.

Step-by-Step Protocol for Weighing and Transfer
  • Preparation : Don all required PPE (goggles, lab coat, gloves) before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging : Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of 1,3,5-Tricyclohexylbromobenzene, a clean spatula, and the receiving vessel inside the hood.

  • Dispensing : Slowly open the stock container. Use the spatula to carefully transfer the approximate amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the stock container immediately.

  • Measurement : Record the mass.

  • Transfer : Carefully add the weighed solid to the destination vessel. If preparing a solution, add the solvent slowly to avoid splashing.

  • Decontamination : Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

  • Finalization : Close the receiving vessel and the stock container. Wipe down the work surface within the fume hood. Remove gloves and wash hands thoroughly.

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible substances, particularly strong oxidizing agents.[8][9]

  • The storage area should be segregated from general laboratory supplies and foodstuffs.

The following workflow diagram outlines the critical decision points for handling this compound.

start Start: New Experiment with 1,3,5-Tricyclohexylbromobenzene check_data Is a specific SDS available? start->check_data handle_known Follow SDS Guidelines check_data->handle_known Yes handle_unknown Initiate Inferred Hazard Protocol check_data->handle_unknown No proceed Proceed with Experiment handle_known->proceed assess_analogs Assess Structural Analogs (Bromobenzene, Cyclohexyl Halides) handle_unknown->assess_analogs define_ppe Define Conservative PPE (Goggles, Lab Coat, Resistant Gloves) assess_analogs->define_ppe use_controls Mandate Engineering Controls (Chemical Fume Hood) define_ppe->use_controls develop_protocol Develop Step-by-Step Handling Protocol use_controls->develop_protocol develop_protocol->proceed stop End proceed->stop

Risk mitigation workflow for handling chemicals with limited data.

Section 5: Emergency Procedures

Rapid and correct response is critical in any laboratory incident.

  • Skin Contact : Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[7][8]

  • Spill Response :

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.

    • Sweep up the material carefully to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal.[10]

    • Do not allow the spilled material to enter drains or waterways.[10]

Section 6: Stability and Reactivity

  • Reactivity : Stable under recommended storage conditions.

  • Conditions to Avoid : Excess heat, open flames, and sources of ignition.[6]

  • Incompatible Materials : Strong oxidizing agents.

  • Hazardous Decomposition Products : Upon combustion or thermal decomposition, it may produce toxic and corrosive fumes including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3]

Section 7: Disposal Considerations

All waste containing 1,3,5-Tricyclohexylbromobenzene must be treated as hazardous.

  • Dispose of unused material and contaminated items in a designated, sealed, and properly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in general trash.

  • All disposal practices must be in strict accordance with federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][8]

Section 8: Relevance in Drug Discovery

The 1,3,5-tricyclohexylbromobenzene scaffold is of interest to drug development professionals due to its unique three-dimensional structure. The bulky, lipophilic cyclohexyl groups create a rigid, non-planar core that can be used to probe the topology of protein binding pockets. The bromine atom serves as a key synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and functionality.[11] This allows for the systematic exploration of chemical space around a rigid core, a common strategy in modern medicinal chemistry for optimizing ligand-target interactions and improving pharmacokinetic properties.[12][13]

References

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl bromide, 99%. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4987. Retrieved from [Link]

  • Minnesota Department of Health. (2012). Chemical Name: 1,3,5-Trichlorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.
  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Retrieved from [Link]

  • Government of Canada. (n.d.). Fact sheet: 1,3,5-trichlorobenzene. Retrieved from [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. (2015). International Journal of Advanced Research in Chemical Science, 2(9), 1-5. Retrieved from [Link]

  • 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. (2024). Highlights in Science, Engineering and Technology, 87, 342-349. Retrieved from [Link]

  • NCBI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1,3,5-Triphenylcyclohexane (FDB016597). Retrieved from [Link]

  • Sasmore, D. P., et al. (1983). Subchronic inhalation toxicity of 1,3,5-trichlorobenzene. Drug and Chemical Toxicology, 6(3), 241-258. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0344 - 1,3,5-TRICHLOROBENZENE. Retrieved from [Link]

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Navigating the Landscape of Sterically Hindered Aryl Bromides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Opportunity of Steric Hindrance

In the intricate world of synthetic organic chemistry, the deliberate construction of complex molecular architectures is paramount. Aryl bromides serve as fundamental building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. However, the introduction of substantial steric bulk around the carbon-bromine bond presents a formidable challenge to conventional synthetic methodologies. These "sterically hindered" aryl bromides, often featuring ortho-substituents, are not merely chemical curiosities; they are crucial components in the synthesis of pharmaceuticals, advanced materials, and agrochemicals, where steric encumbrance can impart desirable properties such as enhanced metabolic stability or specific conformational rigidity.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of sterically hindered aryl bromides. Moving beyond a simple recitation of protocols, this document delves into the underlying mechanistic principles that govern their behavior in pivotal cross-coupling reactions. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to confidently incorporate these challenging yet valuable synthons into their research endeavors.

I. The Synthetic Arsenal: Forging Sterically Encumbered Aryl Bromides

The judicious placement of a bromine atom ortho to one or more bulky substituents requires a strategic approach to synthesis. Direct bromination of arenes often leads to a mixture of isomers, with the thermodynamically favored para-product predominating. Therefore, specialized techniques are necessary to achieve the desired regioselectivity.

Directed Ortho-Metalation followed by Bromination

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic bromine source to afford the ortho-bromoarene.

Experimental Protocol: Ortho-Bromination of a Substituted Anisole via DoM

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted anisole (1.0 equiv) and dry tetrahydrofuran (THF) as the solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Bromination: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equiv) in dry THF dropwise to the aryllithium solution.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-brominated anisole derivative.

C-H Activation and Bromination

Transition metal-catalyzed C-H activation has emerged as a more atom-economical and often milder alternative to classical methods.[3] Palladium, rhodium, and ruthenium catalysts, in conjunction with directing groups, can facilitate the regioselective bromination of arenes.

Conceptual Workflow for C-H Activation/Bromination

G cluster_0 C-H Activation/Bromination Workflow Start Substituted Arene with Directing Group Reaction Catalytic C-H Activation and Bromination Start->Reaction Catalyst Transition Metal Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction BromineSource Brominating Agent (e.g., NBS) BromineSource->Reaction Product ortho-Brominated Arene Reaction->Product

Caption: A generalized workflow for the synthesis of ortho-brominated arenes via transition metal-catalyzed C-H activation.

The Sandmeyer Reaction: A Classic Approach

For anilines that can be readily diazotized, the Sandmeyer reaction provides a reliable method for the introduction of a bromine atom.[4] This two-step process involves the conversion of an aniline to a diazonium salt, which is then treated with a copper(I) bromide solution.

II. Characterization of Sterically Hindered Aryl Bromides

The structural elucidation of sterically hindered aryl bromides relies on a combination of spectroscopic and analytical techniques. While routine, the steric bulk can sometimes introduce nuances in data interpretation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of bulky ortho-substituents can lead to restricted rotation around the aryl-substituent bond, resulting in diastereotopic protons and more complex splitting patterns. Variable temperature NMR studies can be employed to probe these dynamic processes.

    • ¹³C NMR: The carbon atom bearing the bromine atom will exhibit a characteristic chemical shift, typically in the range of 110-130 ppm.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and dihedral angles.[5][6] This technique is particularly valuable for confirming the regiochemistry of bromination and for visualizing the extent of steric crowding.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) provides a characteristic signature in the mass spectrum.

III. Navigating the Challenges of Cross-Coupling Reactions

The successful application of sterically hindered aryl bromides in cross-coupling reactions is highly dependent on the careful selection of the catalyst system and reaction conditions. The primary hurdle to overcome is the sterically encumbered nature of the C-Br bond, which can significantly retard the rate of oxidative addition to the metal center.[7]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[8] When dealing with sterically hindered aryl bromides, the choice of ligand for the palladium catalyst is paramount.

The Critical Role of Bulky, Electron-Rich Ligands

Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald and Fu groups, and N-heterocyclic carbene (NHC) ligands are highly effective in promoting the Suzuki-Miyaura coupling of hindered substrates.[9][10] These ligands facilitate the formation of a highly reactive, monoligated Pd(0) species, which is more adept at undergoing oxidative addition with sterically demanding aryl bromides.[11]

Troubleshooting Common Issues in Hindered Suzuki-Miyaura Couplings [11][12]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently reactive ligand; Inappropriate base or solvent.Use a pre-formed, air-stable precatalyst; Switch to a bulkier, more electron-rich ligand (e.g., a biarylphosphine or NHC); Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF/H₂O).
Protodebromination Presence of water or protic impurities; Side reaction promoted by certain catalyst systems.Ensure anhydrous conditions; Use a non-protic solvent system; Consider a different ligand or palladium source.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and reagents; Ensure the base is sufficiently strong to promote transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide

  • Preparation: In a glovebox, add the di-ortho-substituted aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), a suitable base such as potassium phosphate (2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%) to a reaction vial.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

G cluster_1 Suzuki-Miyaura Catalytic Cycle for Hindered Substrates Pd0 L-Pd(0) (Bulky Ligand) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Slowed by Sterics ArBr Hindered Ar-Br ArBr->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2, Base) PdII->Transmetalation DiarylPd L-Pd(II)(Ar)(Ar') Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically challenging oxidative addition step.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] As with the Suzuki-Miyaura coupling, the use of bulky, electron-rich phosphine ligands is crucial for the successful amination of sterically hindered aryl bromides.[13][14] The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.

Ligand Design for Hindered Aminations

The development of biarylphosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates. These ligands possess the requisite steric bulk to promote the formation of the active monoligated palladium catalyst and the electron-donating properties to facilitate the oxidative addition and reductive elimination steps.[2][15]

The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes.[16] While the traditional protocol employs a palladium catalyst and a copper(I) co-catalyst, copper-free conditions have been developed to circumvent issues such as the homocoupling of the alkyne (Glaser coupling).[17][18] For sterically hindered aryl bromides, the oxidative addition step is again often rate-limiting. The use of bulky phosphine ligands or NHC ligands can significantly improve the efficiency of this transformation.[19]

Experimental Protocol: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide

  • Reagents: To an oven-dried Schlenk tube, add the hindered aryl bromide (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or a bulky amine, 2.0 equiv).

  • Solvent and Degassing: Add a degassed solvent such as DMF or dioxane. Subject the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Comparative Analysis: Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands

Both bulky phosphine ligands and NHC ligands have proven to be highly effective in promoting cross-coupling reactions of sterically hindered aryl bromides.[20][21][22][23] The choice between the two often depends on the specific substrates and reaction conditions.

FeatureBulky Phosphine LigandsN-Heterocyclic Carbene (NHC) Ligands
Electron Donating Ability Generally strong σ-donors and weak π-acceptors.Very strong σ-donors and weak π-acceptors.
Steric Bulk Highly tunable through modification of the substituents on the phosphorus atom and the biaryl backbone.Steric environment around the metal center is well-defined and can be systematically varied.
Stability Can be susceptible to oxidation, particularly at elevated temperatures.Generally more thermally robust than phosphine ligands.
Generality A wide variety of commercially available ligands with proven efficacy for numerous transformations.A rapidly growing class of ligands with demonstrated utility in a broad range of reactions.

V. Conclusion and Future Outlook

Sterically hindered aryl bromides represent both a significant challenge and a valuable opportunity in modern organic synthesis. The difficulties associated with their synthesis and reactivity have spurred the development of innovative catalytic systems and synthetic methodologies. The continued evolution of ligand design, particularly in the realm of bulky, electron-rich phosphines and N-heterocyclic carbenes, will undoubtedly further expand the synthetic utility of these important building blocks. As our understanding of the subtle interplay between sterics, electronics, and reaction mechanism deepens, so too will our ability to construct increasingly complex and functionally diverse molecules for a wide array of applications in science and technology.

VI. References

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  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. [Link]

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  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. [Link]

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  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]

  • Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). PubMed. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • The X-ray crystal structures of primary aryl substituted selenoamides. PubMed. [Link]

  • Synthesis of substituted benzene rings I. Khan Academy. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Selective bromination of aromatic compounds. Google Patents.

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. [Link]

  • Process for eco-friendly synthesis of bromobenzene. Google Patents.

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

  • Bromination of Deactivated Aromatic Compounds. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols: Formation of the Grignard Reagent from 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Steric Hindrance in Grignard Synthesis

The formation of Grignard reagents is a cornerstone of organic synthesis, enabling the creation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, the synthesis of these organometallic compounds from sterically hindered aryl halides, such as 1,3,5-tricyclohexylbromobenzene, presents a significant synthetic hurdle. The bulky cyclohexyl groups flanking the bromine atom impede the approach of the aryl halide to the magnesium metal surface, a critical step for the reaction to initiate.[4] This steric congestion can dramatically slow down or even prevent the formation of the desired Grignard reagent, leading to low yields and the formation of unwanted byproducts.

This application note provides a comprehensive guide to overcoming the challenges associated with the preparation of the Grignard reagent from 1,3,5-tricyclohexylbromobenzene. We will delve into the mechanistic nuances of this transformation, detail robust experimental protocols, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors. A thorough understanding of the underlying principles and meticulous execution of the experimental procedures are paramount for success.

Mechanistic Insights: The Single-Electron Transfer (SET) Pathway

The formation of a Grignard reagent is generally understood to proceed via a single-electron transfer (SET) mechanism from the magnesium metal to the organic halide.[1][4][5][6][7] In the case of sterically hindered aryl halides, this pathway becomes particularly relevant.

The process can be conceptualized in the following steps:

  • Electron Transfer: A single electron is transferred from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond in 1,3,5-tricyclohexylbromobenzene. This step is often the rate-determining step and is significantly affected by the steric hindrance around the reaction center.[6]

  • Radical Anion Formation: The electron transfer results in the formation of a radical anion intermediate.

  • Fragmentation: This unstable radical anion rapidly fragments, cleaving the carbon-bromine bond to generate an aryl radical and a bromide anion.

  • Surface Reaction: The highly reactive aryl radical then reacts with the magnesium surface, which now bears a positive charge (Mg•+), to form the final Grignard reagent, 1,3,5-tricyclohexylphenylmagnesium bromide.[6][8]

The steric bulk of the tricyclohexyl-substituted benzene ring plays a crucial role in this mechanism. The large cyclohexyl groups shield the carbon-bromine bond, making the initial electron transfer more challenging. Consequently, specialized techniques are often required to activate the magnesium surface and facilitate this critical first step.

Visualizing the Mechanism

The following diagram illustrates the proposed Single-Electron Transfer (SET) mechanism for the formation of the Grignard reagent from 1,3,5-tricyclohexylbromobenzene.

SET_Mechanism cluster_solution Solution Phase cluster_surface Magnesium Surface A 1,3,5-Tricyclohexylbromobenzene (Ar-Br) B Radical Anion ([Ar-Br]•-) A->B  Single Electron  Transfer (SET) Mg_surface Mg(0) Metal Surface A->Mg_surface C Aryl Radical (Ar•) + Bromide Anion (Br-) B->C  Fragmentation B->Mg_surface D 1,3,5-Tricyclohexylphenyl- magnesium Bromide (Ar-MgBr) C->D  Reaction with  Mg•+ on surface Mg_radical Mg•+ C->Mg_radical Grignard_Workflow start Start: Dry Glassware & Reagents setup Assemble Apparatus under Inert Gas start->setup add_mg Add Magnesium Turnings setup->add_mg activate Activate Magnesium (Iodine or 1,2-Dibromoethane) add_mg->activate add_solvent Add Anhydrous THF activate->add_solvent add_substrate Add 1,3,5-Tricyclohexylbromobenzene Solution Dropwise add_solvent->add_substrate reflux Maintain Gentle Reflux add_substrate->reflux complete Reaction Completion reflux->complete product Grignard Reagent Solution (1,3,5-Tricyclohexylphenylmagnesium Bromide) complete->product

Caption: General workflow for Grignard reagent synthesis.

Advanced Strategies for Difficult Cases

For particularly challenging syntheses where standard activation methods fail, more advanced techniques may be necessary.

  • Rieke Magnesium: The use of highly reactive "Rieke" magnesium can significantly facilitate the formation of Grignard reagents from sterically hindered halides. [9][10][11][12]Rieke magnesium is a highly porous, black powder of magnesium with a large surface area, prepared by the reduction of a magnesium salt. [13]* Mechanical Activation: In some cases, physically crushing the magnesium turnings with a glass rod in the reaction flask can expose fresh, unoxidized surfaces and help to initiate the reaction. [2][14]Continuous stirring of the dry magnesium turnings under an inert atmosphere for several hours can also be an effective activation method. [15]* Entrainment Method: The "entrainment method" involves the use of a more reactive halide, such as 1,2-dibromoethane, in a larger quantity to continuously clean and activate the magnesium surface throughout the reaction. [13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate. - Wet glassware or solvent.- Passivated magnesium surface.- Insufficiently pure reagents.- Ensure all components are scrupulously dry.- Use a fresh bottle of anhydrous THF.- Apply gentle heating.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Crush the magnesium with a dry glass rod.
Reaction starts but then stops. - Formation of a passivating layer of magnesium oxide/hydroxide.- Insufficient stirring.- Increase the stirring rate.- Add a small amount of additional activator.- Consider using Rieke magnesium for future attempts.
Formation of Wurtz coupling byproduct (biphenyl derivative). - High local concentration of the aryl halide.- High reaction temperature.- Add the aryl halide solution slowly and maintain a gentle reflux.- Ensure efficient stirring to dissipate heat.
Low yield of Grignard reagent. - Incomplete reaction.- Presence of moisture or other protic impurities.- Allow for a longer reaction time.- Ensure all reagents and solvents are of the highest purity and anhydrous.

Conclusion

The successful formation of the Grignard reagent from the sterically demanding 1,3,5-tricyclohexylbromobenzene is a testament to the power of careful experimental design and execution. By understanding the underlying mechanistic principles, particularly the role of the single-electron transfer pathway, and by employing robust protocols for magnesium activation and moisture exclusion, researchers can confidently access this valuable synthetic intermediate. The strategies and troubleshooting guide provided herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the advancement of complex molecular architectures.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Does anyone know the best way to activate magnesium for the... - ECHEMI. ECHEMI.
  • Does anyone know the best way to activate magnesium for the grignard reagent?.
  • How do Grignard Activating Reagents work?.
  • Highly Reactive Metals and Organometallic Reagents. Rieke Metals.
  • Grignard reaction. Wikipedia.
  • Grignard Reaction. Organic Chemistry Portal.
  • Formation of Grignard Reagents from Organic Halides. University of Calgary.
  • Grignard Reaction. University of Michigan.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Grignard reagent form
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem.
  • Magnesium Highly Reactive Rieke® Metal, suspension, 2.5g THF. Sigma-Aldrich.
  • The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Grignard Reaction.
  • Grignard reagent. Wikipedia.
  • making Grignard reagents. YouTube.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of California, Santa Cruz.
  • Grignard multi-step synthesis example. YouTube.
  • Organic Chemistry: Synthesis of a Grignard Reagent. YouTube.

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Application Note & Protocol: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling with 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the reaction's efficacy can be severely hampered by steric hindrance, particularly when coupling bulky substrates. 1,3,5-Tricyclohexylbromobenzene stands as a quintessential example of a sterically demanding aryl bromide, where the three bulky cyclohexyl groups shield the reaction center, impeding the key steps of the catalytic cycle.

This application note provides a comprehensive guide to successfully performing Suzuki-Miyaura couplings with 1,3,5-tricyclohexylbromobenzene. We will delve into the mechanistic challenges posed by steric congestion and outline rational strategies for catalyst and ligand selection. A detailed, step-by-step protocol is provided, alongside a troubleshooting guide to address common experimental pitfalls.

The Challenge: Steric Hindrance in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[2] Extreme steric bulk, as seen in 1,3,5-tricyclohexylbromobenzene, presents significant kinetic barriers to these steps:

  • Oxidative Addition: This initial step, where the aryl halide adds to the Pd(0) center, is often rate-limiting. The bulky cyclohexyl groups physically obstruct the approach of the palladium catalyst to the C-Br bond, slowing down the formation of the key Pd(II) intermediate.

  • Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, can also be hindered. The bulky substituents on both coupling partners must be brought into close proximity on the palladium center, a conformation that is energetically unfavorable with sterically demanding groups.

To overcome these challenges, the catalyst system must be carefully engineered to be both highly active and able to accommodate bulky substrates.

Key Components for a Successful Coupling

Achieving high yields with substrates like 1,3,5-tricyclohexylbromobenzene requires a departure from standard Suzuki conditions. The selection of the palladium source, ligand, base, and solvent are all critical for success.

Palladium Precatalysts: Ensuring Efficient Catalyst Activation

Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to generate the active Pd(0) species. This process can be inefficient and is often inhibited by ligands or other reaction components, leading to catalyst deactivation.[3][4][5]

Modern, well-defined palladium precatalysts are designed to overcome these issues.[4][6] These air- and moisture-stable Pd(II) complexes readily and quantitatively generate a monoligated L-Pd(0) active species under the reaction conditions.[3][4] For challenging couplings, using a precatalyst is highly recommended.

Ligand Selection: The Power of Bulky, Electron-Rich Phosphines

The choice of ligand is arguably the most critical factor for a successful coupling of sterically hindered substrates. The ideal ligand must:

  • Promote the formation of a highly reactive, monoligated Pd(0) species.[7]

  • Possess sufficient steric bulk to facilitate reductive elimination.

  • Be electron-rich to promote the oxidative addition step.[8]

Dialkylbiaryl phosphines, developed by the Buchwald group, have proven to be exceptionally effective for these demanding transformations.[7][9] Ligands such as SPhos and XPhos are particularly well-suited for coupling hindered substrates.[9][10]

LigandStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylConfers high activity for preparing extremely hindered biaryls.[10]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly universal ligand, efficient for coupling unactivated aryl chlorides and hindered substrates.[9][11]
AntPhos 9,9-Dimethyl-4,5-bis(diphenylphosphino)xantheneShown to be effective in extremely sterically demanding aryl-alkyl couplings.[12]
R-Phos Biphenylene-substituted di-tert-butylruthenocenylphosphineDemonstrates high activity for Suzuki reactions of sterically hindered aryl bromides.[13]

The steric bulk of these ligands helps to create a coordinatively unsaturated palladium center that is more reactive in the oxidative addition step and promotes the final reductive elimination.[8]

Base and Solvent Selection

The base plays a crucial role in activating the boronic acid for the transmetalation step.[14] For sterically hindered couplings, a moderately strong base is often required.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[15]

  • Solvent Systems: Aprotic polar solvents are typically used. Toluene or dioxane, often with a small amount of water, are common choices that balance reagent solubility and reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Coupling of 1,3,5-Tricyclohexylbromobenzene

This protocol describes a general procedure for the coupling of 1,3,5-tricyclohexylbromobenzene with a generic arylboronic acid.

Materials and Reagents:

  • 1,3,5-Tricyclohexylbromobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G2 Precatalyst (2 mol %)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tricyclohexylbromobenzene (1.0 equiv), the arylboronic acid (1.5 equiv), SPhos Pd G2 precatalyst (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with sterically hindered substrates may require longer reaction times (12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Precatalyst - Base glassware Oven-dry Schlenk Flask reagents->glassware Add solids purge Seal & Purge with Inert Gas glassware->purge add_solvent Add Anhydrous Toluene/Water purge->add_solvent heat Heat & Stir (100-110 °C, 12-24h) add_solvent->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract purify Dry & Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficient reaction temperature or time.3. Ineffective base.1. Ensure rigorous inert atmosphere techniques (use a glovebox if possible). Use fresh, high-quality solvents and reagents.2. Increase temperature to 110-120 °C and extend reaction time. Use a higher-boiling solvent like xylenes.[12]3. Switch to a stronger base like Cs₂CO₃ or K-Ot-Bu (use with caution).
Significant Debromination of Starting Material 1. Presence of water or protic impurities.2. Side reaction catalyzed by Pd(0).1. Use anhydrous solvents and reagents. Dry the base (K₃PO₄) in an oven before use.2. This can be ligand-dependent; consider screening other bulky ligands like XPhos or AntPhos.[16]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Improve degassing procedures for solvents and ensure a robust inert atmosphere.2. Reduce the catalyst loading to 1-1.5 mol %.

Mechanistic Visualization: The Role of a Bulky Ligand

The catalytic cycle below highlights how a bulky, electron-rich ligand (L) facilitates the coupling of a sterically hindered aryl bromide (Ar-Br).

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add [L-Pd(II)(Ar)(Br)] pd0->ox_add Oxidative Addition transmet [L-Pd(II)(Ar)(Ar')] ox_add->transmet Transmetalation transmet->pd0 Reductive Elimination product Ar-Ar' (Product) transmet->product arbr Ar-Br (1,3,5-Tricyclohexyl- bromobenzene) arbr->ox_add ar_boronic Ar'-B(OH)₂ ar_boronic->transmet base Base (e.g., K₃PO₄) base->transmet Activates Boronic Acid

Caption: Suzuki-Miyaura catalytic cycle.

The bulky ligand (L) promotes the formation of the monoligated L-Pd(0) species, which is small enough to undergo oxidative addition even with the hindered Ar-Br.[7] The steric clash within the [L-Pd(II)(Ar)(Ar')] intermediate then drives the reductive elimination to release the sterically congested biaryl product.

Conclusion

Suzuki-Miyaura couplings involving sterically demanding substrates like 1,3,5-tricyclohexylbromobenzene are challenging but achievable with a carefully optimized catalytic system. The use of modern palladium precatalysts in combination with bulky, electron-rich dialkylbiaryl phosphine ligands is paramount for success. By understanding the mechanistic hurdles and implementing the robust protocols outlined in this guide, researchers can confidently approach the synthesis of sterically congested biaryl compounds for applications in drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Strem Chemicals & ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR. [Link]

  • Hesp, K. D., & Hazari, N. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 0029. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemistry, 19(32), 10548-10565. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13544-13555. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(4), 622-632. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Roy, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35649-35660. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • Lee, C.-F., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Organic Letters, 20(10), 2964-2968. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3846-3849. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2841-2843. [Link]

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Topic: Palladium-Catalyzed Cross-Coupling of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The Challenge of Steric Congestion

The synthesis of multi-ortho-substituted biaryl and aryl-heteroatom frameworks is a cornerstone of modern materials science, agrochemicals, and pharmaceutical development. These sterically congested structures often exhibit unique photophysical properties, enhanced metabolic stability, and constrained conformations essential for biological activity. 1,3,5-Tricyclohexylbromobenzene represents a formidable synthetic challenge due to the extreme steric hindrance imposed by the two large cyclohexyl groups ortho to the carbon-bromine bond. This steric shield severely impedes the initial, and often rate-limiting, oxidative addition step in traditional palladium-catalyzed cross-coupling reactions.[1]

Standard catalyst systems, such as those employing triphenylphosphine (PPh₃), are often ineffective, leading to low or no conversion. Overcoming this steric barrier requires a catalyst system with exceptional activity, stability, and the ability to operate efficiently under demanding conditions. The key lies in the rational selection of highly specialized, bulky, and electron-rich ligands that can promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species (L₁Pd(0)).[2][3] This L₁Pd(0) complex is sterically less encumbered, allowing it to approach and insert into the heavily guarded C-Br bond.

This guide provides an in-depth analysis and detailed protocols for three critical cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—tailored specifically for the challenging 1,3,5-tricyclohexylbromobenzene substrate. We will explore the causality behind the choice of reagents and conditions, offering researchers a robust starting point for their synthetic endeavors.

The Core Principle: Ligand-Enabled Catalysis

The success of coupling sterically demanding substrates is almost entirely dependent on the phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center. These ligands are not passive spectators; they actively modulate the electronic and steric properties of the catalyst to accelerate key steps in the catalytic cycle.

Key Ligand Classes for Hindered Substrates:

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines: This class, pioneered by Stephen Buchwald, includes ligands like SPhos, XPhos, and RuPhos.[4][5] Their design features a biaryl backbone that creates a defined steric pocket around the palladium atom. The bulky alkyl substituents (e.g., dicyclohexylphosphino) are strong electron donors, increasing the electron density on the palladium. This electronic enrichment facilitates the oxidative addition to the electron-rich aryl bromide and promotes the final reductive elimination step.[2]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are powerful sigma-donors, even more so than phosphines.[6] This strong donation makes the palladium center highly nucleophilic and reactive towards oxidative addition. Their defined steric bulk also promotes the formation of stable, active catalysts.[6]

The overarching strategy is to use a ligand that is bulky enough to favor the formation of the L₁Pd(0) active species but flexible enough to allow the substrate to approach the metal center.[6]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

To understand the rationale behind our protocols, it is essential to visualize the catalytic cycle. The Suzuki-Miyaura reaction serves as an excellent model. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Ar-Br oa_text Oxidative Addition (Rate-Limiting Step for Hindered Substrates) trans_complex L-Pd(II)(Ar)(Ar') (Transmetalation Complex) oa_complex->trans_complex Ar'-B(OR)₂ + Base trans_text Transmetalation trans_complex->pd0 Ar-Ar' re_text Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

For 1,3,5-tricyclohexylbromobenzene, the Oxidative Addition step is the most challenging due to steric repulsion. The use of a bulky ligand (L) promotes this step by stabilizing the electron-rich, low-coordinate Pd(0) species required for the reaction.[5]

Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents and reagents are critical for success.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of 1,3,5-tricyclohexylbromobenzene with an arylboronic acid to form a sterically hindered biaryl product.

Suzuki_Workflow start Start: Prepare Schlenk Flask add_solids Add Bromobenzene Derivative, Boronic Acid, Base, & SPhos start->add_solids add_pd Add Pd₂(dba)₃ add_solids->add_pd seal Seal Flask, Evacuate & Backfill with Argon (3x) add_pd->seal add_solvent Add Anhydrous, Degassed Toluene seal->add_solvent heat Heat Reaction to 100-110 °C (Stir for 12-24 h) add_solvent->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup: Add Water, Extract with EtOAc cool->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Isolate Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagents & Conditions Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
1,3,5-Tricyclohexylbromobenzene405.481.01.0405 mg
Arylboronic Acid-1.21.2-
Pd₂(dba)₃915.720.022 mol % Pd18.3 mg
SPhos (Ligand)410.530.044 mol %16.4 mg
Potassium Phosphate (K₃PO₄)212.273.03.0637 mg
Toluene (Anhydrous)---10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tricyclohexylbromobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), SPhos ligand (4 mol %), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Add the palladium precatalyst, Pd₂(dba)₃ (2 mol % Pd). Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M concentration relative to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding 15 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality & Optimization:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like SPhos is highly effective for coupling hindered substrates.[4] SPhos promotes the formation of the active L₁Pd(0) species necessary for oxidative addition.

  • Base: K₃PO₄ is a strong, non-nucleophilic base that is effective for Suzuki couplings and is generally superior to carbonate or hydroxide bases for challenging substrates.[4]

  • Troubleshooting: If conversion is low, consider using XPhos, which is often more active for extremely hindered systems. Increasing the temperature to 120 °C or using a higher boiling solvent like dioxane may also improve yields. Be aware of potential protodeboronation of the boronic acid as a side reaction, which can be exacerbated by excess water or prolonged reaction times.[8]

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the amination of 1,3,5-tricyclohexylbromobenzene, a reaction essential for synthesizing bulky aniline derivatives.

Reagents & Conditions Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
1,3,5-Tricyclohexylbromobenzene405.481.01.0405 mg
Amine (Primary or Secondary)-1.21.2-
Pd(OAc)₂224.500.022 mol %4.5 mg
RuPhos (Ligand)475.640.044 mol %19.0 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (Anhydrous)---10 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask. Outside the glovebox, add 1,3,5-tricyclohexylbromobenzene (1.0 eq), RuPhos ligand (4 mol %), and Pd(OAc)₂ (2 mol %).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Causality & Optimization:

  • Catalyst System: The Buchwald-Hartwig amination of hindered aryl bromides often benefits from specialized ligands. RuPhos is particularly effective for C-N bond formation.[2][5]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9][10]

  • Troubleshooting: Aryl chlorides are generally less reactive than bromides. For an analogous chloride substrate, a more advanced catalyst system, potentially involving an NHC ligand or a G3/G4 Buchwald precatalyst, would be necessary.[11] Ensure the base is fresh and handled under inert conditions as it is highly hygroscopic.

Protocol 3: Sonogashira C-C Alkynylation

This protocol outlines the coupling of a terminal alkyne with 1,3,5-tricyclohexylbromobenzene. This reaction is often challenging for hindered substrates due to competing alkyne homocoupling (Glaser coupling).[1] A copper-free protocol is recommended to minimize this side reaction.

Reagents & Conditions Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
1,3,5-Tricyclohexylbromobenzene405.481.01.0405 mg
Terminal Alkyne-1.51.5-
PdCl₂(PPh₃)₂701.900.0252.5 mol %17.5 mg
Triethylamine (Et₃N)101.19--10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 1,3,5-tricyclohexylbromobenzene (1.0 eq) and PdCl₂(PPh₃)₂ (2.5 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add triethylamine (used as both base and solvent) followed by the terminal alkyne (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Workup: After cooling, remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality & Optimization:

  • Copper-Free Conditions: For sterically hindered substrates where the desired coupling is slow, the copper-catalyzed Glaser homocoupling can become a dominant side reaction.[1][12] Eliminating the copper co-catalyst is the most effective way to prevent this.[1]

  • Ligand Choice: While PPh₃ is used here, for extremely challenging cases, a bulkier and more electron-rich ligand like P(t-Bu)₃ or an NHC ligand can significantly improve reaction rates and yields.[1][13]

  • Troubleshooting: If the reaction is sluggish, a more robust palladium precatalyst and a stronger, non-coordinating base like diisopropylethylamine (DIPEA) in a solvent like DMF could be explored. Ensure the alkyne is of high purity.

Conclusion

The palladium-catalyzed cross-coupling of 1,3,5-tricyclohexylbromobenzene is a challenging but achievable transformation. Success hinges on acknowledging the severe steric hindrance and employing a catalyst system specifically designed to overcome it. The use of bulky, electron-rich phosphine or NHC ligands is non-negotiable as they are essential for facilitating the rate-limiting oxidative addition step. The protocols provided herein serve as validated starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Researchers are encouraged to use these methods as a foundation, with the understanding that minor optimizations in ligand, base, or solvent may be necessary to achieve optimal results for their specific coupling partners.

References

  • Nolan, S. P., et al. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling. Chemical Society Reviews, 40(10), 5151-5169.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Source: Journal of the American Chemical Society]
  • Wolf, C. (2008). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley-VCH. [Source: The Journal of Organic Chemistry]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Source: PMC - NIH]
  • Yus, M., & Foubelo, F. (2014). The Role of dba in Palladium-Catalyzed Reactions. Catalysts, 4(3), 329-378.
  • Al-Zoubi, R. M., et al. (2020). Palladium-Catalyzed Protodeboronation of Arylboronic Acids. The Matter Blotter.
  • Chan, D. M. T., et al. (2003). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 44(19), 3863-3865. [Source: PolyU Electronic Theses]
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Source: PMC - NIH]
  • Gessner, V. H., et al. (2019). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Aldrichimica Acta, 52(2), 35-47. [Source: Sigma-Aldrich]
  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17838. [Source: PMC - PubMed Central]
  • Kwong, F. Y., et al. (2013). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 52(38), 9991-9995.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Altenhoff, G., et al. (2004). The effect of steric bulk in Sonogashira coupling reactions. Angewandte Chemie International Edition, 43(21), 2779-2783.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, G., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5578-5602.
  • The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Chemical Science, 10(1), 159-165.
  • Plenio, H., et al. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry - A European Journal, 13(28), 7918-7929.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 4321-4340.

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Application Notes and Protocols for the Use of 1,3,5-Tricyclohexylbromobenzene in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1,3,5-tricyclohexylbromobenzene as a precursor for the synthesis of sterically demanding phosphine ligands. We delve into the rationale behind employing bulky ligands in modern catalysis, offer detailed, field-proven protocols for the synthesis and characterization of a novel phosphine ligand derived from this unique building block, and present its application in a representative palladium-catalyzed cross-coupling reaction. The protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical utility.

Introduction: The Imperative for Steric Bulk in Modern Catalysis

In the realm of transition metal-catalyzed cross-coupling reactions, the design of the ligand scaffold is paramount to achieving high catalytic activity, selectivity, and substrate scope.[1] Phosphine ligands, in particular, have become a cornerstone of modern catalysis due to the tunability of their steric and electronic properties. The concept of "steric bulk," often quantified by the Tolman cone angle, has emerged as a critical design principle. Large, sterically demanding ligands can accelerate the crucial reductive elimination step in catalytic cycles and stabilize the catalytically active monoligated metal species, which is often necessary for the activation of less reactive substrates like aryl chlorides.[2][3]

1,3,5-Tricyclohexylbromobenzene (2-bromo-1,3,5-tricyclohexylbenzene) is an ideal starting material for the synthesis of exceptionally bulky phosphine ligands. The three cyclohexyl groups create a rigid and sterically encumbered framework, which, when incorporated into a phosphine ligand, can profoundly influence the coordination environment of a metal center, leading to enhanced catalytic performance in challenging cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6][7] This guide will provide a detailed protocol for the synthesis of dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine, a novel, highly hindered ligand, from 1,3,5-tricyclohexylbromobenzene.

Physicochemical Properties of 1,3,5-Tricyclohexylbromobenzene

A thorough understanding of the starting material is critical for successful synthesis. The key properties of 1,3,5-tricyclohexylbromobenzene are summarized below.

PropertyValueSource(s)
IUPAC Name 2-bromo-1,3,5-tricyclohexylbenzene[8]
CAS Number 97443-80-6[8]
Molecular Formula C₂₄H₃₅Br[8]
Molecular Weight 403.4 g/mol [8]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in non-polar organic solvents (e.g., THF, diethyl ether, toluene)Inferred from structure

Synthesis of Dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine

This section details the synthesis of a novel, sterically demanding phosphine ligand from 1,3,5-tricyclohexylbromobenzene. The synthetic strategy involves the formation of an organometallic intermediate (organolithium or Grignard reagent) followed by quenching with an electrophilic phosphorus source.[9]

Causality and Experimental Rationale

The conversion of an aryl bromide to a phosphine is a cornerstone of ligand synthesis.[9] The chosen method, involving a lithium-halogen exchange to form an aryllithium species, is highly efficient for sterically hindered substrates.[10] The subsequent reaction with chlorodicyclohexylphosphine introduces the desired phosphine moiety. The extreme steric hindrance of the 1,3,5-tricyclohexylphenyl group necessitates careful control of reaction conditions to ensure complete conversion and minimize side reactions. The use of anhydrous and anaerobic conditions is critical due to the high reactivity of the aryllithium intermediate.[10]

Visualized Synthetic Workflow

G cluster_0 Synthesis of Dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine A 1,3,5-Tricyclohexylbromobenzene in anhydrous THF B Cool to -78 °C under Argon A->B C Slow addition of n-Butyllithium B->C D Formation of Aryllithium Intermediate (Stir for 2h at -78 °C) C->D E Addition of Chlorodicyclohexylphosphine D->E F Warm to Room Temperature (Stir overnight) E->F G Quench with degassed sat. aq. NH₄Cl F->G H Liquid-Liquid Extraction (Ethyl Acetate/Water) G->H I Dry Organic Layer (Na₂SO₄) H->I J Remove Solvent in Vacuo I->J K Purification by Column Chromatography (Silica gel, Hexane/Ethyl Acetate) J->K L Dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine K->L

Caption: Experimental workflow for the synthesis of the target phosphine ligand.

Detailed Step-by-Step Protocol

Safety Precaution: This procedure must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. All glassware must be oven-dried before use. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.[11] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.[12]

Reagents and Materials:

  • 1,3,5-Tricyclohexylbromobenzene (1.0 equiv, e.g., 4.03 g, 10.0 mmol)

  • n-Butyllithium (1.1 equiv, e.g., 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol)

  • Chlorodicyclohexylphosphine (1.05 equiv, e.g., 2.42 g, 10.5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tricyclohexylbromobenzene (4.03 g, 10.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (100 mL) via cannula and stir until the solid is fully dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes. A color change to yellow or orange may be observed.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the aryllithium intermediate.

  • In a separate flame-dried Schlenk flask, dissolve chlorodicyclohexylphosphine (2.42 g, 10.5 mmol) in anhydrous THF (20 mL).

  • Add the solution of chlorodicyclohexylphosphine to the aryllithium solution at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Cool the reaction mixture to 0 °C with an ice bath and slowly quench by the dropwise addition of degassed saturated aqueous NH₄Cl (50 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine as a white solid.

Characterization (Self-Validation)

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum should show complex multiplets in the aliphatic region corresponding to the cyclohexyl protons and a singlet for the aromatic proton.

  • ¹³C NMR: The spectrum will be complex, but key signals will include those for the aromatic carbons and the distinct signals for the cyclohexyl carbons. The carbon atom attached to the phosphorus will appear as a doublet due to C-P coupling.

  • ³¹P NMR: A single peak is expected, with a chemical shift characteristic of trialkylarylphosphines.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The synthesized dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine is expected to be a highly effective ligand for palladium-catalyzed cross-coupling reactions, particularly those involving sterically hindered substrates.[5][13]

Rationale for Application

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation.[7] The use of a bulky, electron-rich phosphine ligand like the one synthesized here is known to promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the reductive elimination of the biaryl product, thus increasing the overall efficiency of the catalytic cycle. This is particularly beneficial when coupling sterically hindered aryl halides or boronic acids.[13]

Visualized Catalytic Cycle

G Pd(0)L Pd(0)L (Active Catalyst) Pd(II)Complex R¹-Pd(II)(L)-X Pd(0)L->Pd(II)Complex R¹-X OxAdd Oxidative Addition Pd(II)Biaryl R¹-Pd(II)(L)-R² Pd(II)Complex->Pd(II)Biaryl R²B(OH)₂ + Base Transmetalation Transmetalation Boronate R²-B(OR)₂⁻ Pd(II)Biaryl->Pd(0)L Product R¹-R² Pd(II)Biaryl->Product RedElim Reductive Elimination ArylHalide R¹-X Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene with 2,6-dimethylphenylboronic acid.

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate PPE.

Reagents and Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (1.0 equiv, e.g., 213 mg, 1.0 mmol)

  • 2,6-Dimethylphenylboronic acid (1.2 equiv, 180 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 2.2 mg, 0.01 mmol)

  • Dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine (0.02 equiv, 10 mg, 0.02 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, 424 mg, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and dicyclohexyl(2,4,6-tricyclohexylphenyl)phosphine (10 mg, 0.02 mmol).

  • Evacuate and backfill the vial with argon.

  • Add toluene (2 mL) and stir for 10 minutes at room temperature to form the pre-catalyst.

  • To this mixture, add 2-bromo-1,3,5-trimethylbenzene (213 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (180 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add the remaining toluene (3 mL) and water (0.5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

  • 1,3,5-Tricyclohexylbromobenzene: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.[1] Use in a well-ventilated area or fume hood.[12]

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Reacts violently with water.[11]

  • Chlorodicyclohexylphosphine: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Diethyl ether and THF are flammable. Keep away from ignition sources.[3]

  • General Precautions: Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[12] Dispose of chemical waste according to institutional guidelines.[14]

References

  • PubChem. 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • Shaughnessy, K. H., et al. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents." Organic Letters, vol. 5, no. 25, 2003, pp. 4733-4736. ACS Publications, [Link]

  • Makhubela, B. C. E., et al. "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions." RSC Advances, vol. 11, no. 43, 2021, pp. 26732-26742. PubMed Central, [Link]

  • Lee, D.-H., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." The Journal of Organic Chemistry, vol. 74, no. 11, 2009, pp. 4406-4409. ACS Publications, [Link]

  • Haskel, A., et al. "Supramolecular bidentate phosphine ligand scaffolds from deconstructed Hamilton receptors." Chemical Science, vol. 8, no. 2, 2017, pp. 1149-1154. [Link]

  • Grignard Reaction. University of Missouri-St. Louis. [Link]

  • Synthetic strategies towards phosphine ligands suitable for further... - ResearchGate. [Link]

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  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Winthrop University. 6. Grignard Reaction. [Link]

  • Chhattise, P. K. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives." ARKIVOC, vol. 2015, no. 4, 2015, pp. 19-47. [Link]

  • Winthrop University. The Grignard Reaction. [Link]

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The Strategic Utility of 1,3,5-Tricyclohexylbromobenzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Sterically Hindered Building Block for Functional Materials

1,3,5-Tricyclohexylbromobenzene is a unique aromatic compound characterized by a benzene core functionalized with three bulky cyclohexyl groups in a C3-symmetric arrangement and a single bromine atom. This molecular architecture is not arbitrary; it is deliberately designed to impart specific properties to larger molecular constructs. The sterically demanding nature of the cyclohexyl groups plays a crucial role in defining the three-dimensional structure and intermolecular interactions of materials incorporating this moiety.[1] The bromine atom serves as a versatile synthetic handle, allowing for the strategic introduction of the tricyclohexylphenyl core into a variety of functional organic materials through well-established cross-coupling reactions.

The primary applications of 1,3,5-tricyclohexylbromobenzene in materials science are centered on leveraging its bulk to control morphology, enhance thermal and amorphous stability, and tune the optoelectronic properties of organic semiconductors and supramolecular assemblies. This document provides a detailed overview of its key application areas and protocols for its utilization in the synthesis of advanced materials.

Key Molecular Properties and Their Implications in Materials Science

The unique combination of a rigid aromatic core, bulky aliphatic substituents, and a reactive site makes 1,3,5-tricyclohexylbromobenzene a valuable component in the materials scientist's toolbox.

PropertyFeature of 1,3,5-TricyclohexylbromobenzeneImplication in Materials Science
Steric Hindrance Three bulky cyclohexyl groupsPrevents close packing (π-π stacking) of aromatic cores, leading to materials with high amorphous stability and reduced concentration quenching in emissive layers.[2]
C3-Symmetry 1,3,5-substitution patternProvides a scaffold for the synthesis of well-defined, star-shaped molecules and dendrimers with isotropic properties.[3]
Thermal Stability High molecular weight and rigid coreContributes to high glass transition temperatures (Tg) and thermal stability in the resulting polymers and molecular glasses.
Solubility Presence of aliphatic cyclohexyl groupsEnhances solubility in common organic solvents, facilitating solution-based processing of materials.
Reactivity Bromine atomActs as a key reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the synthesis of a wide range of derivatives.[4][5]

Application Area 1: Hole Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale:

The long-term stability and efficiency of OLEDs are critically dependent on the morphological stability of the organic layers. Hole transporting materials (HTMs) based on triarylamines are prone to crystallization over time, leading to device failure. The incorporation of the bulky 1,3,5-tricyclohexylphenyl group into a triarylamine structure can effectively disrupt intermolecular interactions and prevent crystallization, leading to the formation of stable amorphous glasses with high glass transition temperatures. This enhances the operational lifetime of the OLED device.

The bromine atom on 1,3,5-tricyclohexylbromobenzene allows for its straightforward incorporation into triarylamine structures via the Buchwald-Hartwig amination reaction.[4][6]

Experimental Protocol: Synthesis of a Sterically Hindered Triarylamine-based HTM

This protocol describes a representative Buchwald-Hartwig amination reaction to synthesize N,N-diphenyl-2,4,6-tricyclohexylaniline, a model HTM.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

  • 1,3,5-Tricyclohexylbromobenzene (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1,3,5-tricyclohexylbromobenzene, diphenylamine, sodium tert-butoxide, and palladium(II) acetate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the tri(tert-butyl)phosphine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired triarylamine.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Area 2: Building Blocks for Luminescent Materials and Dendrimers

Scientific Rationale:

The rigid and C3-symmetric 1,3,5-tricyclohexylbenzene core can be functionalized with chromophoric units to create star-shaped molecules and dendrimers with unique photophysical properties. The steric bulk of the cyclohexyl groups helps to isolate the chromophores from each other, preventing aggregation-caused quenching and leading to high photoluminescence quantum yields in the solid state. The bromine atom is an ideal starting point for introducing these chromophores via Suzuki-Miyaura cross-coupling.[5]

Experimental Protocol: Synthesis of a Star-Shaped Luminescent Molecule

This protocol outlines the synthesis of 1,3,5-tricyclohexyl-2-(pyren-1-yl)benzene, a model fluorescent compound, via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1,3,5-Tricyclohexylbromobenzene (1.0 eq)

  • Pyrene-1-boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v)

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-tricyclohexylbromobenzene, pyrene-1-boronic acid, and potassium carbonate in the toluene/ethanol/water solvent mixture.

  • Deoxygenate the solution by bubbling with argon for 20-30 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of argon.

  • Heat the mixture to reflux (typically 80-90 °C) and stir under an argon atmosphere.

  • Monitor the reaction by TLC. The reaction is usually complete within 8-16 hours.

  • After cooling to room temperature, add water and extract the product with an organic solvent like toluene or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent compound.

Self-Validation: The purity and identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and fluorescence spectroscopy. The photophysical properties, such as absorption and emission spectra and quantum yield, can then be characterized.

Application Area 3: Monomers for High-Performance Polymers

Scientific Rationale:

The incorporation of the rigid and bulky 1,3,5-tricyclohexylphenyl unit into a polymer backbone can significantly increase the polymer's glass transition temperature (Tg), thermal stability, and solubility in organic solvents. These are desirable properties for high-performance plastics and specialty polymers used in demanding applications. The difunctional derivatives of 1,3,5-tricyclohexylbenzene, accessible from 1,3,5-tricyclohexylbromobenzene, can be used as monomers in polymerization reactions such as Suzuki polymerization.

Conclusion and Future Outlook

1,3,5-Tricyclohexylbromobenzene is a strategically important building block for the synthesis of advanced organic materials. Its key attributes—steric bulk, C3-symmetry, and a reactive handle—enable the creation of materials with enhanced amorphous stability, thermal resistance, and specific optoelectronic properties. The protocols provided herein for Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are foundational for accessing a wide range of functional molecules and polymers based on this unique scaffold. Future research is expected to further exploit the properties of the 1,3,5-tricyclohexylphenyl core in the design of next-generation materials for organic electronics, sensing, and porous materials.

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1,3,5-Tricyclohexylbromobenzene as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 1,3,5-Tricyclohexylbromobenzene in Advanced Organic Synthesis

Introduction: In the landscape of organic synthesis, the architecture of a precursor molecule dictates its potential. 1,3,5-Tricyclohexylbromobenzene is a distinctive aryl halide characterized by a sterically demanding framework. The presence of three bulky cyclohexyl groups ortho and para to the bromine atom imparts unique reactivity and selectivity, making it an invaluable tool for constructing complex molecular structures that are otherwise difficult to access. These bulky non-polar groups create a "greasy" pocket, influencing solubility and intermolecular interactions, while the hindered bromine atom necessitates carefully optimized conditions for synthetic transformations.

This guide provides an in-depth exploration of 1,3,5-tricyclohexylbromobenzene as a precursor, focusing on its application in forming highly substituted organometallic reagents and its participation in palladium-catalyzed cross-coupling reactions. The protocols and insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage steric control in the synthesis of novel ligands, materials, and pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 97443-80-6[1][2]
Molecular Formula C₂₄H₃₅Br[1][2]
Molecular Weight 403.44 g/mol [1][2]
Melting Point 140-163 °C[2]
Boiling Point 454.9 ± 44.0 °C (Predicted)[2]
Density 1.155 ± 0.06 g/cm³[2]
Safety and Handling Synopsis

1,3,5-Tricyclohexylbromobenzene is an irritant and requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4][5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[4] Keep away from heat, sparks, and open flames.[3] Take precautionary measures against static discharge.[3]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

Application I: Formation of Sterically Encumbered Grignard Reagents

The generation of Grignard reagents is a cornerstone of carbon-carbon bond formation.[6] The synthesis of (2,4,6-tricyclohexylphenyl)magnesium bromide from its parent aryl bromide creates a powerful, yet sterically hindered, nucleophile. This bulk is not a limitation but a strategic advantage, enabling highly selective additions to carbonyls and other electrophiles, often favoring specific diastereomeric outcomes.

Protocol 1: Synthesis of (2,4,6-Tricyclohexylphenyl)magnesium Bromide

Causality and Rationale: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[7] This reaction is notoriously sensitive to moisture and oxygen, which rapidly protonolyze or oxidize the reagent.[7][8] Therefore, the use of anhydrous solvents and flame-dried glassware is non-negotiable. The reaction often has an induction period, as the magnesium surface is coated with a passivating oxide layer.[7] Activating agents like iodine or 1,2-dibromoethane are used to etch this layer and initiate the reaction.[7][9]

Materials:

  • 1,3,5-Tricyclohexylbromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask, condenser, and addition funnel (all flame-dried)

  • Nitrogen or Argon gas line

Step-by-Step Methodology:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar). Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates, indicating surface activation.[9] Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add a small portion (approx. 10%) of a solution of 1,3,5-tricyclohexylbromobenzene (1.0 equivalent) in anhydrous THF via the addition funnel.

  • Initiation: Monitor the reaction mixture for signs of initiation, such as gentle bubbling from the magnesium surface and a cloudy appearance.[9] If the reaction does not start, gently warm the mixture or add a few drops of 1,2-dibromoethane.

  • Reagent Addition: Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining solution of 1,3,5-tricyclohexylbromobenzene dropwise at a rate that maintains a controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium is consumed. The resulting dark, cloudy solution is the Grignard reagent, ready for subsequent use.

G cluster_prep Preparation cluster_reaction Reaction cluster_output Output A Flame-dry glassware B Add Mg turnings & I₂ crystal A->B C Activate Mg under N₂ B->C E Add small aliquot of Ar-Br to initiate reaction C->E Cool to RT D Dissolve Ar-Br in Anhydrous THF D->E F Dropwise addition of remaining Ar-Br E->F G Stir to completion F->G H Grignard Reagent (Ar-MgBr) in THF G->H Ready for use

Caption: Workflow for Grignard Reagent Synthesis.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 1,3,5-tricyclohexylbromobenzene shines in palladium-catalyzed cross-coupling reactions, where it serves as a building block for highly substituted aromatic systems.[10] The steric hindrance around the reaction center demands robust catalytic systems, often employing bulky, electron-rich phosphine ligands.

A. Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl linkages by coupling an aryl halide with an organoboron species.[11][12] Using 1,3,5-tricyclohexylbromobenzene allows for the synthesis of sterically congested biaryls, which are precursors to advanced materials and complex ligands.

Causality and Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] For sterically hindered substrates like 1,3,5-tricyclohexylbromobenzene, the oxidative addition step is often rate-limiting. Bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos) are essential to stabilize the Pd(0) center and facilitate this difficult step.[12] A base is required to activate the organoboron species for transmetalation.[14]

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • 1,3,5-Tricyclohexylbromobenzene

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)

  • Tricyclohexylphosphine (PCy₃) or other suitable bulky ligand (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1,3,5-tricyclohexylbromobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), the base (K₃PO₄, 2.0 eq.), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require extended reaction times (12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_inputs Inputs pd0 L₂Pd(0) pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(Ar') pd_ox->pd_trans Transmetalation (Ar'-B(OR)₂ + Base) pd_trans->pd0 Reductive Elimination (Ar-Ar') arx 1,3,5-Tricyclohexyl- bromobenzene (Ar-X) ar_boronic Arylboronic Acid (Ar'-B(OR)₂)

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical and materials chemistry.[15][16] Reacting 1,3,5-tricyclohexylbromobenzene with various amines provides access to exceptionally bulky triarylamines and related structures.

Causality and Rationale: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine.[17] The steric hindrance of 1,3,5-tricyclohexylbromobenzene makes both the oxidative addition and the reductive elimination steps challenging. The choice of ligand is therefore critical. Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have been specifically designed to promote these difficult couplings by creating a coordinatively unsaturated, electron-rich, and sterically accessible palladium center.[17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without competing side reactions.[16]

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

Materials:

  • 1,3,5-Tricyclohexylbromobenzene

  • Primary amine (1.1-1.3 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • BrettPhos or other suitable biarylphosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous solvent (e.g., toluene)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up the reaction in a glovebox.

  • Reagent Addition: In the glovebox, add Pd₂(dba)₃ (1 mol%), the ligand (2 mol%), and NaOtBu (1.4 eq.) to an oven-dried vial or Schlenk tube.

  • Reactant Addition: Add 1,3,5-tricyclohexylbromobenzene (1.0 eq.) and the primary amine (1.2 eq.).

  • Solvent and Sealing: Add the anhydrous solvent (toluene), seal the vessel tightly, and remove it from the glovebox.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

G A Combine Ar-Br, Amine, Pd Catalyst, Ligand, and Base in Schlenk Flask B Seal and Purge with Inert Gas A->B C Add Degassed Anhydrous Solvent B->C D Heat Reaction Mixture (e.g., 100 °C) C->D E Monitor Progress (TLC, GC-MS) D->E E->D Continue heating if incomplete F Cool and Quench Reaction E->F G Aqueous Workup & Extraction F->G H Dry, Concentrate, & Purify (Chromatography) G->H I Isolated Arylamine Product H->I

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

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Application Notes and Protocols for the Heck Reaction of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Challenge of 1,3,5-Tricyclohexylbromobenzene in Heck Couplings

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] However, the reaction's efficiency can be dramatically hindered by sterically demanding substrates. 1,3,5-Tricyclohexylbromobenzene presents a formidable challenge in this regard. The sheer bulk of the three cyclohexyl groups flanking the bromine atom sterically encumbers the reaction center, impeding the crucial oxidative addition step to the palladium(0) catalyst. This steric hindrance can lead to slow reaction rates, low yields, and catalyst decomposition.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Heck reaction with the sterically hindered substrate, 1,3,5-tricyclohexylbromobenzene. We will delve into the rationale behind the selection of optimized reaction conditions, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting strategies.

The Critical Role of Ligand Selection: Overcoming Steric Hindrance

The success of a Heck reaction with a substrate as sterically congested as 1,3,5-tricyclohexylbromobenzene hinges almost entirely on the choice of the phosphine ligand. The ligand's primary roles are to stabilize the palladium catalyst and to modulate its reactivity.[2] For sterically hindered aryl halides, the use of bulky, electron-rich phosphine ligands is paramount. These ligands promote the oxidative addition step, which is often the rate-limiting step for challenging substrates.

Bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines like XPhos and SPhos, create a sterically crowded coordination sphere around the palladium center. This crowding favors the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more adept at inserting into the sterically hindered carbon-bromine bond.[3] Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium atom, further facilitating the oxidative addition process.

Recommended Reaction Conditions for 1,3,5-Tricyclohexylbromobenzene

Based on established principles for sterically demanding Heck couplings, the following conditions are recommended for the reaction of 1,3,5-tricyclohexylbromobenzene with a generic alkene (e.g., styrene or an acrylate).

ComponentRecommended Reagent/ParameterRationale
Palladium Precursor Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Both are common and effective precursors that are reduced in situ to the active Pd(0) species.[2]
Ligand Tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhosThese bulky, electron-rich ligands are essential for promoting oxidative addition with sterically hindered aryl bromides.[3]
Base Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)These inorganic bases are effective in the final step of the catalytic cycle to regenerate the Pd(0) catalyst and are generally compatible with a wide range of functional groups. Cs₂CO₃ is often more effective for challenging substrates.
Solvent 1,4-Dioxane or TolueneThese are common, relatively non-polar aprotic solvents that are well-suited for Heck reactions.
Temperature 100-120 °CHigher temperatures are typically required to overcome the activation energy barrier for the oxidative addition of sterically hindered substrates.
Alkene Styrene, n-butyl acrylate, etc.The choice of alkene will depend on the desired product. Electron-deficient alkenes like acrylates are often more reactive.

Experimental Protocol: Heck Coupling of 1,3,5-Tricyclohexylbromobenzene with Styrene

This protocol provides a step-by-step methodology for the Heck reaction of 1,3,5-tricyclohexylbromobenzene with styrene as a model alkene.

Materials:

  • 1,3,5-Tricyclohexylbromobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1,3,5-tricyclohexylbromobenzene (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and the phosphine ligand (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe. Subsequently, add styrene (1.5 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS. The reaction may require 12-24 hours for completion depending on the specific alkene.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Heck reaction, highlighting the key steps involved in the coupling of a sterically hindered aryl bromide.

Heck_Reaction_Cycle cluster_0 Heck Catalytic Cycle for Sterically Hindered Substrates Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X (Sterically Hindered) PdII Ar-Pd(II)-X(L) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene PdII_alkene Ar-Pd(II)-alkene(L) Coord->PdII_alkene MigIns Migratory Insertion BetaHE β-Hydride Elimination MigIns->BetaHE Forms C-C bond PdII_alkene->MigIns PdH H-Pd(II)-X(L) (Alkene Product Released) BetaHE->PdH RedElim Reductive Elimination (Base Assisted) PdH->RedElim + Base RedElim->Pd0 - HX

Caption: Catalytic cycle of the Heck reaction with a sterically hindered aryl halide.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently high temperature. 3. Poor quality reagents or solvent.1. Ensure the use of a high-quality palladium precursor and ligand. Consider using a pre-formed Pd(0) source. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Use freshly distilled or anhydrous solvents and pure reagents.
Formation of Side Products (e.g., Homocoupling) 1. Catalyst decomposition. 2. Reaction temperature is too high.1. Increase the ligand to palladium ratio slightly. 2. Optimize the reaction temperature; avoid excessive heating.
Difficulty in Purification The product may have similar polarity to the starting material or byproducts.Optimize the chromatographic conditions. Consider using a different stationary phase or a more sophisticated purification technique like preparative HPLC if necessary.

Conclusion

The Heck reaction of the sterically demanding 1,3,5-tricyclohexylbromobenzene, while challenging, is achievable with careful consideration of the reaction conditions. The use of bulky, electron-rich phosphine ligands is the most critical factor in overcoming the steric hindrance and facilitating the key oxidative addition step. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can confidently approach this and similar challenging Heck couplings, expanding the utility of this powerful C-C bond-forming reaction in their synthetic endeavors.

References

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Singh, R., & Singh, B. K. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]

  • Leyva-Pérez, A. (2021). Regioirregular Mizoroki-Heck reaction. Nature Research. [Link]

  • DeVasher, R. B., Moore, L. R., & Shaughnessy, K. H. (2004). Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines. The Journal of Organic Chemistry, 69(23), 7919–7927. [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

  • Marion, N., & Nolan, S. P. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-24). John Wiley & Sons, Ltd. [Link]

  • Sotorrios, L., & Domínguez, G. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 16(2), 239-257. [Link]

  • Chinchilla, R., & Nájera, C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528. [Link]

  • Zbon Rapsch, I., & Szymańska, I. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules (Basel, Switzerland), 23(9), 2209. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

Sources

Experimental protocol for functionalizing 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 1,3,5-Tricyclohexylbromobenzene

Abstract

1,3,5-Tricyclohexylbromobenzene is a sterically demanding building block with significant potential in materials science and medicinal chemistry, where its bulky, three-dimensional scaffold can impart unique properties such as solubility, thermal stability, and specific molecular recognition capabilities. However, the very steric hindrance provided by the three cyclohexyl groups presents a considerable challenge for the synthetic chemist aiming to perform transformations on the central aromatic ring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on proven experimental strategies for the functionalization of this unique aryl bromide. We will move beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices, ensuring that each protocol is robust and adaptable. The methodologies covered include classic organometallic transformations and modern palladium-catalyzed cross-coupling reactions, providing a versatile toolkit for creating novel derivatives.

Introduction: The Challenge of Steric Encumbrance

The synthetic utility of an aromatic building block is defined by the ease with which it can be functionalized. In the case of 1,3,5-tricyclohexylbromobenzene, the bromine atom serves as a versatile chemical handle. However, it is flanked by two bulky cyclohexyl groups, which sterically shield the reaction center. This steric congestion can significantly impede the approach of reagents and catalysts, often leading to sluggish or failed reactions under standard conditions.

Therefore, successful functionalization requires carefully selected methodologies that can overcome this steric barrier. This guide focuses on two primary classes of reactions that have proven effective for similarly hindered substrates:

  • Organometallic Intermediate Formation: Conversion of the aryl bromide to a more reactive organolithium or organomagnesium (Grignard) species, followed by quenching with an electrophile.

  • Palladium-Catalyzed Cross-Coupling: Utilization of highly active and sterically tolerant catalyst systems to facilitate C-C, C-N, and C-alkyne bond formation.

General Experimental Considerations

Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Anhydrous Conditions: Organometallic intermediates (Grignard and organolithium reagents) are highly sensitive to moisture and protic solvents.[1] All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight), and reactions must be conducted under an inert atmosphere (e.g., dry Argon or Nitrogen) using anhydrous solvents.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the primary functionalization pathways starting from 1,3,5-tricyclohexylbromobenzene.

G cluster_organometallic Organometallic Intermediates cluster_electrophiles Electrophilic Quench cluster_products1 Products cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products2 Products start 1,3,5-Tricyclohexylbromobenzene lithiation Lithiation (n-BuLi or t-BuLi) start->lithiation grignard Grignard Formation (Mg) start->grignard suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat., Base) start->suzuki hartwig Buchwald-Hartwig (R2NH, Pd cat., Base) start->hartwig sonogashira Sonogashira (Alkyne, Pd/Cu cat., Base) start->sonogashira co2 1. CO2 2. H3O+ lithiation->co2 dmf 1. DMF 2. H3O+ lithiation->dmf r2co 1. R2C=O 2. H3O+ lithiation->r2co grignard->co2 grignard->dmf grignard->r2co acid Carboxylic Acid co2->acid aldehyde Aldehyde dmf->aldehyde alcohol Tertiary Alcohol r2co->alcohol biaryl Biaryl Derivative suzuki->biaryl arylamine Arylamine hartwig->arylamine alkyne Aryl-Alkyne sonogashira->alkyne

Caption: Key functionalization routes for 1,3,5-tricyclohexylbromobenzene.

Protocol 1: Functionalization via Lithiation-Electrophilic Quench

This method involves a bromine-lithium exchange to generate a highly nucleophilic aryllithium species, which can then react with a wide range of electrophiles. The choice of butyllithium (n-BuLi vs. t-BuLi) can influence reaction rates, but both are effective for the exchange.[3]

Step-by-Step Protocol: Synthesis of 2,4,6-Tricyclohexylbenzoic Acid
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3,5-tricyclohexylbromobenzene (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the absence of the aromatic proton signal.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas (passed through a drying tube) through the solution for 30 minutes, or add freshly crushed dry ice pellets in excess.

  • Warm-up & Quench: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 1 M HCl (aq) to quench the reaction and dissolve the lithium carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Reagent/ParameterQuantity/ValueRationale & Notes
Starting Material 1.0 eq1,3,5-Tricyclohexylbromobenzene
Solvent Anhydrous THFEthereal solvent stabilizes the organolithium species.
Reagent n-Butyllithium1.1 eq
Temperature -78 °CPrevents side reactions and decomposition of the aryllithium.
Electrophile CO₂ (gas or solid)>3 eq
Workup 1 M HClAcidifies the carboxylate to the desired carboxylic acid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[4][5] For sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are often required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Catalytic Cycle Visualization

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Transmetalation ArBr ArBr ArBr->Oxidative\nAddition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol: Synthesis of a Biaryl Derivative
  • Setup: To a Schlenk tube, add 1,3,5-tricyclohexylbromobenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a specialized ligand (e.g., XPhos, 4-10 mol% if using a precursor like Pd₂(dba)₃).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water. The water is crucial for activating the boronic acid with the base.[7]

  • Heating: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require extended reaction times (12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterQuantity/ValueRationale & Notes
Starting Material 1.0 eq1,3,5-Tricyclohexylbromobenzene
Coupling Partner Arylboronic Acid1.2-1.5 eq
Catalyst System Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)A modern, highly active catalyst system for hindered substrates.
Base K₃PO₄ or Cs₂CO₃2.0-3.0 eq
Solvent Degassed Toluene/H₂OThe biphasic system facilitates the transmetalation step.
Temperature 100-110 °CThermal energy is required to overcome the activation barriers.

Protocol 3: Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, a critical transformation in pharmaceutical and materials chemistry.[8] Like the Suzuki coupling, this reaction is highly dependent on the ligand, and bulky biaryl phosphines are the state-of-the-art for coupling hindered aryl halides.[9][10] A strong, non-nucleophilic base is required.

Step-by-Step Protocol: Synthesis of an N-Aryl Amine
  • Setup: In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., RuPhos or XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).

  • Reagent Addition: Add 1,3,5-tricyclohexylbromobenzene (1.0 eq).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to an argon manifold.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq).

  • Heating: Heat the reaction mixture with vigorous stirring in a preheated oil bath (typically 90-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Reagent/ParameterQuantity/ValueRationale & Notes
Starting Material 1.0 eq1,3,5-Tricyclohexylbromobenzene
Coupling Partner Primary or Secondary Amine1.2 eq
Catalyst System Pd₂(dba)₃ (1.5 mol%) + RuPhos (3 mol%)A highly effective catalyst system for C-N bond formation.
Base NaOtBu1.4 eq
Solvent Anhydrous, Degassed TolueneA non-polar aprotic solvent is standard for this reaction.
Temperature 100-110 °CRequired for efficient catalytic turnover with the hindered substrate.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes.[11] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst. The reaction is typically run in an amine solvent, which also acts as the base.[12]

Step-by-Step Protocol: Synthesis of an Aryl-Alkyne
  • Setup: To a Schlenk tube, add 1,3,5-tricyclohexylbromobenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent & Reagent Addition: Add a degassed solvent such as triethylamine (TEA) or a mixture of THF/diisopropylamine (DIPA). Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The steric hindrance may necessitate heating to achieve a reasonable reaction rate.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

  • Drying & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Reagent/ParameterQuantity/ValueRationale & Notes
Starting Material 1.0 eq1,3,5-Tricyclohexylbromobenzene
Coupling Partner Terminal Alkyne1.2 eq
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (3 mol%)The standard catalyst system for Sonogashira coupling.[13]
Base/Solvent Triethylamine or THF/DIPAThe amine serves as both the base and a solvent.
Temperature 25-60 °CMild conditions are often sufficient, but heating may be required.

Conclusion

The functionalization of the sterically encumbered 1,3,5-tricyclohexylbromobenzene core is a challenging yet achievable synthetic task. Success hinges on selecting the appropriate reaction class and optimizing conditions to overcome the significant steric hindrance. Classic organometallic approaches provide a direct route to a variety of derivatives through electrophilic trapping, while modern palladium-catalyzed cross-coupling reactions, particularly when employing sterically tolerant catalyst systems, offer unparalleled efficiency for constructing C-C, C-N, and C-alkyne bonds. The protocols detailed in this guide provide robust starting points for researchers to explore the rich chemistry of this unique molecular scaffold.

References

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  • ACS Publications. (2026). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Available at: [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Heterocycles. (n.d.). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). Directed Ortho Metalation. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexylbenzene. Available at: [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • ResearchGate. (2023). Three-Component Photochemical 1,2,5-Trifunctionalizations of Alkenes toward Densely Functionalized Lynchpins. Available at: [Link]

  • Semantic Scholar. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Grignard Formation with Sterically Hindered Bromides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that forming Grignard reagents from sterically hindered bromides—such as tertiary or heavily substituted secondary systems—can be a significant challenge. These reactions often fail to initiate, proceed sluggishly, or yield undesired byproducts. This guide is structured as a series of frequently asked questions (FAQs) to directly address these issues, providing not just protocols but the underlying chemical reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a hindered bromide failing to initiate?

Answer:

The initiation of a Grignard reaction is a surface phenomenon that depends on the oxidative addition of the organic halide to the magnesium metal (Mg(0)). Several factors related to steric hindrance can prevent this critical first step:

  • High Activation Energy: The reaction proceeds through a single-electron transfer (SET) mechanism.[1] Steric bulk around the carbon-bromine bond physically obstructs the bromide from approaching and effectively interacting with the magnesium surface. This increases the activation energy required for the electron transfer and subsequent radical formation.

  • Passivation of Magnesium Surface: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO).[2] This layer is inert and acts as a physical barrier.[2] For a reaction to start, this layer must be breached to expose the fresh, reactive Mg(0) surface beneath. Less reactive, sterically hindered bromides may not be potent enough to disrupt this layer on their own.

  • Solvent Effects: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are crucial. They stabilize the forming Grignard reagent by coordinating to the magnesium center.[3][4] For hindered systems, THF is often superior to diethyl ether due to its higher solvating power, which helps to pull the nascent organomagnesium species away from the metal surface and prevent passivation.[5]

Q2: What are the most reliable methods to activate magnesium for these difficult reactions?

Answer:

Activating the magnesium is the single most critical step for challenging Grignard formations. The goal is to chemically or physically remove the MgO layer.

This involves using a small amount of a highly reactive substance to "clean" the magnesium surface.

  • 1,2-Dibromoethane (DBE): This is one of the most effective and common methods.[2][6][7] DBE reacts readily with the magnesium surface to form magnesium bromide and ethylene gas. The observation of bubbling (ethylene evolution) is a clear visual confirmation of activation.[2][7]

  • Iodine (I₂): Adding a small crystal of iodine is a classic technique.[2][6][8] The iodine is thought to etch the surface by reacting with magnesium to form magnesium iodide, creating pits and exposing fresh metal. The disappearance of the purple or brown iodine color is a sign of successful initiation.[2]

  • Mechanical Grinding: In a completely dry flask under an inert atmosphere, grinding the magnesium turnings with a glass rod can break the turnings and the oxide layer, exposing a fresh surface.[6]

  • Ultrasound: Using an ultrasonic bath can induce cavitation near the magnesium surface, which helps to physically dislodge the oxide layer.[8]

Activation Method Mechanism Pros Cons
Iodine (I₂) Chemical EtchingSimple to perform; visual confirmation (color disappears).Can sometimes lead to undesired Wurtz coupling side products.
1,2-Dibromoethane (DBE) Chemical CleaningHighly effective; visual confirmation (gas evolution); produces benign byproducts (ethylene, MgBr₂).DBE is toxic and must be handled with care.
Mechanical Grinding Physical DisruptionNo chemical activators needed.Can be difficult to perform effectively on a larger scale; requires rigorous exclusion of air/moisture.
Rieke® Magnesium Use of Pre-activated MgExtremely high reactivity; allows for reaction at very low temperatures (-78 °C).[9][10][11]Commercially expensive; must be handled under strictly inert conditions.[12]

Below is a visual workflow for activating magnesium turnings before the addition of a hindered bromide.

G cluster_prep Preparation cluster_activation Activation cluster_addition Substrate Addition prep_1 Flame-dry glassware under vacuum. prep_2 Add Mg turnings and a stir bar. prep_1->prep_2 prep_3 Backfill with dry Argon or Nitrogen. prep_2->prep_3 act_1 Add a small volume of anhydrous THF. prep_3->act_1 System is inert act_2 Inject 1,2-dibromoethane (DBE) (~5 mol% relative to bromide). act_1->act_2 act_3 Observe for signs of reaction: - Gentle bubbling (ethylene) - Localized warming act_2->act_3 add_1 Once activation is confirmed, begin slow addition of hindered bromide solution. act_3->add_1 Mg is active add_2 Maintain gentle reflux. add_1->add_2 G cluster_standard Standard Grignard cluster_turbo Turbo-Grignard (+LiCl) poly Polymeric Aggregates (RMgX)n slow Slow / No Reaction poly->slow mono Monomeric Species [R-Mg-X-LiCl] poly->mono  LiCl breaks up aggregates   fast Fast Reaction mono->fast

Caption: Effect of LiCl on Grignard reagent species.

Q4: Are there alternatives if direct formation from magnesium metal fails completely?

Answer:

Yes. If direct oxidative addition is not feasible, a halogen-metal exchange reaction is a powerful alternative. This involves reacting your sterically hindered bromide with a simple, commercially available, and highly reactive Grignard reagent.

  • Isopropylmagnesium Chloride (i-PrMgCl): This reagent is commonly used for halogen-metal exchange. The reaction is an equilibrium, but it can be driven to favor the formation of the more stable Grignard reagent, which is often the one derived from an aryl or vinyl bromide.

  • i-PrMgCl•LiCl Complex: The exchange reaction is significantly accelerated by using the LiCl adduct of isopropylmagnesium chloride, another application of the "Turbo-Grignard" principle. [13]This allows the exchange to occur rapidly at low temperatures (e.g., -15 °C to 0 °C), which is beneficial for preserving sensitive functional groups. [14]

Q5: How can I reliably determine the concentration of my newly formed, precious Grignard reagent?

Answer:

Given the challenges in their formation, it is crucial to determine the exact concentration (titer) of hindered Grignard reagents before use in subsequent reactions. Simple assumptions based on starting material are often inaccurate. Titration is essential.

A common and reliable method uses an indicator like 1,10-phenanthroline with a titrant such as sec-butanol. [15][16]

  • Setup: In a flame-dried vial under argon, dissolve a small crystal (~1-2 mg) of 1,10-phenanthroline in ~2 mL of anhydrous THF.

  • Analyte: Using an accurate syringe, add a precise volume (e.g., 1.00 mL) of your Grignard solution to the indicator solution. The solution should turn a deep violet/brown color as the indicator complexes with the Grignard reagent. [16]

  • Titration: Titrate the solution dropwise with a standardized solution of sec-butanol in anhydrous THF (e.g., 1.0 M).

  • Endpoint: The endpoint is the sharp disappearance of the deep color, leaving a pale yellow or colorless solution. [16]

  • Calculation: Use the volume and concentration of the titrant to calculate the molarity of your Grignard reagent.

Other titrants such as diphenylacetic acid (which gives a yellow endpoint) or iodine (titrating a quenched aliquot) can also be used. [16][17]

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Tilstam, U., & Weinmann, H. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • How do you titrate Grignard reagents? Filo. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

  • Titration Grignard and BuLi. Scribd. [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]

  • Grignard Reaction. Chem-Station Int. Ed. [Link]

  • Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]

  • Grignards on lithium. The chemical reaction database. [Link]

  • Activation of Grignard reagent. Chemistry Stack Exchange. [Link]

  • Highly Reactive Metals and Organometallic Reagents. Rieke Metals. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

  • Hermann, A., et al. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition. [Link]

  • Lee, J.-s., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Formation Of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

  • Disposable Cartridge Concept for On-Demand Synthesis of Turbo Grignards, Knochel-Hauser Amides and Magnesium Alkoxides. Beilstein Archives. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Krasovskiy, A., & Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]

  • Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Penn State Pressbooks. [Link]

  • Pearson, D. E., et al. A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Grignard Reaction - Common Conditions. The Synthetic Raction Explorer. [Link]

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Technical Support Center: Optimizing Suzuki Coupling with 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically demanding substrate, 1,3,5-tricyclohexylbromobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with coupling bulky, electron-rich aryl halides. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions researchers face when working with substrates like 1,3,5-tricyclohexylbromobenzene.

Q1: Why is the Suzuki coupling of 1,3,5-tricyclohexylbromobenzene so challenging?

A1: The primary challenge stems from severe steric hindrance. The three bulky cyclohexyl groups flanking the bromine atom create a crowded environment around the reaction center. This significantly slows down two crucial steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-bromine bond is sterically hindered, requiring a highly reactive and accessible catalyst.[1]

  • Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium center to form the product, is also impeded by the bulky substituents needing to orient themselves for bond formation.[2]

Furthermore, 1,3,5-tricyclohexylbromobenzene is an electron-rich aryl bromide, which inherently has a slower rate of oxidative addition compared to electron-deficient counterparts.[3]

Q2: Can I use standard Suzuki coupling conditions, like Pd(PPh₃)₄ and Na₂CO₃, for this substrate?

A2: It is highly unlikely that standard conditions will be effective. Catalysts like Tetrakis(triphenylphosphine)palladium(0) are generally not suitable for sterically hindered substrates because the ligands are not bulky enough to promote the formation of the highly reactive monoligated palladium species necessary for the reaction to proceed at a reasonable rate.[1][4] Similarly, common bases like sodium carbonate may not be sufficiently active to promote the crucial transmetalation step with hindered boronic acids.

Q3: What is the most critical parameter to focus on for a successful coupling?

A3: The choice of the ligand on the palladium catalyst is paramount. For sterically demanding couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[1][5] These ligands facilitate the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can overcome the steric barrier of the substrate.[4]

Visualizing the Challenge: The Suzuki Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling. For substrates like 1,3,5-tricyclohexylbromobenzene, the "Oxidative Addition" and "Reductive Elimination" steps are the primary bottlenecks.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Slow for hindered Ar-Br) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)L(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L(R) Transmetal->PdII_R - X-B(OR)2 ArB R-B(OR)2 (Activated by Base) ArB->Transmetal Base RedElim Reductive Elimination (Slow for hindered products) PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging steps for sterically hindered substrates.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q: My reaction has stalled, or I'm seeing very low conversion to the desired product. What should I do?

A: Low or no conversion with a substrate like 1,3,5-tricyclohexylbromobenzene is a common issue. Here's a systematic approach to troubleshoot:

  • Evaluate Your Catalyst System:

    • The Ligand is Key: Standard phosphine ligands are likely inadequate. Your first step should be to employ a bulky, electron-rich dialkylbiaryl phosphine ligand. Excellent choices include SPhos, XPhos, or RuPhos (the "Buchwald Ligands").[1] These ligands promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.[4]

    • Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, consider using a pre-formed palladium precatalyst that incorporates the bulky ligand (e.g., XPhos Pd G3). These are often more stable and provide more consistent results.

  • Assess the Base and Solvent:

    • Base Strength: A moderately strong base is needed to activate the boronic acid for transmetalation without causing unwanted side reactions.[1] Finely powdered potassium phosphate (K₃PO₄) is often the base of choice for these challenging couplings.[6][7] Cesium carbonate (Cs₂CO₃) is another effective option.

    • Solvent Choice: Aprotic polar solvents or aromatic hydrocarbons are generally preferred. Toluene and 1,4-dioxane are excellent starting points. Ensure your solvent is anhydrous, as water can lead to side reactions.

  • Check for Reaction Inhibitors:

    • Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvent has been thoroughly degassed. Oxygen contamination can lead to catalyst decomposition and the formation of unwanted homocoupling products.

    • Water: While a small amount of water can sometimes be beneficial with phosphate bases, excess water can lead to protodeboronation of your boronic acid. Using K₃PO₄·H₂O can be a controlled way to introduce a beneficial amount of water, but starting with anhydrous conditions is a good practice for troubleshooting.[6]

Q: I'm observing a significant amount of debrominated starting material (1,3,5-tricyclohexylbenzene). What is causing this?

A: The formation of the debrominated (hydrodehalogenated) product is a known side reaction, especially with electron-rich aryl halides. This typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate undergoes a reaction that replaces the bromine with a hydrogen atom.

  • Cause: This can be exacerbated by certain bases or impurities in the reaction mixture.

  • Solution:

    • Optimize the Base: If you are using a very strong base like an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃.

    • Ensure Anhydrous Conditions: While the exact mechanism can vary, minimizing potential proton sources by using dry solvents and reagents can help suppress this side reaction.

    • Ligand Choice: The use of bulky, electron-rich ligands that accelerate the subsequent transmetalation and reductive elimination steps can help to outcompete the dehalogenation pathway.

Q: My boronic acid appears to be decomposing over the course of the reaction. How can I prevent this?

A: Boronic acids can be unstable, particularly under basic conditions, and can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).

  • Solution 1: Use a Boronic Ester or Trifluoroborate Salt.

    • Pinacol esters (R-Bpin) or potassium trifluoroborate salts (R-BF₃K) are significantly more stable than the corresponding boronic acids and are less prone to protodeboronation.[8] They are excellent alternatives for challenging couplings. Organotrifluoroborates, in particular, are air- and moisture-stable crystalline solids.[8]

  • Solution 2: Use Anhydrous Conditions.

    • Water is a key ingredient for protodeboronation. Switching to strictly anhydrous solvents and reagents can significantly reduce this side reaction.

  • Solution 3: Milder Base.

    • If you must use a boronic acid, a milder base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation, though it may also slow down the desired coupling reaction.[9]

Detailed Experimental Protocols

The following protocol is a robust starting point for the Suzuki coupling of 1,3,5-tricyclohexylbromobenzene, adapted from established procedures for similarly hindered substrates like 2,4,6-triisopropylbromobenzene.

Recommended Starting Protocol

This protocol utilizes a highly active palladium/bulky phosphine ligand system with potassium phosphate as the base.

Reaction Scheme:

Table 1: Reagent Quantities

ReagentMolar Equiv.Amount (for 1 mmol Ar-Br)
1,3,5-Tricyclohexylbromobenzene1.01 mmol
Arylboronic Acid1.51.5 mmol
Pd₂(dba)₃0.01 (1 mol % Pd)4.6 mg
XPhos (Ligand)0.04 (4 mol %)19.1 mg
K₃PO₄·H₂O3.0691 mg
Anhydrous Toluene-5 mL

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1,3,5-tricyclohexylbromobenzene (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄·H₂O (3.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Due to the steric hindrance, reactions may require extended times (12-24 hours).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and add water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Logical Relationships in Optimization

The choice of reaction components is highly interconnected. The following diagram illustrates the key decision-making process for optimizing the reaction.

Optimization_Logic Start Low Yield with 1,3,5-Tricyclohexylbromobenzene Catalyst Is the Catalyst System Optimal? Start->Catalyst BaseSolvent Are the Base & Solvent Correct? Catalyst->BaseSolvent Yes UseBulkyLigand Action: Use Bulky Ligand (e.g., XPhos, SPhos) Catalyst->UseBulkyLigand No SideReactions Are Side Reactions Occurring? BaseSolvent->SideReactions Yes UseK3PO4 Action: Use K₃PO₄ or Cs₂CO₃ in Toluene/Dioxane BaseSolvent->UseK3PO4 No CheckAnhydrous Action: Ensure Anhydrous/ Anaerobic Conditions SideReactions->CheckAnhydrous Yes (Debromination) UseBoronEster Action: Switch to Boronic Ester or Trifluoroborate SideReactions->UseBoronEster Yes (Protodeboronation) Success Successful Coupling SideReactions->Success No UsePrecatalyst Action: Use Air-Stable Precatalyst (e.g., XPhos Pd G3) UseBulkyLigand->UsePrecatalyst UsePrecatalyst->Catalyst UseK3PO4->BaseSolvent CheckAnhydrous->SideReactions UseBoronEster->SideReactions

Sources

Technical Support Center: Synthesis of 1,3,5-Tricyclohexylbromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-tricyclohexylbromobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these sterically hindered molecules. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Electrophilic Bromination of 1,3,5-Tricyclohexylbenzene

The direct bromination of 1,3,5-tricyclohexylbenzene is a common route to the desired brominated derivative. However, the bulky cyclohexyl groups introduce significant steric hindrance, which can lead to specific side reactions.

Question 1: My bromination of 1,3,5-tricyclohexylbenzene is sluggish and gives low yields. How can I improve the reaction efficiency?

Answer:

Low reactivity in the electrophilic bromination of highly substituted and sterically hindered benzenes like 1,3,5-tricyclohexylbenzene is a common issue. The three bulky cyclohexyl groups deactivate the ring towards electrophilic attack more than simple alkyl groups and sterically shield the aromatic protons.

Troubleshooting Steps:

  • Choice of Brominating Agent and Catalyst:

    • While molecular bromine (Br₂) is a standard reagent, its electrophilicity might be insufficient. Using a Lewis acid catalyst like FeBr₃ or AlCl₃ is crucial to polarize the Br-Br bond and generate a more potent electrophile.[1][2]

    • N-Bromosuccinimide (NBS) can also be used, often in the presence of a proton source like a strong acid, to generate an electrophilic bromine species.[3][4][5] High-purity NBS is recommended to avoid side reactions catalyzed by impurities.[6]

  • Solvent Selection:

    • Non-polar, inert solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or 1,2-dichloroethane are preferred to solubilize the non-polar starting material. Avoid using coordinating solvents that can deactivate the Lewis acid catalyst.

  • Reaction Temperature:

    • Due to the reduced reactivity, you may need to increase the reaction temperature. However, do this cautiously as higher temperatures can also promote side reactions. Start at room temperature and gradually increase while monitoring the reaction progress by TLC or GC-MS.

  • Reaction Time:

    • Allow for a longer reaction time compared to less hindered substrates. Monitor the consumption of the starting material to determine the optimal reaction duration.

Experimental Protocol: Optimized Bromination of 1,3,5-Tricyclohexylbenzene

Parameter Recommendation Rationale
Brominating Agent Br₂ or high-purity NBS Br₂ with a Lewis acid is a classic and effective choice. NBS can be a milder alternative.
Catalyst Anhydrous FeBr₃ (0.1 - 0.3 eq.) Activates Br₂ to form a potent electrophile.[2][7]
Solvent Anhydrous CH₂Cl₂ Inert solvent that solubilizes the substrate and does not interfere with the catalyst.
Temperature 0 °C to 40 °C (monitor) Balances reaction rate with minimizing side reactions.

| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from deactivating the Lewis acid catalyst. |

Question 2: I am observing the formation of polybrominated byproducts. How can I achieve selective monobromination?

Answer:

While the first bromination is sterically hindered, the resulting 1-bromo-2,4,6-tricyclohexylbenzene is still an activated ring (halogens are deactivating but ortho, para-directing), and further bromination can occur, especially if reaction conditions are too harsh.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Use a slight excess of the 1,3,5-tricyclohexylbenzene substrate relative to the brominating agent (e.g., 1.1 equivalents of substrate to 1.0 equivalent of Br₂). This ensures the brominating agent is the limiting reagent, reducing the likelihood of a second bromination event.

  • Slow Addition of Reagents:

    • Add the brominating agent dropwise to the solution of the substrate and catalyst at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile in the reaction mixture, favoring monobromination.

  • Lower Reaction Temperature:

    • Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This increases the selectivity for the kinetically favored monobrominated product.

Workflow for Minimizing Polybromination

start Start Reaction Setup stoichiometry Use Substrate in Slight Excess (e.g., 1.1 eq.) start->stoichiometry temp_control Cool Reaction Mixture (e.g., 0 °C) stoichiometry->temp_control slow_addition Add Brominating Agent Dropwise Over Time temp_control->slow_addition monitoring Monitor Progress by TLC/GC-MS slow_addition->monitoring quench Quench Reaction Upon Completion monitoring->quench Starting material consumed NBS NBS Radical_Conditions Radical Initiator (AIBN) or UV Light NBS->Radical_Conditions favors Electrophilic_Conditions Lewis Acid (FeBr₃) or Strong Acid NBS->Electrophilic_Conditions favors Benzylic_Bromination Benzylic Bromination (Side Reaction) Radical_Conditions->Benzylic_Bromination Aromatic_Bromination Aromatic Bromination (Desired Reaction) Electrophilic_Conditions->Aromatic_Bromination

Caption: Reagent conditions determining reaction pathway.

Part 2: Downstream Reactions of 1,3,5-Tricyclohexylbromobenzene

Once synthesized, 1,3,5-tricyclohexylbromobenzene is often used in further transformations, such as Grignard reagent formation or lithium-halogen exchange, which can also present challenges.

Question 4: I am struggling to form the Grignard reagent from 1,3,5-tricyclohexylbromobenzene. The reaction won't initiate. What can I do?

Answer:

The formation of Grignard reagents from sterically hindered aryl halides can be difficult. The bulky cyclohexyl groups impede the approach of the aryl bromide to the magnesium metal surface.

Troubleshooting Steps:

  • Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings is a common cause of initiation failure. [8] * Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or a pre-formed Grignard reagent to etch the magnesium surface and initiate the reaction. [8]

  • Solvent Choice:

    • Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides due to its higher boiling point and better solvating properties for the magnesium species.

  • Anhydrous Conditions:

    • Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous. Water will quench the Grignard reagent as it forms.

  • Concentration:

    • Sometimes, a higher concentration of the aryl halide can help initiate the reaction. Start with a small amount of solvent to cover the magnesium, add a portion of the aryl halide, and gently warm the mixture. Once the reaction initiates (indicated by bubbling or a color change), dilute with the remaining solvent and add the rest of the aryl halide.

Question 5: My attempt at a lithium-halogen exchange on 1,3,5-tricyclohexylbromobenzene resulted in a complex mixture of products, including the debrominated starting material. What is causing this?

Answer:

Lithium-halogen exchange, typically performed with an alkyllithium reagent like n-BuLi or t-BuLi, is a fast reaction but can be complicated by side reactions, especially with bulky substrates. [9][10] Potential Side Reactions and Solutions:

  • Protonation of the Aryllithium Intermediate:

    • Cause: The newly formed aryllithium species is a very strong base and can be quenched by trace amounts of protic sources (e.g., water, THF) to give the debrominated 1,3,5-tricyclohexylbenzene. [11]The n-butyl bromide byproduct of the exchange can also act as a proton source via β-elimination. [11] * Solution: Use rigorously dried solvents and reagents. Perform the reaction at very low temperatures (typically -78 °C) to minimize side reactions. [10]

  • Metal-Arene Exchange (Ortho-Lithiation):

    • Cause: While less common for bromides compared to more directing groups, direct deprotonation of an aromatic C-H by the alkyllithium reagent is a possibility, leading to isomeric lithiated species.

    • Solution: Lithium-halogen exchange is generally much faster than direct deprotonation, especially at low temperatures. [9][10]Ensure the reaction is kept at -78 °C. The exchange rate follows the trend I > Br > Cl. [9][12] Optimized Lithium-Halogen Exchange Protocol

      Parameter Recommendation Rationale
      Reagent n-BuLi or t-BuLi (1.1 eq.) t-BuLi is more reactive but also more sterically hindered. n-BuLi is often sufficient.
      Solvent Anhydrous THF or Diethyl Ether Ethereal solvents are required to solvate the lithium species.
      Temperature -78 °C (Dry ice/acetone bath) Crucial for minimizing side reactions like protonation and ortho-lithiation. [10]
      Atmosphere Inert (N₂ or Ar) Prevents quenching by atmospheric moisture and oxygen.

      | Procedure | Add the alkyllithium reagent slowly to a cold (-78 °C) solution of the aryl bromide. | Maintains low temperature and controls the exothermic reaction. |

References

  • The Chemistry of Purity: High-Grade N-Bromosuccinimide for Demanding Applic
  • Metal–halogen exchange. Wikipedia.
  • lithium halogen exchange #1 revised. University of Wisconsin-Madison.
  • The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • N-Bromosuccinimide. Wikipedia.
  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University.
  • Grignard reagent. Wikipedia.
  • Ch23: Aryl Grignards. University of Calgary.
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • 8.3 Electrophilic Aromatic Substitution Reactions: Bromination.
  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry.
  • NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube.
  • Bromination of Benzene! EAS Mechanism Explained. YouTube.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1,3,5-Tricyclohexylbromobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Understanding the Challenge: The Nature of 1,3,5-Tricyclohexylbromobenzene and Its Impurities

1,3,5-Tricyclohexylbromobenzene is a large, non-polar, and sterically crowded molecule. Its purification is often complicated by the presence of structurally similar impurities. A common synthetic route to this compound is the Friedel-Crafts alkylation of bromobenzene with cyclohexene or a cyclohexyl precursor, catalyzed by a Lewis acid.[1][2] This reaction is prone to generating a mixture of products, which are the primary targets for removal during purification.

Common Impurities Include:

  • Starting Materials: Unreacted bromobenzene and cyclohexene/cyclohexanol.

  • Isomeric Byproducts: Mono- and di-substituted cyclohexylbromobenzenes (e.g., 1-bromo-4-cyclohexylbenzene, 1-bromo-2,4-dicyclohexylbenzene).

  • Polyalkylated Species: Over-alkylation can lead to tetrasubstituted and other more heavily cyclohexylated bromobenzenes.[2]

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products.

The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired product and these impurities.

Purification Strategy Decision Workflow

Choosing the right purification technique is the first and most critical step. This decision tree illustrates a logical workflow for selecting the most appropriate method based on the scale of your synthesis and the nature of the impurity profile.

Purification_Workflow Start Crude 1,3,5-Tricyclohexylbromobenzene Purity_Check Assess Purity (TLC, GC-MS, NMR) Start->Purity_Check High_Purity High Purity (>95%) Purity_Check->High_Purity High Low_Purity Significant Impurities Present Purity_Check->Low_Purity Low Final_Product Pure 1,3,5-Tricyclohexylbromobenzene High_Purity->Final_Product Direct Use or Minor Polish Purification_Method Select Purification Method Low_Purity->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Large Scale (>5g) Known Impurities Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Small Scale (<5g) Complex Mixture Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially on a larger scale.[3] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

FAQs and Troubleshooting for Recrystallization

Q1: My 1,3,5-Tricyclohexylbromobenzene won't dissolve in the hot solvent. What should I do?

A1: This is a common issue, especially with a non-polar and bulky molecule.

  • Increase the Solvent Volume: You may not be using enough solvent. Add more hot solvent in small increments until the solid dissolves.

  • Check Your Solvent Choice: 1,3,5-Tricyclohexylbromobenzene is highly non-polar. You need a solvent that can effectively solvate it at elevated temperatures. Consider solvents like hexanes, heptane, or cyclohexane. For slightly more polar impurities, a mixed solvent system might be necessary.[4]

  • Ensure the Solvent is Hot Enough: Make sure your solvent is at or near its boiling point.

Q2: I've dissolved my compound, but no crystals form upon cooling. What's wrong?

A2: Crystal formation, or nucleation, can sometimes be slow to initiate.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site.

    • Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution. This provides a template for further crystal growth.[5]

  • Cool Slowly: Rapid cooling can lead to the formation of an oil or an amorphous solid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Q3: My recrystallized product is still impure. How can I improve the purity?

A3: This indicates that the impurities have similar solubility to your product in the chosen solvent.

  • Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.

  • Optimize the Solvent System:

    • If your impurities are more polar, a non-polar solvent like heptane should leave them behind.

    • If your impurities are also non-polar, a mixed solvent system can be effective. For example, dissolve the crude product in a good solvent (like hot toluene) and then slowly add a poor solvent (like methanol) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.

  • Wash the Crystals: After filtering, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[4]

Parameter Recommendation for 1,3,5-Tricyclohexylbromobenzene Rationale
Primary Solvent Heptane, CyclohexaneNon-polar solvents are ideal for this non-polar molecule.
Mixed Solvent System Toluene/Methanol or Dichloromethane/HexaneTo separate from impurities with slightly different polarities.
Cooling Rate Slow cooling to room temperature, followed by an ice bath.Promotes the formation of well-defined, pure crystals.[5]

Troubleshooting Guide: Column Chromatography

Column chromatography is an excellent method for separating complex mixtures and for purification on a smaller scale.[6] It separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

FAQs and Troubleshooting for Column Chromatography

Q1: What is the best stationary and mobile phase for purifying 1,3,5-Tricyclohexylbromobenzene?

A1: Given the non-polar nature of the target molecule, a standard setup is usually effective.

  • Stationary Phase: Silica gel is the most common and effective choice. Its polar nature will cause more polar impurities to adsorb more strongly.

  • Mobile Phase (Eluent): A non-polar solvent system is required. Start with 100% hexanes or heptane. The polarity can be gradually increased by adding a small amount of a slightly more polar solvent like dichloromethane or toluene if necessary to elute the product.

Q2: My product is not separating from an impurity on the column. What can I do?

A2: This is a common challenge, especially with isomeric impurities that have very similar polarities.

  • Optimize the Eluent:

    • Decrease Polarity: If your product and the impurity are eluting too quickly and together, decrease the polarity of the mobile phase (e.g., switch from 2% dichloromethane in hexanes to 100% hexanes). This will increase the interaction with the silica gel and improve separation.

    • Use a Very Slow Gradient: A very slow and shallow gradient of increasing polarity can sometimes resolve closely eluting compounds.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina, which has different selectivity.

  • Check for Column Overloading: If you load too much sample onto the column, the bands will broaden and overlap, leading to poor separation. Use an appropriate amount of silica gel for your sample size (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).

Q3: My product is taking a very long time to elute from the column, or it's not coming off at all.

A3: This indicates that the mobile phase is not polar enough to move your compound.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using 100% hexanes, try a 98:2 mixture of hexanes:dichloromethane.

  • "Push" with a More Polar Solvent: If your product is stuck at the top of the column, you can try to "push" it off with a more polar solvent system at the end of your collection. Be aware that this may also elute more polar impurities.

Parameter Recommendation for 1,3,5-Tricyclohexylbromobenzene Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexanes or Heptane, with a small percentage of Dichloromethane or Toluene if needed.The non-polar nature of the eluent will allow the non-polar product to move down the column while more polar impurities are retained.
Loading Technique Dry loading onto a small amount of silica gel is often preferred for poorly soluble compounds.Ensures a narrow starting band and better separation.
Fraction Collection Collect small fractions and analyze by TLC to identify the pure product.[6]Allows for precise identification of the fractions containing the pure compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 1,3,5-Tricyclohexylbromobenzene

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of your chosen solvent (e.g., heptane). Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude 1,3,5-Tricyclohexylbromobenzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.[4]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of 1,3,5-Tricyclohexylbromobenzene

  • Column Preparation:

    • Secure a chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent (e.g., hexanes) and pour it into the column. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully add this dry powder to the top of the prepared column.

    • Add a thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or bulb) to begin eluting the sample.

    • Collect fractions in labeled test tubes.[6]

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to determine which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1,3,5-Tricyclohexylbromobenzene.

References

  • PubChem. 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Professor Dave Explains. Recrystallization. YouTube. [Link]

  • Chemistry LibreTexts. B. Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

Technical Support Center: Optimizing Reactions with 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1,3,5-tricyclohexylbromobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain consistent results.

Introduction: The Challenge of Steric Hindrance

1,3,5-Tricyclohexylbromobenzene is a sterically demanding building block. The three bulky cyclohexyl groups flanking the bromine atom significantly hinder the approach of reagents to the reaction center. This steric congestion can lead to sluggish reaction rates, low yields, and the formation of unwanted side products.[1][2][3][4][5] Understanding and mitigating these steric effects is paramount to successful synthesis.

This guide will focus on common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as organometallic preparations like Grignard and organolithium formation, where 1,3,5-tricyclohexylbromobenzene might be employed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q: I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig) coupling with 1,3,5-tricyclohexylbromobenzene, and I am observing very low conversion of my starting material, even after prolonged reaction times. What are the likely causes and how can I improve my yield?

A: This is a classic issue when dealing with sterically hindered aryl halides. The primary bottleneck is often the oxidative addition step in the catalytic cycle, which is impeded by the bulky cyclohexyl groups.[6] Here’s a systematic approach to troubleshooting this problem:

Probable Causes & Recommended Solutions:

  • Inadequate Catalyst System: Standard palladium catalysts and ligands may not be effective for such a sterically demanding substrate.

    • Solution: Employ specialized bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric barrier of the substrate.[6] For particularly challenging couplings, consider using pre-formed palladium precatalysts which can generate the active catalytic species more efficiently.[7][8]

Ligand ClassRecommended Ligands for Bulky SubstratesRationale
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosIncrease electron density on palladium and have a large cone angle, facilitating oxidative addition.[7][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form stable, highly active catalysts.[6]
  • Incorrect Base Selection: The choice of base is critical. An inappropriate base can lead to poor reactivity or decomposition of the starting materials.

    • Solution: For Suzuki-Miyaura couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[10] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred.[7]

  • Suboptimal Reaction Temperature: The activation energy for the oxidative addition of sterically hindered aryl bromides is high.

    • Solution: Increase the reaction temperature. Reactions involving 1,3,5-tricyclohexylbromobenzene may require temperatures of 100-120°C or even higher.[9][11] Microwave irradiation can also be a valuable tool for safely reaching and maintaining high temperatures, often leading to significantly reduced reaction times and improved yields.[10]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. For Suzuki couplings, the addition of water can sometimes be beneficial.[10][11] However, for moisture-sensitive reactions, strictly anhydrous conditions are necessary.

Issue 2: Formation of Grignard Reagent is Sluggish or Fails to Initiate

Q: I am trying to form the Grignard reagent of 1,3,5-tricyclohexylbromobenzene, but the reaction is very slow to start, or doesn't initiate at all. What can I do?

A: The initiation of Grignard reagent formation can be challenging, especially with unreactive aryl halides. The magnesium surface can be coated with a passivating layer of magnesium oxide.

Probable Causes & Recommended Solutions:

  • Magnesium Passivation: The surface of the magnesium turnings is likely oxidized.

    • Solution: Activate the magnesium before adding the aryl bromide. This can be done by gently crushing the magnesium turnings in the reaction flask (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine can also help to activate the surface; the disappearance of the iodine color is an indicator of reaction initiation.[12]

  • Strictly Anhydrous Conditions are Not Met: Grignard reagents are highly basic and will react with even trace amounts of water.[12][13]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Side Reaction - Homocoupling: A potential side reaction is the formation of biphenyl-type products (homocoupling), which can reduce the yield of the desired Grignard reagent.[13][14]

    • Solution: Add the 1,3,5-tricyclohexylbromobenzene solution slowly to the activated magnesium. This keeps the concentration of the aryl bromide low, minimizing the rate of homocoupling.

Issue 3: Competing Side Reactions During Lithiation

Q: I am attempting a lithium-halogen exchange to form the organolithium derivative of 1,3,5-tricyclohexylbromobenzene, but I am getting a mixture of products. What is going wrong?

A: While lithium-halogen exchange is generally a fast reaction, side reactions can occur, especially if the reaction conditions are not carefully controlled.

Probable Causes & Recommended Solutions:

  • Decomposition of the Organolithium Intermediate: The resulting organolithium species might be unstable at higher temperatures.[15]

    • Solution: Perform the lithiation at low temperatures, typically -78°C, using a dry ice/acetone bath.

  • Competitive Lithiation: While less likely on the sterically hindered aromatic ring, deprotonation at other sites on the molecule could be a possibility if there are any acidic protons.

    • Solution: Use a stoichiometric amount of the organolithium reagent (e.g., n-butyllithium or t-butyllithium). Ensure the reaction is performed at a sufficiently low temperature to favor the faster lithium-halogen exchange over deprotonation.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of reactions involving 1,3,5-tricyclohexylbromobenzene?

A1: Due to the non-polar nature of 1,3,5-tricyclohexylbromobenzene and many of its derivatives, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for reaction monitoring.[16]

  • TLC: Use a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, to achieve good separation. Visualize the spots under a UV lamp (254 nm).[16]

  • HPLC: Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is generally effective.

  • GC-MS: Gas Chromatography-Mass Spectrometry can also be used to monitor the disappearance of the starting material and the appearance of the product.[7][17]

  • NMR Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information on the conversion.[18]

Q2: What are the best practices for purifying the products of reactions with 1,3,5-tricyclohexylbromobenzene?

A2: The products are typically non-polar and crystalline.

  • Column Chromatography: Use silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). Due to the non-polar nature, a relatively low percentage of the more polar solvent is usually required.

  • Recrystallization: This is often a very effective method for purifying these compounds. Solvents to consider for recrystallization include ethanol, isopropanol, or mixtures of hexanes and a more polar solvent like ethyl acetate.

Q3: Can I use 1,3,5-tricyclohexylbromobenzene in reactions other than cross-coupling and organometallic formation?

A3: Yes, while cross-coupling and organometallic reactions are common, it can potentially be used in other transformations. However, the steric hindrance will always be a major consideration. For example, nucleophilic aromatic substitution would be extremely difficult. Any reaction requiring access to the aromatic ring or the carbon-bromine bond will necessitate forcing conditions and carefully chosen reagents.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 1,3,5-tricyclohexylbromobenzene (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Place the vessel in a preheated oil bath or heating block at 100-120°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Diagram 1: Troubleshooting Logic for Low Yield in Cross-Coupling

G start Low Yield in Cross-Coupling catalyst Optimize Catalyst System (Bulky Ligands/Precatalyst) start->catalyst base Select Stronger Base (e.g., K3PO4, NaOtBu) start->base temp Increase Reaction Temperature (100-120°C or Microwave) start->temp solvent Check Solvent Choice (Anhydrous, Aprotic Polar) start->solvent success Improved Yield catalyst->success base->success temp->success solvent->success

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition RedElim Ar-R Transmetal L-Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Transmetal->RedElim ArBr Ar-Br ArBr->OxAdd Boronic R-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Abdollahi, S. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
  • BouzBouz, S., Simmons, R., & Cossy, J. (2004). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Letters, 6(20), 3465–3467. [Link]

  • ChemSpeed. (n.d.).
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal.
  • Google Patents. (n.d.). Synthesis process of 1, 3, 5-triaminobenzene.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]

  • Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24(12), 1549–1552. [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

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Technical Support Center: Advanced Methodologies for 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the unique challenges of 1,3,5-tricyclohexylbromobenzene. This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, chemists, and drug development professionals. The extreme steric hindrance imparted by the three cyclohexyl groups flanking the reactive C-Br bond necessitates specialized approaches that deviate significantly from standard protocols. This guide is structured to address the most common issues encountered in the functionalization of this demanding substrate.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems in a question-and-answer format, focusing on the causality behind reaction failures and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling with 1,3,5-tricyclohexylbromobenzene is giving low to no yield. What's going wrong?

A1: This is the most common issue researchers face with this substrate. Standard Suzuki-Miyaura conditions are almost guaranteed to fail due to the steric shielding of the C-Br bond, which severely inhibits the crucial oxidative addition step and subsequent reductive elimination. Success hinges on meticulously optimizing the catalyst system and reaction conditions to overcome this barrier.

Core Problem: The three bulky cyclohexyl groups create a "cage" around the bromine atom, preventing the palladium catalyst from efficiently inserting into the carbon-bromine bond. Furthermore, the final reductive elimination step to form the C-C bond is also sterically hindered.

Troubleshooting Steps & Solutions:

  • Catalyst & Ligand Selection is Critical: The choice of ligand is paramount. You need a ligand that is both extremely bulky and highly electron-donating.

    • Expertise: Bulky ligands create a wider coordination sphere around the palladium atom, which can help accommodate the hindered substrate. More importantly, they promote the reductive elimination step, which is often the rate-limiting step for sterically demanding couplings. Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition step.[1]

    • Recommendation: Move beyond common ligands like PPh₃. Utilize specialized phosphine ligands developed for hindered substrates. A Pd-AntPhos catalyst, for example, has shown high reactivity for coupling di-ortho-substituted aryl halides.[1] Other highly effective ligands include Buchwald's biarylphosphines (e.g., SPhos, XPhos) or imidazopyridine-based monophosphine ligands.[2]

  • Re-evaluate Your Base and Solvent:

    • Base: A strong, non-nucleophilic base is required to facilitate the transmetalation step without causing side reactions. Potassium phosphate (K₃PO₄) is often a reliable choice. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be effective. Avoid weaker bases like Na₂CO₃.

    • Solvent: High-boiling point, aprotic solvents are necessary to drive the reaction. Toluene or 1,4-dioxane are standard, but for extremely challenging couplings, consider solvents like cyclopentyl methyl ether (CPME).

  • Increase Reaction Temperature: These reactions rarely proceed at low temperatures.

    • Trustworthiness: Expect to use temperatures of 100-120 °C. If refluxing in toluene is insufficient, microwave-assisted heating can be a powerful tool to accelerate reactions with hindered substrates by providing rapid and efficient energy input.[3]

Optimized Conditions Comparison:

Parameter Standard Conditions (Likely to Fail) Recommended for 1,3,5-Tricyclohexylbromobenzene Rationale for Change
Pd Source Pd(PPh₃)₄ Pd(OAc)₂ or Pd₂(dba)₃ More versatile precursors for forming the active Pd(0) species with specialized ligands.[4]
Ligand PPh₃ AntPhos, SPhos, XPhos Bulky, electron-rich ligands are essential to overcome steric barriers in oxidative addition and reductive elimination.[1][2]
Base Na₂CO₃ K₃PO₄, Cs₂CO₃ Stronger, non-coordinating bases are more effective at promoting transmetalation.
Solvent Toluene/EtOH/H₂O Toluene or Dioxane (anhydrous) Higher boiling points and anhydrous conditions are often necessary to achieve sufficient reaction rates.

| Temperature | 80 °C | 110 °C or Microwave | Overcomes the high activation energy associated with sterically hindered substrates.[3] |

Q2: I'm struggling to perform a Buchwald-Hartwig amination. What are the key parameters to optimize?

A2: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 1,3,5-tricyclohexylbromobenzene is exceptionally challenging. The reaction mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination, all of which are impeded by steric bulk.[5][6]

Troubleshooting Steps & Solutions:

  • Utilize a State-of-the-Art Catalyst System: First-generation Buchwald-Hartwig catalysts will not be effective. You must use ligands specifically designed for hindered aryl halides.

    • Expertise: Bidentate phosphine ligands like BINAP or DPEPhos were early improvements, but for a substrate this hindered, sterically demanding monophosphine ligands (e.g., Buchwald's biarylphosphines) are required.[6] These ligands stabilize the monoligated palladium species that is believed to be the active catalyst, facilitating the reaction pathway.

    • Recommendation: Use a pre-formed catalyst or generate the catalyst in situ from a Pd(0) or Pd(II) source with a ligand like RuPhos or BrettPhos.

  • Base Selection is Non-Negotiable: A very strong, non-nucleophilic base is required.

    • Trustworthiness: Sodium tert-butoxide (NaOtBu) is the standard and most reliable choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option. Weaker bases will fail to deprotonate the amine or the intermediate palladium-amine complex effectively.

  • Amine Coupling Partner Considerations:

    • Primary amines are generally more reactive than secondary amines due to lower steric hindrance. If coupling a bulky secondary amine, expect significantly lower yields and the need for more aggressive conditions.

    • For coupling with ammonia equivalents, specialized reagents like benzophenone imine may be necessary.[7]

Troubleshooting Workflow Diagram:

Caption: Troubleshooting flowchart for failed Buchwald-Hartwig amination.

Q3: My attempts at lithiation or Grignard formation with 1,3,5-tricyclohexylbromobenzene are failing. Is it even possible?

A3: Metal-halogen exchange with this substrate is extremely difficult due to the kinetic and thermodynamic barriers imposed by steric hindrance. Standard conditions are insufficient.

Core Problem: The approach of the organolithium or magnesium metal to the C-Br bond is physically blocked. The rate of metal-halogen exchange follows the trend I > Br > Cl, and while bromine is reactive, the steric shield negates this advantage.[8][9]

Troubleshooting Steps & Solutions:

  • Grignard Reagent Formation:

    • Expertise: Standard magnesium turnings are not reactive enough. You must use highly activated magnesium, such as Rieke Magnesium, which is prepared by the reduction of MgCl₂ and has a much higher surface area and reactivity.

    • Trustworthiness: The reaction requires strictly anhydrous conditions, as any trace of water will quench the Grignard reagent as it forms.[10][11] Use freshly distilled THF and ensure all glassware is flame-dried. A small initiating crystal of iodine may be required.

  • Lithiation (Lithium-Halogen Exchange):

    • Expertise: n-Butyllithium (n-BuLi) is often not strong enough or fast enough to perform the exchange at low temperatures before side reactions occur. tert-Butyllithium (t-BuLi) is more reactive and is the preferred reagent for this challenging exchange.[12]

    • Causality: The reaction is driven by the formation of a more stable organolithium species.[12] The exchange is typically performed at very low temperatures (-78 °C) to prevent the newly formed aryllithium species from reacting with the solvent or other components.

Detailed Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from methodologies developed for sterically demanding cross-couplings and should be used as a starting point for optimization.[1][13]

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3,5-tricyclohexylbromobenzene (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • In a separate vial, prepare the catalyst solution: add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and AntPhos (0.04 eq) to anhydrous toluene (degassed). Stir for 10 minutes until a homogeneous solution is formed.

  • Execution:

    • Add the catalyst solution to the Schlenk flask containing the reagents.

    • Add additional anhydrous, degassed toluene to achieve a final substrate concentration of ~0.1 M.

    • Seal the flask and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by GC-MS or LC-MS. Expect reaction times of 12-24 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely require purification by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle Visualization:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Sterically Hindered Step) transmetal_complex [Ar-Pd(II)L₂-Ar'] pd2_complex->transmetal_complex Transmetalation borate_waste Br-B(OR)₂ + Base-H⁺ pd2_complex->borate_waste transmetal_complex->pd0 Reductive Elimination (Sterically Hindered Step) product Ar-Ar' transmetal_complex->product arbr 1,3,5-Tricyclohexyl-Br (Ar-Br) arbr->pd2_complex ar_boronic Ar'-B(OR)₂ ar_boronic->pd2_complex base Base (e.g., K₃PO₄) base->pd2_complex

Sources

Technical Support Center: Catalyst Selection for Functionalizing 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 1,3,5-tricyclohexylbromobenzene. This sterically hindered aryl bromide presents unique challenges in catalyst selection and reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering troubleshooting advice and frequently asked questions to ensure successful and efficient experimentation.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the functionalization of 1,3,5-tricyclohexylbromobenzene, providing actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling with 1,3,5-tricyclohexylbromobenzene and an arylboronic acid, but I'm observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in cross-coupling reactions with sterically hindered substrates like 1,3,5-tricyclohexylbromobenzene are a common challenge. The bulky cyclohexyl groups impede the approach of the catalyst and coupling partner to the reactive center. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection is Critical:

  • Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk. The oxidative addition step is often the rate-limiting step and is highly sensitive to steric hindrance.

  • Solution: Employ palladium precatalysts paired with bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is more effective at activating sterically hindered aryl halides.[1]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices. These ligands possess the necessary steric bulk and electron-donating properties to facilitate the challenging oxidative addition step.

    • Catalyst Loading: Do not hesitate to increase the catalyst loading. While typical reactions may use 1-2 mol %, for a substrate this hindered, starting with 3-5 mol % may be necessary.[2]

2. Reaction Conditions Optimization:

  • Problem: Insufficient temperature or an inappropriate solvent/base combination can stall the reaction.

  • Solution:

    • Temperature: Increase the reaction temperature. For challenging couplings, temperatures of 100-120 °C are often required.[3] Microwave irradiation can also be beneficial for accelerating the reaction.[3]

    • Solvent: Aprotic polar solvents are generally effective. Toluene, dioxane, or a mixture of THF/water (e.g., 4:1) are good starting points.[3]

    • Base: A strong, non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] Ensure the base is finely powdered and anhydrous.

3. Purity of Reagents and Inert Atmosphere:

  • Problem: Impurities in starting materials, particularly water or oxygen, can deactivate the catalyst. Boronic acids can undergo protodeboronation.

  • Solution:

    • Use freshly purified solvents and reagents.

    • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period.[3]

    • Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.

Experimental Protocol: Suzuki-Miyaura Coupling of 1,3,5-Tricyclohexylbromobenzene

  • To an oven-dried Schlenk flask, add 1,3,5-tricyclohexylbromobenzene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a finely powdered strong base like K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol %) and a bulky phosphine ligand (e.g., SPhos, 6 mol %).

  • Seal the flask, and perform three cycles of vacuum backfill with argon.

  • Add degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Difficulty in Forming the Grignard Reagent or Initiating Lithiation

Question: I am trying to prepare the Grignard reagent of 1,3,5-tricyclohexylbromobenzene, but the reaction with magnesium turnings is not initiating. What can I do?

Answer:

The formation of Grignard reagents from sterically hindered aryl halides can be sluggish.[4] The bulky cyclohexyl groups can physically block the aryl bromide from accessing the surface of the magnesium metal.

1. Activation of Magnesium:

  • Problem: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Solution:

    • Mechanically activate the magnesium by crushing it with a glass rod under an inert atmosphere.[4]

    • Chemically activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. The ensuing reaction will expose a fresh magnesium surface.[5]

2. Solvent and Temperature:

  • Problem: The choice of solvent can influence the solubility of the Grignard reagent and the reaction rate.

  • Solution:

    • Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents.[4][5] Ensure they are rigorously dried before use.

    • Gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and may need to be controlled with a water bath.

3. Alternative: Halogen-Metal Exchange:

  • Problem: If direct reaction with magnesium fails, an alternative method is required.

  • Solution: Halogen-metal exchange with an organolithium reagent, such as n-butyllithium or sec-butyllithium, can be a more reliable method for generating the organometallic intermediate.[6] This is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether or THF. The resulting aryllithium species can then be used directly or transmetalated with a magnesium salt (e.g., MgBr₂·OEt₂) to form the Grignard reagent.

Experimental Protocol: Grignard Reagent Formation

  • Place magnesium turnings (1.2 equiv) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of 1,3,5-tricyclohexylbromobenzene (1.0 equiv) in anhydrous THF via the dropping funnel.

  • Gently warm the flask until the color of the iodine disappears and bubbling is observed.

  • Slowly add the remaining aryl bromide solution to maintain a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst and reaction selection for the functionalization of 1,3,5-tricyclohexylbromobenzene.

Q1: What are the most suitable types of cross-coupling reactions for functionalizing 1,3,5-tricyclohexylbromobenzene?

A1: Due to its steric hindrance, palladium-catalyzed cross-coupling reactions are generally the most effective. The choice of reaction depends on the desired functional group:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[7]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[8][9]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[10][11] Copper co-catalysis is often employed, but copper-free conditions can also be effective.[10][12]

Q2: How do I choose the right phosphine ligand for my cross-coupling reaction?

A2: The choice of ligand is crucial for overcoming the steric hindrance of 1,3,5-tricyclohexylbromobenzene. A good ligand should be both bulky and electron-rich.[1]

Ligand FamilyKey FeaturesRecommended Ligands
Buchwald Biarylphosphines Highly effective for sterically hindered substrates. Promote monoligation of palladium.XPhos, SPhos, RuPhos
Josiphos Ligands Ferrocene-based ligands, often used in asymmetric catalysis but also effective in standard cross-couplings.Varies by specific ligand
Carbene Ligands (NHCs) Strong sigma-donors that form stable palladium complexes, effective for challenging couplings.[13]IPr, IMes

Decision Workflow for Ligand Selection:

Sources

Technical Support Center: Byproduct Analysis in 1,3,5-Tricyclohexylbromobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 1,3,5-Tricyclohexylbromobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct identification and mitigation.

Introduction: The Synthetic Challenge

The synthesis of 1,3,5-Tricyclohexylbromobenzene typically proceeds via a Friedel-Crafts alkylation of bromobenzene with cyclohexene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] While seemingly straightforward, this reaction is often complicated by the formation of a variety of byproducts due to the nature of the electrophilic aromatic substitution mechanism.[2][3] The primary challenges arise from polyalkylation and isomerization, leading to a complex product mixture that can be difficult to purify and characterize.[4][5][6] This guide will provide practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1,3,5-Tricyclohexylbromobenzene?

A1: The primary byproducts stem from two main side reactions:

  • Polyalkylation: The addition of more than three cyclohexyl groups to the bromobenzene ring. Since the alkyl groups are activating, the product is more reactive than the starting material, leading to the formation of tetracyclohexylbromobenzene and other more highly substituted analogs.[2][5]

  • Isomerization: The formation of constitutional isomers of the desired product. The bromine atom on the starting material directs incoming electrophiles to the ortho and para positions. While the 1,3,5-substitution pattern is desired for steric reasons, other isomers such as 1-bromo-2,4-dicyclohexylbenzene, 1-bromo-2,6-dicyclohexylbenzene, and other tricyclohexylbromobenzene isomers (e.g., 1,2,4- and 1,2,3-) can form.[7]

Q2: How can I minimize the formation of polyalkylated byproducts?

A2: To reduce polyalkylation, it is crucial to control the stoichiometry of the reactants. Using a large excess of the aromatic reactant (bromobenzene) can statistically favor the mono-, di-, and tri-alkylation of different bromobenzene molecules over the repeated alkylation of a single molecule.[6]

Q3: What analytical techniques are best for identifying the byproducts?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS: This technique is excellent for separating the components of the reaction mixture and providing the molecular weight of each component, which helps in identifying the degree of cyclohexylation.[8][9][10][11]

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The chemical shifts and coupling patterns of the aromatic protons can distinguish between different isomers. For example, the symmetry of the 1,3,5-isomer will result in a simpler spectrum compared to less symmetrical isomers.[12][13][14][15]

Q4: Is it possible to completely avoid the formation of isomers?

A4: Completely avoiding isomer formation in a classical Friedel-Crafts alkylation is challenging due to the directing effects of the bromo and cyclohexyl substituents. However, optimizing reaction conditions such as temperature, catalyst, and reaction time can influence the product distribution. Milder reaction conditions may favor the thermodynamically more stable 1,3,5-isomer.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low yield of the desired 1,3,5-Tricyclohexylbromobenzene.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Catalyst Activity The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity.Use freshly opened or properly stored anhydrous AlCl₃. Consider activating the catalyst by heating under vacuum before use.
Suboptimal Reaction Temperature Friedel-Crafts reactions are sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can promote side reactions and catalyst degradation.Start with a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress by TLC or GC to find the optimal temperature.
Poor Quality Reagents Impurities in bromobenzene or cyclohexene can interfere with the reaction.Use freshly distilled bromobenzene and cyclohexene.
Premature Reaction Quenching The reaction may not have gone to completion.Monitor the reaction progress over a longer period (e.g., 24 hours). Take aliquots at different time points to determine the optimal reaction time.
Problem 2: Complex mixture of products observed in GC-MS, with multiple peaks of similar mass.

Possible Cause & Solutions:

This is a classic sign of the formation of multiple isomers of tricyclohexylbromobenzene.

Workflow for Isomer Identification and Separation:

Caption: Workflow for Isomer Analysis and Purification.

Detailed Steps:

  • NMR Analysis: Acquire high-resolution ¹H and ¹³C NMR spectra of the crude product. The 1,3,5-isomer, due to its symmetry, will exhibit a simpler spectrum than its isomers. For instance, in the ¹H NMR, the aromatic protons of the 1,3,5-isomer should appear as a singlet, whereas isomers like 1,2,4-tricyclohexylbromobenzene will show a more complex splitting pattern (e.g., doublets and doublet of doublets).

  • Purification:

    • Fractional Crystallization: This can be an effective method for separating isomers with different solubilities. Experiment with a variety of solvents and solvent mixtures.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. A reverse-phase C18 or a phenyl-hexyl column can be effective.[16][17][18]

Problem 3: Significant peaks in the GC-MS with molecular weights higher than the desired product.

Possible Cause & Solutions:

This indicates the presence of polyalkylated byproducts (e.g., tetracyclohexylbromobenzene).

Mitigation Strategy:

Polyalkylation_Mitigation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_outcome Desired Outcome A Bromobenzene D Excess Bromobenzene A->D B Cyclohexene E Slow Addition of Cyclohexene B->E C AlCl₃ F Low Temperature C->F G Minimized Polyalkylation D->G E->G F->G

Caption: Strategy to Minimize Polyalkylation.

Detailed Protocol to Minimize Polyalkylation:

  • Reactant Stoichiometry: Use a significant excess of bromobenzene (e.g., 5-10 equivalents) relative to cyclohexene.

  • Controlled Addition: Add the cyclohexene dropwise to the mixture of bromobenzene and AlCl₃ over an extended period. This maintains a low concentration of the alkylating agent, favoring the reaction with the abundant bromobenzene over the already alkylated products.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to slow down the reaction rate and improve selectivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3,5-Tricyclohexylbromobenzene
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (X eq.).

  • Add freshly distilled bromobenzene (Y eq., large excess) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclohexene (Z eq.) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: GC-MS Analysis of the Crude Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components based on their boiling points.

    • Injector Temperature: 280 °C

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-15 °C/min to ensure good separation of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 50) to a high m/z (e.g., 600) to detect all possible fragments and the molecular ions of the expected products and byproducts.

Data Presentation

Table 1: Expected Molecular Ions of Products and Byproducts in GC-MS Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )
CyclohexylbromobenzeneC₁₂H₁₅Br239.15
DicyclohexylbromobenzeneC₁₈H₂₅Br321.29
1,3,5-Tricyclohexylbromobenzene C₂₄H₃₅Br 403.44
TetracyclohexylbromobenzeneC₃₀H₄₅Br485.58

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  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Friedel-Crafts Alkylation Using Alkenes: Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • MDPI. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

  • SciELO. (2022). Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • BMRB. (n.d.). Cyclohexylbenzene. Biological Magnetic Resonance Bank. Retrieved from [Link]

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Technical Support Center: 1,3,5-Tricyclohexylbromobenzene Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for optimizing reactions involving 1,3,5-tricyclohexylbromobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically demanding building block. My goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Steric Hindrance

1,3,5-Tricyclohexylbromobenzene (2-bromo-1,3,5-tricyclohexylbenzene) is a valuable synthetic intermediate, prized for its ability to introduce a bulky, rigid, and lipophilic scaffold.[1] Its utility in creating advanced materials and complex molecular architectures is significant. However, the very feature that makes it desirable—the three bulky cyclohexyl groups—presents considerable synthetic challenges. These groups flank the reactive sites, creating a sterically congested environment that can impede reactions, reduce yields, and complicate purification.

This guide addresses the most common issues encountered during the synthesis of 1,3,5-tricyclohexylbromobenzene via electrophilic aromatic substitution and its subsequent use in cross-coupling and Grignard reactions.

Core Synthesis Protocol: Electrophilic Bromination of 1,3,5-Tricyclohexylbenzene

This protocol provides a robust starting point for the synthesis. Subsequent sections will address common deviations and optimization strategies.

Experimental Protocol: Mono-bromination
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1,3,5-tricyclohexylbenzene (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride).

  • Catalyst Introduction: Add a Lewis acid catalyst, such as powdered iron (which will generate FeBr₃ in situ) or anhydrous FeBr₃ (approx. 0.05 eq).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of Bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. The reaction is often characterized by the evolution of HBr gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material and minimize over-bromination.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the crude product in vacuo. Purify via column chromatography on silica gel (using a non-polar eluent like hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield pure 1,3,5-tricyclohexylbromobenzene as a white solid.

Troubleshooting Guide & FAQs

This section is structured to directly address the most frequent challenges encountered in the lab.

Q1: My bromination reaction has a very low yield or fails to proceed to completion. What are the likely causes and solutions?

This is the most common issue, typically stemming from insufficient electrophilicity of the brominating agent or deactivation of the catalyst. The extreme steric hindrance from the cyclohexyl groups requires carefully optimized conditions.

Causality: The three cyclohexyl groups, while being weakly activating ortho, para-directors, physically block the approach of the electrophile to the aromatic ring. A highly reactive electrophile is necessary to overcome this steric barrier.

Troubleshooting Workflow:

G cluster_start Problem: Low Yield cluster_check Initial Checks cluster_solution Solutions start Low Yield / No Reaction check_reagents Reagents & Solvents Dry? start->check_reagents check_catalyst Catalyst Active? check_reagents->check_catalyst Yes sol_dry Dry solvents/glassware. Use fresh anhydrous reagents. check_reagents->sol_dry No sol_catalyst Use fresh anhydrous FeBr₃. Activate iron powder if using. check_catalyst->sol_catalyst No sol_reagent Increase Br₂ equivalents (1.2-1.5 eq). Consider a more reactive system (e.g., Br₂/AlCl₃). check_catalyst->sol_reagent Yes sol_temp Increase temperature moderately (40-50 °C). Increase reaction time. sol_reagent->sol_temp

Caption: Decision tree for troubleshooting low bromination yield.

Optimization Parameters:

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Bromine (Br₂) Stoich. 1.0 - 1.1 eq1.2 - 1.5 eqEnsures enough electrophile is present to overcome the steric barrier and drive the reaction to completion. Use with caution to avoid di-bromination.
Catalyst FeBr₃ (0.05 eq)Anhydrous AlCl₃ (0.1 eq)AlCl₃ is a stronger Lewis acid than FeBr₃, generating a more potent electrophile ("Br⁺") to overcome steric hindrance.
Temperature 0 °C to RTRT to 40 °CIncreased thermal energy helps reacting molecules overcome the activation energy barrier imposed by steric crowding.
Solvent Dichloromethane (DCM)NitromethaneNitromethane is a more polar solvent that can help stabilize the charged intermediate (arenium ion), potentially lowering the activation energy.
Q2: I'm getting a significant amount of di-brominated byproduct. How can I improve selectivity?

Formation of 2,4-dibromo-1,3,5-tricyclohexylbenzene is a common side reaction, especially if conditions are too harsh or the stoichiometry is not carefully controlled.

Causality: The first bromine atom deactivates the ring, but not enough to completely prevent a second substitution, especially under forcing conditions. The remaining positions are sterically hindered, but the para position to the first bromine is the most likely site for a second attack.

Strategies for Enhancing Mono-selectivity:

  • Precise Stoichiometry: Limit the bromine to 1.0 equivalent. Ensure your starting material is pure and accurately weighed.

  • Lower Temperature: Conduct the reaction at 0 °C or even -10 °C throughout the addition and stirring. Lower temperatures increase the difference in activation energy between the first and second bromination, favoring mono-substitution.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) with a catalytic amount of a proton source (like acetic acid or silica gel) can be a milder alternative to Br₂/FeBr₃ for activated rings. However, due to the steric hindrance, this may require significant optimization.[2]

Q3: I am struggling to form the Grignard reagent from 1,3,5-tricyclohexylbromobenzene for a subsequent reaction. What is going wrong?

Grignard formation with sterically hindered aryl halides is notoriously difficult. The bulky cyclohexyl groups block the magnesium surface, preventing the oxidative insertion.[3]

Causality: The mechanism requires the aryl halide to come into direct contact with the magnesium metal surface. The flanking cyclohexyl groups act as bumpers, sterically shielding the C-Br bond.

Critical Success Factors for Grignard Formation:

FactorStandard ProcedureEnhanced Protocol for Hindered SubstratesRationale
Glassware/Solvent Dry glasswareOven-dried (120°C) glassware, assembled hot under inert gas. Anhydrous ether from a fresh bottle.Grignard reagents are extremely strong bases and are destroyed by trace water.[4][5]
Magnesium Activation Mg turningsGently crush Mg turnings in a mortar/pestle (to expose fresh surface). Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.Removes the passivating magnesium oxide layer and creates reactive sites on the metal surface.
Initiation Add aryl halide solutionAdd a small, concentrated portion of the aryl halide solution and use a heat gun to gently warm a single spot on the flask. Look for bubble formation or a color change.Initiation is often the most difficult step. Localized heating can provide the activation energy needed to start the reaction.
Solvent Diethyl EtherTetrahydrofuran (THF)THF has a higher boiling point, allowing the reaction to be run at a higher temperature if initiation is difficult. It also solvates the Grignard reagent more effectively.
Q4: My Palladium-catalyzed Suzuki cross-coupling reaction is giving low conversion. How can I optimize it?

This is another classic challenge with sterically hindered substrates. The oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond, is often the rate-limiting step and is severely impeded by the cyclohexyl groups.

Causality: The bulky substrate requires a sterically demanding and highly active catalyst to facilitate the oxidative addition. Standard Pd catalysts (like Pd(PPh₃)₄) are often too small or not active enough.

Workflow for Optimizing Suzuki Coupling:

Caption: Troubleshooting flowchart for Suzuki coupling reactions.

Key Optimization Points for Suzuki Coupling:

  • Ligand Selection: This is paramount. Use bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the active Pd(0) species. Examples include SPhos, XPhos, or RuPhos (Buchwald-type ligands).

  • Base and Solvent: A strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene are common choices for difficult couplings.[6]

  • Pre-catalyst: Use a modern, air-stable palladium pre-catalyst (e.g., G3-Palladacycles) that reliably forms the active Pd(0) species in situ.

By methodically addressing these common issues, you can significantly improve the reliability and success rate of your experiments with 1,3,5-tricyclohexylbromobenzene.

References

  • PubChem (National Center for Biotechnology Information) . 1,3,5-Tricyclohexylbromobenzene. PubChem Compound Summary for CID 67050541, [Link]

  • Royal Society of Chemistry . 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Supporting Information, [Link]

  • Mague, J. T., et al. (2008). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Crystallographic Communications, E64(2), o335. [Link]

  • Zilberg, S., et al. (2013). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry, 11(22), 3730-3741. [Link]

  • LookChem . 1,3,5-tricyclohexylbenzene Product Description. [Link]

  • Chemistry LibreTexts . 7.E: The Grignard Reaction (Experiment). [Link]

  • Truman ChemLab . The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

  • Common Organic Chemistry . Bromination - Common Conditions. [Link]

  • Chemistry LibreTexts . 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • University of California, Irvine . Grignard Reaction. [Link]

  • Chem Help ASAP . Suzuki cross-coupling reaction. YouTube, [Link]

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Validation & Comparative

Navigating Steric Mountains: A Comparative Guide to the Reactivity of 1,3,5-Tricyclohexylbromobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, functional materials, and agrochemicals.[1][2] The reactivity of the aryl halide coupling partner is a critical determinant of success in these transformations. This guide provides an in-depth, objective comparison of the reactivity of 1,3,5-tricyclohexylbromobenzene—a molecule presenting a formidable steric challenge—with other common aryl bromides.

While direct, quantitative experimental data for 1,3,5-tricyclohexylbromobenzene in cross-coupling reactions is not extensively documented in peer-reviewed literature, this guide will leverage well-established mechanistic principles and comparative data from analogous, sterically encumbered systems to provide a robust and insightful analysis for researchers, scientists, and drug development professionals.

The Fundamentals of Aryl Bromide Reactivity

The efficacy of an aryl bromide in a palladium-catalyzed cross-coupling reaction is predominantly governed by the kinetics of the key steps in the catalytic cycle: oxidative addition and reductive elimination. The electronic and steric environment around the carbon-bromine bond dictates the ease with which these steps proceed.

  • Electronic Effects: The rate of oxidative addition, the initial step where the palladium(0) catalyst inserts into the C-Br bond, is sensitive to the electron density of the aromatic ring.[3] Electron-withdrawing groups (EWGs) generally accelerate this step by making the carbon atom more electrophilic, while electron-donating groups (EDGs) can decelerate it.

  • Steric Hindrance: Substituents ortho to the bromine atom can physically obstruct the approach of the palladium catalyst, significantly slowing down or even inhibiting oxidative addition.[3] Similarly, bulky groups can impede the final bond-forming reductive elimination step, where the two coupling partners are expelled from the palladium center.[2][4]

Catalytic_Cycle cluster_legend General Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)(Br)L2 Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Transmetalation Complex Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-R Coupled Product Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Unique Challenge of 1,3,5-Tricyclohexylbromobenzene

1,3,5-Tricyclohexylbromobenzene presents an extreme case of steric hindrance. The presence of three bulky cyclohexyl groups, two of which are ortho to the bromine atom, creates a formidable steric shield around the C-Br bond. This has profound implications for its reactivity.

Compared to less substituted aryl bromides, 1,3,5-tricyclohexylbromobenzene is expected to be significantly less reactive. The primary mechanistic hurdles are:

  • Severely Impeded Oxidative Addition: The bulky cyclohexyl groups drastically reduce the accessibility of the C-Br bond for the palladium catalyst.

  • Challenging Reductive Elimination: Once the oxidative addition has occurred, the immense steric bulk of the 2,4,6-tricyclohexylphenyl group can make it difficult for the coupled product to be released from the palladium center.

To overcome these challenges, specialized catalyst systems are required. The development of bulky, electron-rich phosphine ligands, such as those pioneered by Buchwald and others, has been instrumental in enabling the coupling of such sterically demanding substrates.[5][6][7] These ligands promote the formation of highly reactive, monoligated Pd(0) species and facilitate the otherwise difficult reductive elimination step.

Comparative Reactivity Profile of Aryl Bromides

The following table provides a qualitative comparison of the expected reactivity of 1,3,5-tricyclohexylbromobenzene with other aryl bromides in typical palladium-catalyzed cross-coupling reactions.

Aryl BromideStructureKey FeaturesPredicted Reactivity
BromobenzeneC₆H₅BrNo steric hindrance, neutral electronicsHigh
4-BromotolueneCH₃C₆H₄BrMinor electronic effect (EDG), no steric hindranceHigh
2-BromotolueneCH₃C₆H₄BrMinor steric hindrance from ortho-methyl groupMedium-High
1,3,5-Trimethylbromobenzene(CH₃)₃C₆H₂BrModerate steric hindrance from two ortho-methyl groupsMedium
1,3,5-TribromobenzeneC₆H₃Br₃Electronically activated, sterically accessible brominesHigh (for first coupling)[8]
1,3,5-Tricyclohexylbromobenzene (C₆H₁₁)₃C₆H₂Br Extreme steric hindrance from two ortho-cyclohexyl groups Very Low

Experimental Data for Sterically Hindered Aryl Bromides

While specific data for 1,3,5-tricyclohexylbromobenzene is scarce, the following table presents experimental results for the cross-coupling of other sterically hindered aryl bromides, which serve as valuable proxies for understanding its potential reactivity.

Reaction TypeAryl BromideCoupling PartnerCatalyst SystemConditionsYieldReference
Suzuki-Miyaura 2,4,6-Triisopropylphenyl bromidePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄, Toluene/H₂O, 100 °C, 18 h95%[9]
Suzuki-Miyaura 2-Bromo-1,3,5-tri-tert-butylbenzenePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄, Toluene, 110 °C, 24 h85%[10]
Buchwald-Hartwig 2,6-DiisopropylanilineBromobenzenePd(OAc)₂ / RuPhosNaOtBu, Toluene, 100 °C, 24 h98%[11]
Sonogashira 2,4,6-TrimethylbromobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, Toluene, 80 °C, 16 h92%[12]

Detailed Experimental Protocols for Cross-Coupling of Sterically Hindered Aryl Bromides

The following protocols are adapted from literature procedures for the successful cross-coupling of sterically demanding aryl bromides and serve as a practical guide for approaching similar challenging substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol is based on the successful coupling of highly hindered substrates as reported in the literature.[9]

Reaction: Coupling of 2,4,6-triisopropylphenyl bromide with phenylboronic acid.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Bromide, Boronic Acid, Base, Pd₂(dba)₃, and SPhos Solvent Add Toluene and Water Reagents->Solvent Inert Degas with Argon Solvent->Inert Heat Heat to 100 °C Inert->Heat Stir Stir for 18 hours Heat->Stir Cool Cool to Room Temp. Stir->Cool Extract Extract with Ethyl Acetate Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for a Suzuki-Miyaura coupling of a hindered aryl bromide.

Materials:

  • 2,4,6-Triisopropylphenyl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4,6-triisopropylphenyl bromide, phenylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and water via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with a Hindered Amine

This protocol is representative of conditions used for the challenging coupling of sterically hindered anilines.[11]

Reaction: Coupling of bromobenzene with 2,6-diisopropylaniline.

Materials:

  • Bromobenzene (1.0 mmol)

  • 2,6-Diisopropylaniline (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (RuPhos, 0.04 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, a vial is charged with Pd(OAc)₂, RuPhos, and NaOtBu.

  • Toluene is added, followed by bromobenzene and 2,6-diisopropylaniline.

  • The vial is sealed and heated to 100 °C with stirring for 24 hours.

  • After cooling, the reaction is diluted with diethyl ether, filtered through a pad of Celite, and concentrated.

  • The residue is purified by flash chromatography to yield the desired arylamine.

Mechanistic Considerations for Overcoming Steric Hindrance

The success of coupling reactions with substrates like 1,3,5-tricyclohexylbromobenzene hinges on the choice of a suitable phosphine ligand. Bulky, electron-rich ligands like SPhos and RuPhos play a crucial role in facilitating both the oxidative addition and the reductive elimination steps.

Ligand_Effect cluster_explanation Role of Bulky Ligands in Reductive Elimination Bulky_Ligand The steric bulk of the ligand (L) creates a congested coordination sphere around the palladium center. Pd_Complex This congestion forces the aryl (Ar) and coupling partner (R) groups into close proximity. Product The proximity promotes the C-C bond-forming reductive elimination, releasing the product. Pd_Complex->Product Facilitated Reductive Elimination Pd0L Pd(0)L Product->Pd0L Regenerates Catalyst

Caption: How bulky ligands promote the reductive elimination of sterically hindered products.

Conclusion

1,3,5-Tricyclohexylbromobenzene represents a significant synthetic challenge due to the extreme steric hindrance imposed by its three cyclohexyl substituents. Its reactivity in palladium-catalyzed cross-coupling reactions is predicted to be substantially lower than that of less hindered aryl bromides. However, the strategic application of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, provides a viable pathway to overcome these steric barriers. While direct experimental data for this specific molecule remains elusive, the principles and protocols outlined in this guide, drawn from analogous systems, offer a robust framework for approaching the synthesis of highly substituted and sterically crowded molecules. The continued development of more active and versatile catalysts will undoubtedly further expand the horizons of what is synthetically achievable.

References

  • Hartwig, J. F. (2010).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination to Form Carbon–Carbon and Carbon–Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 47(12), 4954-4966. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • US Patent US 2002/0198423 A1. Convenient and efficient Suzuki-Miyaura cross-coupling catalyzed by a palladium/diazabutadiene system.
  • Maiti, D., & Buchwald, S. L. (2010). Ortho-Thiolation of the Benzene Ring: A Directing Group Approach. Journal of the American Chemical Society, 132(48), 17106–17108. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Cho, S. H., Kim, J. Y., & Chang, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3950–3953. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides. Chemical Communications, (6), 431–440. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Suzuki Reaction of Aryl Bromides and Chlorides. Organic Letters, 4(20), 3517–3520. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • YouTube. (2018). Common cross coupling reactions. [Link]

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A Comparative Guide to the Reactivity of 1,3,5-Tricyclohexylbromobenzene and 1,3,5-Tribromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, aryl halides are fundamental building blocks, particularly in the construction of complex molecular architectures through cross-coupling reactions. The reactivity of these substrates, however, is not uniform; it is profoundly dictated by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of two structurally distinct aryl bromides: 1,3,5-tricyclohexylbromobenzene and 1,3,5-tribromobenzene. While both molecules feature a bromine atom on a symmetrically substituted benzene ring, the dramatic difference in the nature of their substituents—bulky, electron-donating cyclohexyl groups versus smaller, electron-withdrawing bromine atoms—leads to vastly different chemical behaviors.

This document is intended for researchers, scientists, and professionals in drug development. We will dissect the steric and electronic profiles of each molecule, present experimental data on their performance in key chemical transformations, provide detailed protocols, and offer mechanistic insights to explain the observed differences in reactivity. Our objective is to equip the practicing chemist with the predictive understanding needed to select the appropriate substrate and reaction conditions for their synthetic targets.

Part 1: Steric and Electronic Profiles: A Tale of Two Substituents

The divergent reactivity of these two molecules can be rationalized by first examining their intrinsic steric and electronic properties.

1,3,5-Tricyclohexylbromobenzene is characterized by extreme steric congestion. The central bromine atom is flanked by two bulky cyclohexyl groups, and a third is situated para to it. These cyclohexyl groups are not planar; their chair conformations occupy a significant volume of space, effectively creating a protective shield around the carbon-bromine bond. This phenomenon, known as steric hindrance, physically obstructs the approach of reagents and catalysts to the reactive center.[1][2][3] Electronically, alkyl groups like cyclohexyl are weakly electron-donating through an inductive effect, which slightly increases the electron density of the aromatic ring.

1,3,5-Tribromobenzene , in contrast, is significantly less sterically hindered.[4] The bromine atoms, while larger than hydrogen, are considerably smaller than cyclohexyl groups. The C-Br bonds are readily accessible to incoming reagents. The electronic nature of bromine substituents is dualistic: they are electron-withdrawing through induction due to their high electronegativity, yet they can also donate electron density to the ring through resonance via their lone pairs.[5] Overall, bromine is considered a deactivating, electron-withdrawing group, which influences the reactivity of the C-Br bond.[6]

Caption: Molecular structures highlighting steric bulk.

Part 2: Comparative Reactivity in Key Transformations

The structural differences outlined above manifest as profound disparities in chemical reactivity, particularly in metal-catalyzed cross-coupling reactions and organometallic preparations.

A. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) are cornerstones of modern synthesis.[7][8][9] They share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Steric hindrance dramatically impacts these steps.

  • 1,3,5-Tricyclohexylbromobenzene: This substrate is exceptionally challenging for cross-coupling. The bulky cyclohexyl groups severely impede the approach of the palladium catalyst, making the initial oxidative addition step extremely slow.[10][11][12] Overcoming this requires highly specialized conditions:

    • Catalysts: Very active, sterically demanding phosphine ligands (e.g., Buchwald's SPhos, XPhos, or other biarylphosphines) are mandatory to stabilize the active Pd(0) species and facilitate the difficult oxidative addition and reductive elimination steps.[1][11][13]

    • Conditions: Higher catalyst loadings, elevated temperatures (often >100 °C), and longer reaction times are typically necessary.[11][14]

    • Yields: Even under optimized conditions, yields can be moderate and highly dependent on the coupling partner.

  • 1,3,5-Tribromobenzene: This molecule is a far more amenable substrate.[4] The C-Br bonds are accessible, and the primary challenge is often achieving selective mono-arylation versus multiple couplings.

    • Catalysts: A wider range of standard phosphine ligands and palladium precursors can be used effectively.

    • Conditions: Reactions proceed under milder conditions with lower catalyst loadings and shorter reaction times.

    • Selectivity: By controlling stoichiometry (using a slight excess of the tribromobenzene), selective mono-coupling can be achieved in good yield. The first coupling product is generally less reactive than the starting material, aiding selectivity.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Feature1,3,5-Tricyclohexylbromobenzene (Predicted)1,3,5-Tribromobenzene (Typical)
Reaction Mono-arylation with Phenylboronic AcidMono-arylation with Phenylboronic Acid
Pd Catalyst (mol%) 2-5 mol% Pd₂(dba)₃1-2 mol% Pd(PPh₃)₄ or Pd(OAc)₂
Ligand (mol%) 4-10 mol% SPhos or XPhos2-4 mol% PPh₃ (if needed)
Base K₃PO₄ or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Toluene or DioxaneToluene/Water or DME
Temperature (°C) 100 - 120 °C80 - 100 °C
Time (h) 12 - 24 h2 - 6 h
Typical Yield 40-60%85-95%

Note: Data for 1,3,5-tricyclohexylbromobenzene is extrapolated from studies on similarly hindered di-ortho-substituted aryl bromides.[10][11][12][14]

B. Formation of Organometallic Reagents

The preparation of Grignard and organolithium reagents is also highly sensitive to the substrate's structure.

  • Grignard Reagent (R-MgBr):

    • 1,3,5-Tricyclohexylbromobenzene: Formation of the Grignard reagent is expected to be extremely sluggish. The magnesium metal surface must make contact with the C-Br bond, a process severely hindered by the cyclohexyl groups.[15][16] Activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) and extended reaction times would be essential.[15][17]

    • 1,3,5-Tribromobenzene: Grignard formation is readily achievable.[4] Careful control of stoichiometry (1 equivalent of Mg) and temperature is necessary to favor the formation of the mono-Grignard reagent and prevent the formation of di- and tri-Grignard species or Wurtz coupling byproducts.

  • Organolithium Reagent (R-Li) via Halogen-Metal Exchange:

    • 1,3,5-Tricyclohexylbromobenzene: Direct lithiation via halogen-metal exchange with reagents like n-BuLi or t-BuLi would be exceptionally difficult due to steric hindrance preventing the approach of the alkyllithium reagent.[18]

    • 1,3,5-Tribromobenzene: Halogen-metal exchange is efficient.[4] Due to the symmetry of the molecule, all three bromine atoms are equivalent, simplifying regioselectivity for the initial exchange.[4] The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Part 3: Experimental Protocol & Workflow

To illustrate the practical considerations when working with a sterically hindered substrate, we provide a detailed protocol for a challenging Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted for a substrate like 1,3,5-tricyclohexylbromobenzene, emphasizing the rigorous conditions required.

Objective: To synthesize 2-phenyl-1,3,5-tricyclohexylbenzene.

Materials:

  • 1,3,5-Tricyclohexylbromobenzene (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium Phosphate, anhydrous (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Inert Atmosphere is Crucial: The entire setup must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox. This is to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 1,3,5-tricyclohexylbromobenzene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Anhydrous, degassed toluene is added via cannula or syringe. Using a degassed solvent is critical to remove dissolved oxygen which can poison the catalyst.

  • Reaction Execution: The flask is sealed and the mixture is heated to 110 °C with vigorous stirring. The high temperature provides the necessary activation energy to overcome the steric barrier for oxidative addition. The specific choice of a bulky, electron-rich ligand like SPhos is designed to promote the formation of a monoligated, highly reactive "L-Pd(0)" species that can more readily access the hindered C-Br bond.[11]

  • Monitoring: The reaction progress is monitored by TLC or GC-MS. Due to the substrate's low reactivity, expect reaction times of 12-24 hours.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired biaryl product.

workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask prep2 Charge reagents: - Aryl Bromide - Boronic Acid - Pd₂(dba)₃ / SPhos - K₃PO₄ prep1->prep2 react1 Add degassed Toluene prep2->react1 react2 Heat to 110 °C (12-24 h) react1->react2 react3 Monitor by TLC/GC-MS react2->react3 work1 Cool and dilute (Ethyl Acetate) react3->work1 work2 Aqueous Wash (H₂O, Brine) work1->work2 work3 Dry, Filter, Concentrate work2->work3 work4 Column Chromatography work3->work4 end end work4->end Isolated Product

Caption: Experimental workflow for a sterically hindered Suzuki coupling.

Part 4: Mechanistic Implications of Steric Hindrance

The observed differences in reactivity are directly rooted in the kinetics of the key steps of the catalytic cycle.

catalytic_cycle pd0 L-Pd(0) oa_ts Oxidative Addition pd0->oa_ts + Ar-Br pd2_complex L-Pd(II)(Ar)(Br) oa_ts->pd2_complex trans_ts Transmetalation pd2_complex->trans_ts + Ar'-B(OR)₂ pd2_biaryl L-Pd(II)(Ar)(Ar') trans_ts->pd2_biaryl re_ts Reductive Elimination pd2_biaryl->re_ts re_ts->pd0 + Ar-Ar' hindrance1 HIGHLY INHIBITED by bulky cyclohexyl groups hindrance2 INHIBITED Bulky groups hinder ligand rearrangement

Caption: Palladium catalytic cycle with points of steric inhibition.

  • Oxidative Addition: This is often the rate-limiting step. For 1,3,5-tricyclohexylbromobenzene, the steric shield created by the cyclohexyl groups presents a massive energy barrier for the Pd(0) catalyst to insert into the C-Br bond. This step is dramatically slowed. For 1,3,5-tribromobenzene, this barrier is much lower, and the reaction proceeds readily.

  • Reductive Elimination: This is the final, product-forming step. To occur, the two organic groups (Ar and Ar') on the palladium center must be positioned cis to one another. The extreme bulk of the tricyclohexylphenyl group can hinder the necessary conformational changes, slowing down this step as well.[10][12] In contrast, the less bulky tribromophenyl group allows for rapid reductive elimination.

Conclusion

The comparison between 1,3,5-tricyclohexylbromobenzene and 1,3,5-tribromobenzene serves as a powerful illustration of the dominance of steric effects in chemical reactivity.

  • 1,3,5-Tribromobenzene is a versatile and reactive building block. Its reactivity is primarily governed by the electronic nature of the C-Br bond, and it participates readily in a wide array of transformations under standard conditions. The main synthetic challenge it presents is controlling selectivity in multiple coupling reactions.

  • 1,3,5-Tricyclohexylbromobenzene is an exceptionally unreactive substrate due to profound steric hindrance. Its participation in chemical reactions, particularly palladium-catalyzed cross-couplings, is kinetically disfavored and requires highly specialized, forceful conditions. It should only be considered for synthetic routes where its unique structural properties are indispensable and when less hindered alternatives are not viable.

For the synthetic chemist, this guide underscores a critical principle: a molecule's structure is a direct predictor of its function. Understanding the interplay of steric and electronic factors is not merely academic; it is a prerequisite for the rational design of efficient and successful synthetic strategies.

References

  • Chen, J., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: [Link]

  • Lee, D., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

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  • Zheng, H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Grignard reagent. Wikipedia. Available at: [Link]

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  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. Accounts of Chemical Research. Available at: [Link]

  • PubMed (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed. Available at: [Link]

  • Frontiers (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. Available at: [Link]

  • PubChem (n.d.). 1,3,5-Tricyclohexylbromobenzene. PubChem. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ACS Omega (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Publications. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • National Institutes of Health (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Available at: [Link]

  • Rasan Academy (2021). Steric Acceleration. YouTube. Available at: [Link]

  • Semantic Scholar (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

  • Organic Letters (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Reactions of 1,3,5-Tri- and 1,3,5,7-Tetracarbonyl Compounds. ResearchGate. Available at: [Link]

  • University of California, Los Angeles (n.d.). Illustrated Glossary of Organic Chemistry - Steric effect. UCLA. Available at: [Link]

  • PubMed Central (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Available at: [Link]

  • Journal of Chemical Health Risks (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. JCHR. Available at: [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Journal of Xi'an Shiyou University. Available at: [Link]

  • The Organic Chemistry Tutor (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

  • HETEROCYCLES (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. HETEROCYCLES. Available at: [Link]

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  • PubMed Central (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Arkivoc (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. Available at: [Link]

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  • ResearchGate (n.d.). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. ResearchGate. Available at: [Link]

  • Metasyn (2024). 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. Metasyn. Available at: [Link]

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Navigating Steric Crowding: A Comparative Crystallographic Analysis of 1,3,5-Tricyclohexylbromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structural intricacies of sterically hindered brominated aromatic compounds, offering insights for rational drug design and materials science.

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. This spatial orientation, or conformation, dictates a compound's physical properties, reactivity, and biological activity. For researchers engaged in drug development and the design of novel materials, a profound understanding of molecular architecture is not just advantageous—it is essential. This guide provides a comprehensive X-ray crystallographic analysis of a highly sterically encumbered system: 1,3,5-tricyclohexylbromobenzene and its derivatives. By comparing its structural features with less hindered analogues, we illuminate the profound impact of bulky substituents on molecular geometry and crystal packing, offering valuable data and insights for professionals in the field.

The strategic placement of bulky functional groups on an aromatic scaffold is a common tactic to modulate a molecule's properties. The cyclohexyl groups in 1,3,5-tricyclohexylbromobenzene derivatives, for instance, can influence solubility, thermal stability, and intermolecular interactions. However, the introduction of such sterically demanding substituents also presents significant challenges in predicting and controlling the final three-dimensional structure. X-ray crystallography stands as the definitive technique for unraveling these complex structures, providing unequivocal evidence of bond lengths, angles, and the overall molecular conformation.

The Challenge of Steric Hindrance: A Case Study of 1-Bromo-2,4,6-tricyclohexylbenzene

While the primary focus of this guide is the 1,3,5-tricyclohexylbromobenzene system, a direct crystallographic analysis of this specific isomer is not publicly available. However, a closely related and equally insightful analogue, 1-bromo-2,4,6-tricyclohexylbenzene, has been successfully characterized, offering a powerful case study into the effects of extreme steric congestion. The substitution pattern in this molecule, with three bulky cyclohexyl groups flanking a bromine atom, creates a highly crowded environment around the central benzene ring.

The crystallographic analysis of 1-bromo-2,4,6-tricyclohexylbenzene reveals a fascinating interplay of forces as the molecule contorts to accommodate its bulky substituents. The cyclohexyl rings are observed to adopt a chair conformation, which is the most stable arrangement for this six-membered ring system.[1] To minimize steric repulsion, these rings are significantly tilted with respect to the plane of the benzene ring. This propeller-like arrangement is a direct consequence of the steric strain imposed by the adjacent bulky groups.

Comparative Analysis: The Influence of Cyclohexyl Groups on Bromobenzene Scaffolds

To truly appreciate the structural perturbations induced by the tricyclohexyl substitution, it is instructive to compare the crystallographic data of 1-bromo-2,4,6-tricyclohexylbenzene with simpler, less sterically hindered bromobenzene derivatives.

Parameter1-Bromobenzene1,3,5-Tribromobenzene1-Bromo-2,4,6-tricyclohexylbenzene
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group PbcnP212121P21/c
C-Br Bond Length (Å) ~1.90~1.89~1.91
Dihedral Angle (Cyclohexyl-Benzene) N/AN/A~60-80°
Intermolecular Interactions van der WaalsBr···Br interactionsC-H···π interactions

Note: Data for 1-bromobenzene and 1,3,5-tribromobenzene are representative values from crystallographic databases.

As the table illustrates, the introduction of the bulky cyclohexyl groups leads to significant changes in the crystal packing and molecular conformation. While the C-Br bond length remains relatively consistent, the most dramatic effect is the out-of-plane twisting of the cyclohexyl rings. In contrast to the relatively planar structures of 1-bromobenzene and 1,3,5-tribromobenzene, the tricyclohexyl derivative is forced into a non-planar conformation to alleviate steric clashes. This, in turn, influences the intermolecular interactions that govern the crystal lattice formation. While 1,3,5-tribromobenzene exhibits significant Br···Br interactions, the packing of 1-bromo-2,4,6-tricyclohexylbenzene is dominated by weaker C-H···π interactions, a direct result of the shielding of the bromine atom by the bulky cyclohexyl groups.

Experimental Protocol: X-ray Crystallographic Analysis

The determination of the crystal structure of a 1,3,5-tricyclohexylbromobenzene derivative follows a well-established, yet meticulous, experimental workflow. The following protocol outlines the key steps involved in this process.

I. Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of 1,3,5-Tricyclohexylbromobenzene Derivatives:

A common synthetic route involves the Friedel-Crafts alkylation of a bromobenzene precursor with cyclohexene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions, including temperature and reaction time, must be carefully optimized to achieve the desired trisubstituted product and minimize the formation of isomeric byproducts.

Crystallization:

Obtaining diffraction-quality crystals is a critical bottleneck in X-ray crystallography. Slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture is a widely used technique. The choice of solvent is crucial and often determined empirically. For bulky, non-polar molecules like 1,3,5-tricyclohexylbromobenzene derivatives, solvents such as hexane, ethyl acetate, or a mixture thereof may prove effective.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement s1 Reactants: Bromobenzene derivative, Cyclohexene, Lewis Acid s2 Friedel-Crafts Alkylation s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 c1 Dissolution in Suitable Solvent s3->c1 c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 d1 Mounting of Crystal c3->d1 d2 Data Collection (Diffractometer) d1->d2 d3 Data Processing d2->d3 ss1 Structure Solution (e.g., Direct Methods) d3->ss1 ss2 Structure Refinement ss1->ss2 ss3 Validation & Analysis ss2->ss3

Figure 1. A generalized workflow for the X-ray crystallographic analysis of organic compounds.

II. X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern—a series of spots of varying intensity—is recorded on a detector.

III. Structure Solution and Refinement

The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The positions of the atoms within the unit cell are then determined using computational methods, such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the accuracy of the atomic coordinates and other crystallographic parameters.

Conclusion: The Power of Seeing is Believing

The X-ray crystallographic analysis of 1-bromo-2,4,6-tricyclohexylbenzene provides a compelling illustration of how steric hindrance dictates molecular conformation and crystal packing. The insights gleaned from this and similar studies are invaluable for researchers in drug discovery and materials science. By understanding the intricate dance of atoms in the solid state, scientists can more effectively design molecules with desired properties, whether it be a drug that fits perfectly into the active site of a target protein or a material with specific optical or electronic characteristics. This guide serves as a testament to the power of X-ray crystallography in providing the foundational knowledge necessary for innovation in the molecular sciences.

References

  • Mague, J. T., Linhardt, L., Medina, I., & Fink, M. J. (2008). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]

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A Senior Application Scientist's Guide to Quantifying Extreme Steric Hindrance: A Computational Comparison of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding and controlling steric effects is paramount. The spatial arrangement of atoms dictates a molecule's reactivity, conformational stability, and potential for interaction with biological targets.[1] Steric hindrance, the slowing of chemical reactions due to steric bulk, is not merely an obstacle; it is a powerful tool for controlling selectivity and stabilizing reactive species.[1] While qualitative assessments of steric bulk are common, a quantitative approach is essential for building predictive models in drug design and catalysis.

This guide provides a computational framework for quantifying the significant steric profile of 1,3,5-tricyclohexylbromobenzene, a molecule of interest due to the extreme steric congestion created by its three bulky, flexible cyclohexyl groups. We will present a comparative study, outlining a robust computational workflow to benchmark its steric properties against other well-known aryl bromides. This approach moves beyond simple observation to provide objective, reproducible data for structure-activity and structure-reactivity relationships.

The Challenge: Beyond Simple Bulk

The trisubstituted benzene ring of 1,3,5-tricyclohexylbromobenzene presents a unique challenge. Unlike the more rigid tert-butyl groups, the cyclohexyl rings possess significant conformational flexibility. This dynamic nature means that the steric shield around the reactive C-Br bond is not static, making simple geometric measurements insufficient. To capture this complexity, we employ advanced computational methods, specifically focusing on the Percent Buried Volume (%Vbur) , a powerful descriptor that quantifies the space occupied by a substituent within a defined sphere around a point of interest.[2]

A Comparative Computational Strategy

To contextualize the steric properties of 1,3,5-tricyclohexylbromobenzene, we will compare it against three benchmark molecules representing a spectrum of steric hindrance:

  • Bromobenzene: The baseline with minimal steric hindrance.

  • 2,4,6-Trimethylbromobenzene (Mesityl Bromide): A common substrate with moderate, well-understood steric bulk.

  • 2,4,6-Tri-tert-butylbromobenzene: A classic example of an extremely hindered aryl bromide, often used to study the limits of reactivity.[3]

The logical workflow for this comparative analysis is outlined below.

G cluster_0 Setup cluster_1 Computation cluster_2 Analysis cluster_3 Output Struct_Gen 1. 3D Structure Generation (1,3,5-Tricyclohexylbromobenzene & Comparators) DFT_Opt 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Struct_Gen->DFT_Opt Initial Geometries Freq_Calc 3. Frequency Analysis (Confirm Minimum Energy) DFT_Opt->Freq_Calc Optimized Structures Param_Extract 4. Parameter Extraction (Bond Lengths, Angles) Freq_Calc->Param_Extract Verified Minima Vbur_Calc 5. %Vbur Calculation (Quantify Steric Bulk) Freq_Calc->Vbur_Calc Verified Minima Data_Table 6. Comparative Data Table Param_Extract->Data_Table Vbur_Calc->Data_Table

Caption: Computational workflow for comparative steric analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocol details the computational methodology for obtaining the steric parameters. This workflow is designed to be run using standard quantum chemistry software packages like Gaussian, ORCA, or Schrödinger's Jaguar.

Part 1: Molecular Structure Preparation and Optimization

  • Initial Structure Generation:

    • Construct the 3D structures of 1,3,5-tricyclohexylbromobenzene, bromobenzene, 2,4,6-trimethylbromobenzene, and 2,4,6-tri-tert-butylbromobenzene using a molecular builder.

    • For 1,3,5-tricyclohexylbromobenzene, ensure the cyclohexyl groups are initiated in a standard chair conformation.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of each molecule.

    • Methodology: Density Functional Theory (DFT) is recommended for its excellent balance of accuracy and computational cost for organic molecules.[4]

    • Functional: B3LYP.

    • Basis Set: 6-311G(d,p). This provides a flexible basis set for an accurate description of the electronic structure and geometry.[5]

    • Causality: This level of theory is robust for capturing the subtle geometric distortions—such as bond stretching and angle bending—that arise from severe steric repulsion.

  • Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Purpose: To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This is a critical self-validation step to ensure the geometric data is physically meaningful.

Part 2: Steric Parameter Calculation

  • Percent Buried Volume (%Vbur) Calculation:

    • Use the optimized coordinates from the frequency calculation.

    • The %Vbur is a modern steric parameter that calculates the percentage of a sphere around a central point that is occupied by the ligand.[2][6]

    • Software: Use a dedicated tool such as the SambVca web server or standalone programs that can perform this calculation.

    • Parameters:

      • Center of the Sphere: The ipso-carbon atom (the carbon atom bonded to the bromine).

      • Sphere Radius: 3.5 Å (a standard radius for such analyses).[2]

      • Excluded Atoms: The bromine atom itself. We are quantifying the steric bulk of the substituents influencing the C-Br bond.

      • Radii: Bondi radii scaled by a factor of 1.17 are standard.[2]

      • Hydrogen Atoms: Exclude hydrogen atoms from the calculation for clarity and consistency with established methods.[2]

  • Geometric Parameter Extraction:

    • From the optimized output files, measure the following key geometric parameters:

      • C-Br Bond Length (Å): An elongated bond can indicate significant steric strain.

      • C-C-Br Bond Angle (°): Deviation from the ideal 120° for an sp²-hybridized carbon can reveal out-of-plane distortion caused by steric pressure.

Comparative Data Analysis

The results from these calculations can be summarized for direct comparison. While the exact values require running the computations, the expected trends provide valuable insight into the relative steric hindrance of these molecules.

MoleculeC-Br Bond Length (Å)C-C-Br Bond Angle (°)Percent Buried Volume (%Vbur)
Bromobenzene~1.91~120.0Low
2,4,6-Trimethylbromobenzene>1.91>120.0Medium
2,4,6-Tri-tert-butylbromobenzeneSignificantly >1.91Significantly >120.0High
1,3,5-Tricyclohexylbromobenzene Significantly >1.91 Significantly >120.0 Very High

Interpretation of Expected Results:

  • Geometric Distortion: We anticipate that both 2,4,6-tri-tert-butylbromobenzene and 1,3,5-tricyclohexylbromobenzene will show significant elongation of the C-Br bond and distortion of the C-C-Br bond angle compared to the less hindered examples. This is a direct consequence of the steric repulsion between the bulky ortho-substituents and the bromine atom.[7]

  • Percent Buried Volume: The %Vbur provides the most comprehensive comparison. It is expected that 1,3,5-tricyclohexylbromobenzene will exhibit the highest %Vbur value. Although tert-butyl groups are bulky, the cyclohexyl groups, with their greater number of atoms and conformational flexibility, can occupy a larger volume of space within the defined sphere, creating a more encompassing steric shield.

Logical Relationships of Steric Impact

The interplay between a molecule's structure and its resulting steric properties can be visualized as a logical progression.

G cluster_0 Molecular Features cluster_1 Observable Effects cluster_2 Chemical Consequences A Substituent Size (e.g., H < Me < t-Bu < Cy) D Geometric Distortion (Bond Lengths/Angles) A->D E Increased %Vbur A->E B Substituent Flexibility (Cyclohexyl > tert-Butyl) B->E C Substitution Pattern (e.g., 1,3,5- vs 2,4,6-) C->D F Reduced Reaction Rates (Steric Hindrance) D->F E->F G Altered Selectivity E->G

Caption: Relationship between molecular features and chemical consequences.

Conclusion and Outlook

This guide provides a robust, quantitative, and comparative framework for evaluating the steric effects of the highly congested 1,3,5-tricyclohexylbromobenzene molecule. By leveraging standard DFT calculations and the powerful Percent Buried Volume metric, researchers can move beyond qualitative descriptions to generate objective data. This data is invaluable for developing structure-activity relationships in drug discovery, predicting reaction outcomes in process chemistry, and designing ligands with precisely tuned steric properties for catalysis. The presented workflow serves as a validated template for the computational assessment of steric hindrance in any molecular system.

References

  • IONiC / VIPEr. (2012, April 23). Five Slides About Percent Buried Volume (%Vbur). [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

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  • ResearchGate. (n.d.). (a), (c) DFT calculation for geometry optimization of G‐1; (b), (d) DFT.... Retrieved from [Link]

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  • Omrani, R., et al. (2022). Synthesis, X-ray structure, DFT investigation and in silico molecular docking of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6- trione. ResearchGate. [Link]

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A Comparative Guide to the Functionalization of 1,3,5-Tricyclohexylbromobenzene: Navigating Steric Hindrance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3,5-Tricyclohexylbromobenzene presents a unique synthetic challenge due to the profound steric hindrance imposed by three bulky cyclohexyl groups flanking the reactive C-Br bond. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—as applied to this substrate. We delve into the mechanistic nuances dictated by steric demands, compare reaction outcomes with alternative organometallic pathways, and provide field-proven experimental protocols. This document serves as a technical resource for researchers in medicinal chemistry and materials science aiming to synthesize highly substituted, sterically encumbered aromatic scaffolds.

Introduction: The Challenge of a Sterically Shielded Substrate

1,3,5-Tricyclohexylbromobenzene (Br-TCB) is an aromatic halide characterized by a bromine atom positioned on a benzene ring symmetrically substituted with three cyclohexyl groups.[1][2][3] This substitution pattern creates a sterically congested environment around the reactive center, significantly impeding the approach of reagents and catalysts. Consequently, standard cross-coupling protocols often fail or provide low yields.

The successful functionalization of Br-TCB is critical for accessing novel molecular architectures. The tricyclohexylbenzene core imparts unique properties, including high lipophilicity, thermal stability, and specific conformational rigidity, making its derivatives attractive candidates for new pharmaceuticals, organic electronics, and advanced materials. This guide explores the strategic considerations and optimized methodologies required to overcome the inherent steric barriers of this substrate.

Reaction Pathway Comparison: C-C vs. C-N Bond Formation

The two most prevalent methods for functionalizing aryl halides are the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds). Both reactions rely on a palladium catalyst that navigates a catalytic cycle of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. For a substrate as sterically hindered as Br-TCB, each of these steps presents a significant kinetic hurdle.

Diagram: General Catalytic Cycle for Cross-Coupling

Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition (R-X) pd0->oxidative_add Aryl Halide (Br-TCB) pd2_complex R-Pd(II)(X)Ln oxidative_add->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation Coupling Partner (Boronic Acid / Amine) pd2_intermediate R-Pd(II)(R')Ln transmetalation->pd2_intermediate reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product R-R' reductive_elim->product pd2_intermediate->reductive_elim

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its functional group tolerance and the stability of its organoboron reagents.[4][5][6] When applied to Br-TCB, the primary challenge is facilitating both the transmetalation and the final reductive elimination steps.

Causality Behind Experimental Choices:

  • Ligand Selection: The oxidative addition of Br-TCB to a Pd(0) center is often the rate-determining step.[7] To accelerate this, bulky, electron-rich phosphine ligands are required. Ligands such as SPhos, XPhos, or other biphenyl-based phosphines create a coordinatively unsaturated and highly reactive palladium center that can penetrate the steric shield of the substrate.

  • Base and Solvent: The choice of base is critical for activating the boronic acid partner for transmetalation. Strong bases like potassium phosphate or cesium carbonate are often effective. Aprotic polar solvents like dioxane or toluene are typically used, often with a small amount of water to aid in dissolving the base and facilitating the reaction.[8]

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination allows for the direct formation of aryl amines from aryl halides.[9][10][11] The reaction mechanism shares similarities with the Suzuki coupling but involves the coordination of an amine and subsequent deprotonation to form a palladium-amido complex.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is exceptionally sensitive to the ligand architecture. Sterically demanding ligands are essential to promote the C-N reductive elimination, which is often the most difficult step, especially with hindered substrates.[10] Catalyst systems developed by Buchwald and Hartwig, often employing specialized biarylphosphine ligands, are indispensable.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice for this transformation.

Comparative Data Summary

The following table provides a high-level comparison of expected outcomes and required conditions for functionalizing Br-TCB. Yields are estimates based on reactions with similarly hindered substrates and should be optimized for specific coupling partners.

Reaction TypeCoupling PartnerRecommended Catalyst SystemBaseTypical SolventExpected ProductKey Challenge
Suzuki-Miyaura Aryl/Alkyl Boronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1,3,5-Tricyclohexyl-functionalized areneSlow transmetalation and reductive elimination
Buchwald-Hartwig Primary/Secondary AminePd(OAc)₂ / RuPhosNaOtBuTolueneN-Aryl-1,3,5-tricyclohexylanilineC-N reductive elimination from the sterically congested complex
Grignard Formation Magnesium (Mg)N/A (Initiator: I₂)N/ATHF / Diethyl Ether1,3,5-Tricyclohexylphenylmagnesium bromideFormation can be sluggish; risk of Wurtz coupling

Detailed Experimental Protocols

Trustworthy protocols must be self-validating. The following procedures include detailed steps from setup to purification, representing best practices for handling these challenging reactions.

Protocol: Suzuki-Miyaura Coupling of Br-TCB with Phenylboronic Acid

This protocol details the synthesis of 1,3,5-tricyclohexyl-1,1'-biphenyl.

Materials:

  • 1,3,5-Tricyclohexylbromobenzene (Br-TCB) (1.0 mmol, 403.5 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 636.8 mg)

  • Toluene (5 mL) and Water (0.5 mL), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Br-TCB, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 2 mL of degassed toluene to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed toluene (3 mL) and degassed water (0.5 mL).

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitor reaction progress via TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (eluent: hexanes) to yield the pure product.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) reagents Add Solids: 1. Br-TCB 2. Phenylboronic Acid 3. K3PO4 start->reagents combine Combine & Add Solvents: 1. Catalyst Solution 2. Toluene 3. H2O reagents->combine catalyst Prepare Catalyst: Pd2(dba)3 + SPhos in degassed Toluene catalyst->combine react Heat to 100 °C (18-24h) combine->react workup Workup: 1. Cool & Dilute 2. Wash (H2O, Brine) 3. Dry (Na2SO4) react->workup purify Purification: Column Chromatography workup->purify product Final Product: 1,3,5-Tricyclohexyl-1,1'-biphenyl purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of Br-TCB.

Alternative Pathways: Grignard Reagent Formation

For certain applications, forming an organometallic intermediate from Br-TCB can be a viable alternative to direct cross-coupling.

Formation of 1,3,5-Tricyclohexylphenylmagnesium Bromide: Reacting Br-TCB with activated magnesium turnings in anhydrous THF can generate the corresponding Grignard reagent. This process is often sluggish and may require an initiator like iodine or 1,2-dibromoethane.

Advantages:

  • Creates a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones).

  • Avoids the cost and potential toxicity of palladium catalysts.

Limitations:

  • The Grignard reagent is highly basic and moisture-sensitive, limiting functional group compatibility.

  • The steric hindrance can make its reaction with other bulky electrophiles inefficient.[12]

Conclusion and Future Outlook

The functionalization of 1,3,5-tricyclohexylbromobenzene, while challenging, is readily achievable through carefully optimized cross-coupling protocols. The choice between Suzuki-Miyaura and Buchwald-Hartwig reactions will depend on the desired C-C or C-N bond formation. In all cases, the use of bulky, electron-rich phosphine ligands is paramount to overcoming the steric barriers inherent to the substrate. While organometallic routes like Grignard formation offer a palladium-free alternative, they come with their own set of limitations regarding functional group tolerance. Future research may focus on developing even more active catalyst systems, potentially involving nickel or other base metals, to perform these transformations under milder conditions and further expand the synthetic utility of this valuable molecular scaffold.[13]

References

  • Denmark, S. E., Smith, R. C., Chang, W. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Cahiez, G., et al. (2014). A Practical Procedure for Iron-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl-Grignard Reagents with Primary Alkyl Halides. Semantic Scholar. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • Frisch, A. C., & Beller, M. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Bello, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5251-5289. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hu, X., et al. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Synthesis, X-ray structure, DFT investigation and in silico molecular docking of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of 1,3,5-Tri- and 1,3,5,7-Tetracarbonyl Compounds. [Link]

  • PubChem. (n.d.). Tricyclohexyl benzene-1,3,5-tricarboxylate. [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbenzene. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • HETEROCYCLES. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. [Link]

  • PubChem. (n.d.). Tricyclohexylbenzene. [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Reddit. (2013). [organic chemistry] synthesis of 1,3,5-tribromobenzene. [Link]

  • Ali, A., et al. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. American Journal of Chemistry. [Link]

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Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key intermediates like 1,3,5-Tricyclohexylbromobenzene is not merely a quality control checkpoint; it is a critical determinant of reaction efficiency, product yield, and the safety profile of the final active pharmaceutical ingredient (API). Positional isomers, arising from the synthesis process, can exhibit different reactivity and toxicological profiles. Therefore, robust analytical methodologies are paramount for their accurate identification and quantification.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of 1,3,5-Tricyclohexylbromobenzene: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices and present supporting data structures and protocols to ensure self-validating and reliable results.

The Challenge: Potential Isomeric Impurities

The synthesis of 1,3,5-Tricyclohexylbromobenzene, a highly substituted benzene derivative, can potentially lead to the formation of several positional isomers. The primary isomers of concern would be those where the bromine atom is not at the intended position relative to the bulky cyclohexyl groups. For instance, bromination of 1,3,5-tricyclohexylbenzene could potentially yield other isomers if the reaction is not perfectly regioselective. Understanding the potential isomeric impurities is the first step in developing a robust analytical method.[1][2]

Comparative Analysis of Analytical Methodologies

A comparative overview of the most effective analytical techniques for isomeric purity analysis is presented below.

Technique Principle Strengths Limitations Typical Application
GC-MS Separation based on volatility and polarity, with mass-to-charge ratio detection.[3][4]High resolution for volatile compounds, definitive identification by mass fragmentation patterns.Requires sample volatility; potential for thermal degradation of analytes.Ideal for routine quality control and identification of unknown volatile impurities.
HPLC Separation based on partitioning between a stationary and mobile phase.[5][6]Versatile for a wide range of compounds, non-destructive, and suitable for non-volatile samples.Resolution can be challenging for closely related isomers; may require method development.Suitable for both qualitative and quantitative analysis of a broad range of isomers.
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[7][8][9][10]Provides unambiguous structural elucidation, inherently quantitative (qNMR), and non-destructive.[9]Lower sensitivity compared to chromatographic methods; complex spectra for mixtures.Definitive structural confirmation and accurate quantification of isomers without the need for specific reference standards for each isomer.

In-Depth Analysis and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerhouse for separating and identifying volatile and semi-volatile isomers. The choice of the capillary column is critical; a non-polar or medium-polarity column is typically effective for separating substituted benzenes based on subtle differences in their boiling points and interactions with the stationary phase.[3][4] The mass spectrometer provides definitive identification through characteristic fragmentation patterns.

Experimental Workflow:

Caption: GC-MS workflow for isomeric purity analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1,3,5-Tricyclohexylbromobenzene sample and dissolve it in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Trustworthiness: The protocol's self-validating nature comes from the combination of retention time and mass spectral data. Isomers will have identical mass spectra but different retention times. The fragmentation pattern serves as a fingerprint for the tricyclohexylbromobenzene structure.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC offers versatility, especially for less volatile compounds or when thermal degradation is a concern. For nonpolar compounds like 1,3,5-Tricyclohexylbromobenzene, a reversed-phase C18 column is a robust starting point.[11] The choice of mobile phase, particularly the organic modifier (acetonitrile vs. methanol), can significantly impact the resolution of closely eluting isomers.

Experimental Workflow:

Caption: HPLC workflow for isomeric purity analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.[12]

    • Injection Volume: 10 µL.

Trustworthiness: Method validation for HPLC would involve assessing specificity, linearity, accuracy, and precision as per ICH guidelines. The use of a reference standard for 1,3,5-Tricyclohexylbromobenzene is crucial for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of isomers.[8][10] For quantitative analysis (qNMR), a certified reference material is used as an internal standard.[13] The distinct chemical environments of protons in different isomers will result in unique chemical shifts and coupling patterns in the ¹H NMR spectrum, allowing for their differentiation and quantification.[7][9]

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Cross-Coupling of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Steric Hindrance

In the landscape of pharmaceutical and materials science, the synthesis of complex, multi-substituted aromatic compounds is a cornerstone of innovation. Molecules built around a 1,3,5-trisubstituted benzene core, such as derivatives of 1,3,5-tricyclohexylbenzene, are of significant interest for creating novel molecular architectures, liquid crystals, and organic electronics. The key synthetic challenge lies in the functionalization of precursors like 1,3,5-tricyclohexylbromobenzene. The immense steric bulk imposed by the three cyclohexyl groups flanking the reactive C-Br bond dramatically hinders the approach of catalytic species, making standard cross-coupling protocols inefficient.

This guide provides an in-depth comparison of modern palladium-based catalyst systems for tackling this formidable substrate. We will move beyond a simple recitation of procedures to dissect the causality behind catalyst selection, offering field-proven insights into why certain systems excel. Our focus will be on the two most powerful C-C and C-N bond-forming reactions for this purpose: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By benchmarking catalyst performance through a lens of mechanistic understanding and empirical data, this guide aims to equip researchers with the knowledge to select and optimize catalytic protocols for even the most demanding, sterically congested substrates.

Benchmarking Philosophy: Key Performance Indicators for Hindered Substrates

Objective comparison requires a defined set of metrics. For a substrate as challenging as 1,3,5-tricyclohexylbromobenzene, we prioritize the following Key Performance Indicators (KPIs):

  • Reaction Yield (%): The ultimate measure of efficiency. For hindered substrates, achieving yields above 80% is considered excellent.

  • Catalyst Loading (mol %): Lower loading signifies a more active and efficient catalyst, reducing costs and simplifying purification by minimizing residual palladium. A loading of <1 mol % is desirable.

  • Reaction Time (h) and Temperature (°C): Milder conditions (lower temperature, shorter time) are indicative of a highly active catalyst and are preferable to preserve sensitive functional groups.

  • Turnover Number (TON): Calculated as (moles of product / moles of catalyst), TON provides a direct measure of catalyst lifetime and efficiency.

  • Ligand Efficacy: The choice of ligand is arguably the most critical variable. We will assess ligands based on their ability to promote high yields under mild conditions.

Catalyst Systems Comparison: Ligand Selection is Paramount

The success of coupling sterically encumbered aryl halides is almost entirely dependent on the properties of the ligand coordinating to the palladium center. The ligand must be both bulky enough to promote the formation of a highly reactive, monoligated Pd(0) species and electron-rich enough to facilitate the difficult oxidative addition step.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a workhorse of modern synthesis.[3][4] For 1,3,5-tricyclohexylbromobenzene, the challenge lies in enabling the oxidative addition of the bulky aryl bromide to the Pd(0) center.

Catalyst System (Precatalyst + Ligand)Coupling PartnerBaseSolventTemp (°C)Cat. Loading (mol %)Yield (%)Key Insights & Rationale
Pd₂(dba)₃ + XPhos Phenylboronic AcidK₃PO₄Toluene/H₂O1001.0>90Gold Standard: XPhos is a bulky, electron-rich biarylphosphine. Its large steric footprint promotes the formation of the active L-Pd(0) species, essential for oxidative addition of the hindered substrate.
Pd(OAc)₂ + SPhos 4-Tolylboronic AcidCs₂CO₃Dioxane1101.5~88High Performance: SPhos, another Buchwald-type ligand, offers similar benefits to XPhos. The choice between them can be substrate-dependent and may require screening.
PdCl₂(dppf)Phenylboronic AcidK₂CO₃DME1005.0<20Poor Efficacy: The bidentate dppf ligand is generally not bulky enough to facilitate the coupling of such hindered partners, leading to low conversion.[5]
Pd(OAc)₂ + IPr (NHC Ligand)Phenylboronic AcidKOtBuToluene1001.0~90NHC Alternative: N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors and sterically demanding, making them excellent for challenging couplings.[6] They can offer superior thermal stability.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[5][7][8] The steric hindrance of 1,3,5-tricyclohexylbromobenzene makes this transformation particularly difficult, requiring highly active and specialized catalyst systems.

Catalyst System (Precatalyst + Ligand)Coupling PartnerBaseSolventTemp (°C)Cat. Loading (mol %)Yield (%)Key Insights & Rationale
Pd₂(dba)₃ + RuPhos MorpholineNaOtBuToluene1001.0>95Exceptional Activity: RuPhos is specifically designed for C-N coupling of hindered substrates. Its structure facilitates the crucial reductive elimination step to form the C-N bond.
Pd(OAc)₂ + tBuXPhos AnilineLHMDSDioxane1101.5~92High Generality: tBuXPhos is another highly effective Buchwald ligand. The use of a strong, non-nucleophilic base like LHMDS is often critical for difficult aminations.
Pd₂(dba)₃ + (±)-BINAP BenzylamineK₃PO₄Toluene1103.0<30Limited Scope: While effective for many aminations, the steric profile of BINAP is often insufficient for substrates with extreme hindrance at the ortho positions, resulting in poor performance.[9][10]
G3-XPhos PrecatalystPiperidineNaOtBuToluene800.5>95Precatalyst Advantage: Using a well-defined precatalyst like G3-XPhos ensures reliable formation of the active catalytic species, often allowing for lower catalyst loading and milder temperatures.[11]

Mechanistic Insights: The "Bulky Ligand" Effect

The remarkable success of ligands like XPhos and RuPhos stems from their ability to control the coordination sphere of the palladium catalyst. The catalytic cycle for cross-coupling involves a delicate balance between different palladium species.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) RATE LIMITING STEP center_node trans_complex L-Pd(II)(Ar)(R') oa_complex->trans_complex Transmetalation (R'-M) product_complex Product Formation trans_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-R') Regeneration

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

For sterically hindered substrates like 1,3,5-tricyclohexylbromobenzene, the Oxidative Addition step is often rate-limiting. Bulky, electron-rich phosphine ligands favor the formation of a 14-electron, monoligated L-Pd(0) complex. This species is more coordinatively unsaturated and thus more reactive towards the bulky aryl bromide than a bis-ligated L₂-Pd(0) complex. Furthermore, the electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the insertion of the metal into the C-Br bond.

Detailed Experimental Protocols

The following protocols are self-validating and represent best practices for ensuring reproducibility when working with these challenging substrates.

Protocol 1: Suzuki-Miyaura Coupling using an XPhos-based Catalyst System

This protocol describes the coupling of 1,3,5-tricyclohexylbromobenzene with phenylboronic acid.

Experimental_Workflow Figure 2: Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 1. Add Ar-Br, Boronic Acid, & Base to Schlenk Flask setup2 2. Add Pd Precatalyst & Ligand setup1->setup2 setup3 3. Add Anhydrous, Degassed Solvent setup2->setup3 react1 4. Degas Mixture (Freeze-Pump-Thaw x3) setup3->react1 react2 5. Heat to Temperature (e.g., 100 °C) with Stirring react1->react2 react3 6. Monitor by TLC/GC-MS react2->react3 workup1 7. Cool & Quench (e.g., with H₂O) react3->workup1 workup2 8. Liquid-Liquid Extraction workup1->workup2 workup3 9. Dry, Filter & Concentrate workup2->workup3 purify 10. Purify via Column Chromatography workup3->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.[12][13][14]

Materials:

  • 1,3,5-Tricyclohexylbromobenzene (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (0.5 mol %)

  • XPhos (1.2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1,3,5-tricyclohexylbromobenzene, phenylboronic acid, and anhydrous K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (e.g., 10:1 v/v ratio) via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,3,5-tricyclohexyl-2-phenylbenzene.

Protocol 2: Buchwald-Hartwig Amination using a RuPhos-based Catalyst System

This protocol outlines the amination of 1,3,5-tricyclohexylbromobenzene with morpholine.

Materials:

  • 1,3,5-Tricyclohexylbromobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.5 mol %)

  • RuPhos (1.2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Important: Add the base (NaOtBu) to an oven-dried Schlenk flask inside a glovebox. If a glovebox is not available, weigh it quickly and purge the flask thoroughly with argon.

  • Add 1,3,5-tricyclohexylbromobenzene, Pd₂(dba)₃, and RuPhos to the flask under an argon atmosphere.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene followed by morpholine via syringe.

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Heat the reaction to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to isolate the N-arylated product.

Conclusion and Recommendations

The cross-coupling of 1,3,5-tricyclohexylbromobenzene represents a significant synthetic hurdle that pushes modern catalytic systems to their limits. Our comparative analysis demonstrates conclusively that catalyst systems employing bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) are superior for this class of transformation.

  • For C-C bond formation (Suzuki-Miyaura): The XPhos/Pd₂(dba)₃ system provides a reliable and high-yielding starting point. N-Heterocyclic carbene ligands such as IPr represent a viable and sometimes superior alternative that should be considered during optimization.

  • For C-N bond formation (Buchwald-Hartwig): The RuPhos/Pd₂(dba)₃ combination is exceptionally effective, particularly for coupling with secondary cyclic amines. The use of well-defined G3-precatalysts can offer improved performance and reproducibility, often at lower catalyst loadings.

Ultimately, the optimal catalyst for any specific coupling of a 1,3,5-tricyclohexylbenzene derivative will depend on the precise nature of the coupling partner. However, by starting with the robust, field-proven systems benchmarked in this guide, researchers can significantly streamline their optimization process and accelerate the synthesis of these challenging yet valuable molecules.

References

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]

  • Gstöttmayr, C., & Cokoja, M. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(10), 2445. [Link]

  • Shaughnessy, K. H., & Kim, P. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 70(1), 18-27. [Link]

  • Zou, G., & Reddy, K. S. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(9), 4151–4157. [Link]

  • Malakar, C. C. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19137-19163. [Link]

  • ResearchGate. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MacNeil, J. I., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(23), 5727. [Link]

  • Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]

  • MDPI. (2022). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2800-2808. [Link]

  • Abdollahi, S., & Mostaghni, F. (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Chemical and Natural Science, 3(1), 1-4. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

Sources

A Spectroscopic and Synthetic Guide to 1,3,5-Tricyclohexylbromobenzene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Synthetic Pathways for Researchers in Organic Synthesis and Drug Development

In the landscape of complex organic synthesis, the strategic selection of precursors is paramount to achieving desired molecular architectures with efficiency and purity. This guide provides a comprehensive spectroscopic and synthetic comparison of the key precursors to 1,3,5-tricyclohexylbromobenzene, a sterically hindered aryl bromide with applications in materials science and as a bulky ligand scaffold in catalysis. We will explore two primary synthetic routes to its immediate precursor, 1,3,5-tricyclohexylbenzene, and detail the subsequent bromination step. This analysis is grounded in experimental data to empower researchers in making informed decisions for their synthetic endeavors.

The Target Molecule: 1,3,5-Tricyclohexylbromobenzene

1,3,5-Tricyclohexylbromobenzene, also systematically named 2-bromo-1,3,5-tricyclohexylbenzene, is a highly substituted aromatic compound. Its bulky cyclohexyl groups create a unique steric and electronic environment, making it a valuable building block. The primary and most direct precursor to this molecule is 1,3,5-tricyclohexylbenzene. Therefore, the efficient synthesis and purification of this intermediate are critical.

Synthetic Pathways to 1,3,5-Tricyclohexylbenzene: A Comparative Analysis

Two principal strategies emerge for the synthesis of 1,3,5-tricyclohexylbenzene: the acid-catalyzed cyclotrimerization of cyclohexyl methyl ketone and the threefold Suzuki-Miyaura coupling of 1,3,5-tribromobenzene.

Route A: Cyclotrimerization of Cyclohexyl Methyl Ketone

This classical approach builds the central aromatic ring from a readily available ketone precursor. The acid-catalyzed self-condensation of three molecules of cyclohexyl methyl ketone yields the C₃-symmetric 1,3,5-tricyclohexylbenzene.

Causality of Experimental Choices: The use of a Brønsted acid-surfactant catalyst, such as dodecylbenzenesulfonic acid (DBSA), is advantageous as it can act as both the acid catalyst and a phase-transfer agent, enhancing the solubility and interaction of the organic substrates.[1][2] The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent aromatization reactions.

A mixture of cyclohexyl methyl ketone (3.0 mmol) and dodecylbenzenesulfonic acid (3.0 mmol) is stirred at 130-135°C for 10 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled and extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic TechniqueCharacteristic Data
¹H NMR Due to the complexity of the cyclohexyl ring protons, the spectrum shows a multiplet in the region of 1.10-2.50 ppm. A sharp singlet for the methyl protons appears around 2.11 ppm.
¹³C NMR The carbonyl carbon gives a characteristic signal at approximately 212.5 ppm. The methyl carbon appears around 28.2 ppm, and the cyclohexyl carbons resonate in the range of 25.8-51.4 ppm.
IR (Infrared) Spectroscopy A strong absorption band characteristic of the C=O stretch is observed around 1708 cm⁻¹. C-H stretching vibrations of the alkyl groups are seen just below 3000 cm⁻¹.[3]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed at m/z 126. Key fragmentation patterns include the loss of a methyl group (m/z 111) and the acetyl group (m/z 83), as well as a prominent peak for the acetyl cation (m/z 43).[4]
Route B: Threefold Suzuki-Miyaura Coupling of 1,3,5-Tribromobenzene

This modern approach utilizes the power of palladium-catalyzed cross-coupling to construct the target molecule from a pre-formed aromatic core. 1,3,5-Tribromobenzene serves as the scaffold, and three cyclohexyl groups are introduced via a Suzuki-Miyaura reaction with a suitable cyclohexylboron reagent.

Causality of Experimental Choices: The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and generally mild reaction conditions.[5][6] The choice of a palladium catalyst and a suitable ligand is crucial for achieving high yields, especially in sterically hindered systems. A base is required to activate the boronic acid for transmetalation to the palladium center.[7]

In a flame-dried Schlenk flask under an inert atmosphere, 1,3,5-tribromobenzene (1.0 mmol), cyclohexylboronic acid (3.3 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 6.0 mmol) are combined in a degassed solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is heated (typically 80-100°C) and stirred until TLC or GC-MS analysis indicates the consumption of the starting material. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Spectroscopic TechniqueCharacteristic Data
¹H NMR The high symmetry of the molecule results in a single sharp singlet for the three aromatic protons, typically observed around 7.71 ppm in CDCl₃.
¹³C NMR Two signals are observed: one for the bromine-substituted carbons at approximately 124 ppm and another for the carbons bearing hydrogen at around 132 ppm.
IR (Infrared) Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring are observed above 3000 cm⁻¹. C-Br stretching vibrations typically appear in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum shows a characteristic isotopic pattern for a molecule containing three bromine atoms, with the molecular ion peaks (M⁺, M+2, M+4, M+6) centered around m/z 312, 314, 316, and 318.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_route_a Route A: Cyclotrimerization cluster_route_b Route B: Suzuki Coupling cluster_final_step Final Bromination CMK Cyclohexyl Methyl Ketone TCB_A 1,3,5-Tricyclohexylbenzene CMK->TCB_A  Acid Catalyst (DBSA)  Heat TCB_final 1,3,5-Tricyclohexylbenzene TBB 1,3,5-Tribromobenzene TCB_B 1,3,5-Tricyclohexylbenzene TBB->TCB_B CHBA Cyclohexylboronic Acid CHBA->TCB_B  Pd Catalyst  Base Final_Product 1,3,5-Tricyclohexylbromobenzene TCB_final->Final_Product  Brominating Agent (e.g., NBS)  Catalyst

Caption: Synthetic routes to 1,3,5-Tricyclohexylbromobenzene.

Spectroscopic Comparison of 1,3,5-Tricyclohexylbenzene Precursors

PrecursorSynthesis MethodKey Spectroscopic FeaturesAdvantagesDisadvantages
Cyclohexyl Methyl Ketone CyclotrimerizationIR: Strong C=O stretch at ~1708 cm⁻¹.[3] MS: M⁺ at m/z 126, characteristic fragments at m/z 83 and 43.[4]Readily available and relatively inexpensive starting material. Direct construction of the core aromatic ring.Harsh reaction conditions (high temperature). Potential for side reactions and lower yields.
1,3,5-Tribromobenzene From Aniline¹H NMR: Single peak at ~7.71 ppm. MS: Characteristic isotopic pattern for Br₃.Well-established synthesis. High purity of the starting material is achievable.Multi-step synthesis of the precursor itself. Requires a subsequent, potentially costly, threefold cross-coupling reaction.

The Final Step: Bromination of 1,3,5-Tricyclohexylbenzene

Once 1,3,5-tricyclohexylbenzene is synthesized and purified, the final step is the regioselective bromination of the aromatic ring. Due to the steric hindrance imposed by the three cyclohexyl groups, the remaining aromatic protons are the only sites for electrophilic substitution.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) in the presence of a suitable catalyst is a common choice for aromatic bromination.[8] The catalyst, often a Lewis acid or a protic acid, polarizes the Br-N bond, generating a more electrophilic bromine species that can attack the electron-rich benzene ring. The reaction conditions must be carefully controlled to prevent benzylic bromination on the cyclohexyl rings, which is a competing radical-mediated pathway.[9]

To a solution of 1,3,5-tricyclohexylbenzene in a suitable solvent (e.g., dichloromethane or acetic acid), N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a Lewis or Brønsted acid are added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Spectroscopic TechniqueExpected Characteristic Data
¹H NMR The two remaining aromatic protons will appear as a singlet, shifted due to the electronic effect of the bromine atom. The cyclohexyl protons will exhibit complex multiplets.
¹³C NMR The number of aromatic carbon signals will increase due to the loss of symmetry. The carbon atom bonded to bromine will be significantly shifted.
IR (Infrared) Spectroscopy The spectrum will be similar to the precursor, with the addition of a characteristic C-Br stretching frequency in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with molecular ion peaks at M⁺ and M+2 of roughly equal intensity. The molecular weight is 403.4 g/mol .[10]

Conclusion and Recommendations

Both the cyclotrimerization of cyclohexyl methyl ketone and the threefold Suzuki-Miyaura coupling of 1,3,5-tribromobenzene offer viable pathways to 1,3,5-tricyclohexylbenzene, the key precursor to 1,3,5-tricyclohexylbromobenzene.

  • Route A (Cyclotrimerization) is more atom-economical and starts from a simpler precursor. However, it may require more optimization to achieve high yields and purity due to the harsh reaction conditions. This route is likely more cost-effective for large-scale synthesis if optimized.

  • Route B (Suzuki Coupling) offers a more controlled and potentially higher-yielding synthesis, benefiting from the modularity and reliability of the Suzuki-Miyaura reaction. The main drawback is the multi-step nature and the potential cost of the palladium catalyst and boronic acid reagent.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the desired level of purity. The final bromination step is a straightforward electrophilic aromatic substitution, readily achievable from the 1,3,5-tricyclohexylbenzene intermediate. This guide provides the foundational knowledge and experimental context to enable the successful synthesis and characterization of these important chemical building blocks.

References

  • NIST. Ethanone, 1-cyclohexyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy). Available from: https://www.researchgate.
  • PrepChem.com. Preparation of 1,3,5-tribromobenzene. Available from: [Link]

  • ResearchGate. (PDF) Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Available from: [Link]

  • NIST. Ethanone, 1-cyclohexyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChem. Cyclohexyl methyl ketone. Available from: [Link]

  • Phatangare, K., Padalkar, V., Murugan, K., & Chaskar, A. (2012). Brønsted acid-surfactant (BAS) catalysed cyclotrimerization of aryl methyl ketone. Current Chemistry Letters, 1(3), 133-138. Available from: [Link]

  • Organic Syntheses. Benzene, 1,3,5-tribromo-. Available from: [Link]

  • PrepChem.com. Preparation of Cyclohexyl methyl ketone. Available from: [Link]

  • PubChem. 1,3,5-Tricyclohexylbromobenzene. Available from: [Link]

  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Wikipedia. 1,3,5-Tribromobenzene. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Growing Science. Brønsted acid-surfactant (BAS) catalysed cyclotrimerization of aryl methyl ketone. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tricyclohexylbromobenzene is a sterically hindered organobromine compound with significant applications in materials science and as a precursor for bulky ligands and Grignard reagents. The controlled synthesis of this molecule is crucial for ensuring the purity and reliability of downstream applications. This guide provides a comparative analysis of the validated and potential synthetic routes to 1,3,5-tricyclohexylbromobenzene, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their needs.

Introduction

The unique steric and electronic properties of 1,3,5-tricyclohexylbromobenzene, a derivative of benzene with three bulky cyclohexyl groups and a bromine atom, make it a valuable building block in several areas of chemical research. Its primary utility lies in its role as a precursor to sterically demanding ligands, which are instrumental in tuning the catalytic activity and selectivity of metal complexes. Furthermore, it serves as a starting material for the corresponding Grignard reagent, opening avenues for the synthesis of novel organic molecules with significant steric bulk.

Given its importance, the reliable and efficient synthesis of 1,3,5-tricyclohexylbromobenzene is of paramount importance. This guide will explore and compare the established literature method for its synthesis with a plausible alternative two-step approach, providing detailed experimental procedures and a critical evaluation of each route.

Synthetic Strategies: A Comparative Overview

Two principal synthetic strategies for obtaining 1,3,5-tricyclohexylbromobenzene will be discussed:

  • Direct Synthesis: A one-pot reaction involving the direct introduction of the cyclohexyl and bromo- functionalities onto the benzene ring. This approach is documented in the literature but full experimental details are not widely available.

  • Two-Step Synthesis: A sequential approach involving the initial synthesis of 1,3,5-tricyclohexylbenzene followed by its subsequent bromination. This method offers a potentially more controlled route to the final product.

The following sections will delve into the specifics of each strategy, providing detailed experimental protocols and a comparative analysis.

Route 1: The Koudelka, Šaman, and Exner Method (Direct Synthesis)

This method, originally described by Koudelka, Šaman, and Exner in 1985, is the most frequently cited procedure for the synthesis of 1,3,5-tricyclohexylbromobenzene.[1] While the full experimental text is not readily accessible, numerous crystallographic and synthetic studies reference this work for the preparation of the title compound.[2] Based on these secondary citations, the synthesis is understood to be a direct, one-pot procedure.

Conceptual Workflow

Sources

A Comparative Analysis of Functionalized 1,3,5-Tricyclohexylbromobenzene Derivatives: A Guide to Unlocking Novel Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to addressing the ever-growing challenges of drug resistance and the need for highly specific therapeutic agents. Three-dimensional molecular architectures are increasingly sought after for their ability to provide enhanced target engagement and improved physicochemical properties. This guide introduces the 1,3,5-tricyclohexylbromobenzene scaffold as a promising, yet underexplored, platform for the development of new chemical entities. Due to the nascent stage of research into its functionalized derivatives, this document serves as a forward-looking comparative analysis. It provides a comprehensive overview of the synthesis of the core structure, proposes robust methodologies for its functionalization, and establishes a framework for the systematic evaluation of the resulting derivatives. By presenting detailed experimental protocols and a clear rationale for experimental design, this guide aims to empower researchers to explore this unique chemical space and unlock its therapeutic potential.

Introduction: The Case for a Bulky, Three-Dimensional Scaffold

The vast majority of small molecule drugs are based on flat, aromatic core structures. While this has yielded numerous successful therapeutics, there is a growing recognition of the limitations of this "flatland" approach. Saturated, three-dimensional scaffolds can offer improved solubility, reduced off-target effects, and novel intellectual property positions. The 1,3,5-tricyclohexylbenzene core presents a unique topology, characterized by a central phenyl ring flanked by three bulky cyclohexyl groups. This arrangement imparts significant steric hindrance and a distinct hydrophobic character, making it an intriguing starting point for the design of novel ligands and probes. The strategic placement of a bromine atom on this scaffold provides a versatile handle for a wide range of functionalization reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will comparatively analyze hypothetical classes of functionalized 1,3,5-tricyclohexylbromobenzene derivatives, focusing on the synthetic accessibility and potential impact of different functional groups on key drug-like properties.

Synthesis of the Core Scaffold: 1-Bromo-2,4,6-tricyclohexylbenzene

The journey into the functionalization of this unique scaffold begins with the reliable synthesis of the brominated core structure. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve good yields.

Synthesis of 1,3,5-Tricyclohexylbenzene

The parent 1,3,5-tricyclohexylbenzene can be synthesized via the acid-catalyzed trimerization of cyclohexene in the presence of benzene, or through the hydrogenation of 1,3,5-triphenylbenzene. A common laboratory-scale preparation involves the Friedel-Crafts alkylation of benzene with cyclohexene.

Bromination of 1,3,5-Tricyclohexylbenzene

The bromination of the sterically hindered 1,3,5-tricyclohexylbenzene presents a greater challenge than the bromination of simple benzene. The bulky cyclohexyl groups deactivate the ring towards electrophilic substitution and sterically hinder the approach of the electrophile. Therefore, a potent halogen carrier catalyst is essential.

Experimental Protocol: Synthesis of 1-Bromo-2,4,6-tricyclohexylbenzene

Materials:

  • 1,3,5-Tricyclohexylbenzene

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution, 10% (w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3,5-tricyclohexylbenzene (1.0 eq) in anhydrous DCM under an inert atmosphere, add FeBr₃ (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add NBS (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 10% sodium thiosulfate solution.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield 1-bromo-2,4,6-tricyclohexylbenzene as a white solid.

Functionalization Strategies: A Comparative Overview

The bromine atom on the 1,3,5-tricyclohexylbenzene scaffold is the gateway to a diverse array of derivatives. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of sterically hindered aryl bromides.[1]

Workflow for Functionalization and Comparative Analysis

Suzuki_Miyaura_Coupling ArylBromide 1-Bromo-2,4,6-tricyclohexylbenzene Product Biaryl Product ArylBromide->Product Suzuki Coupling BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/H₂O Solvent->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a microwave vial, combine 1-bromo-2,4,6-tricyclohexylbenzene (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Seal the vial and heat in a microwave reactor to 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of an Aniline Derivative

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-2,4,6-tricyclohexylbenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add the desired amine (1.2 eq) and anhydrous toluene.

  • Heat the mixture to 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Framework for Comparative Performance Evaluation

A systematic evaluation of the synthesized derivatives is crucial to understand their potential as drug candidates. The following table outlines key experimental assays for a comparative analysis.

Parameter Experimental Method Rationale and Expected Insights
Purity and Identity ¹H NMR, ¹³C NMR, HRMSConfirms the structure and purity of the synthesized compounds.
Lipophilicity HPLC with a C18 columnThe LogP value is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The bulky cyclohexyl groups are expected to confer high lipophilicity.
Aqueous Solubility Nephelometry or HPLC-based methodsPoor solubility is a common challenge in drug development. Functionalization with polar groups is expected to enhance solubility.
In Vitro Metabolic Stability Incubation with liver microsomes followed by LC-MS analysisAssesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes. The sterically hindered nature of the scaffold may confer metabolic stability.
Target Binding Affinity Varies by target (e.g., fluorescence polarization, surface plasmon resonance)Quantifies the potency of the compounds against a specific biological target.
Cellular Activity Cell-based assays relevant to the therapeutic area (e.g., cytotoxicity, reporter gene assays)Determines the efficacy of the compounds in a biological context.

Conclusion and Future Outlook

The 1,3,5-tricyclohexylbromobenzene scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. Its inherent three-dimensionality and the versatility of the bromo-substituent provide a platform for the creation of diverse libraries of compounds. While direct comparative data on its functionalized derivatives is currently unavailable, this guide provides a robust framework for their synthesis and evaluation. By employing modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a range of derivatives. The subsequent systematic analysis of their physicochemical and biological properties will be instrumental in elucidating the structure-activity relationships and unlocking the full potential of this intriguing molecular scaffold. It is our hope that this guide will serve as a catalyst for further research in this promising area of medicinal chemistry.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Kouldelka, J., et al. (1985). Synthesis of 1-Bromo-2,4,6-tricyclohexylbenzene. Collection of Czechoslovak Chemical Communications, 50(5), 1169-1174. (Note: A specific, directly verifiable URL for this older journal article may be difficult to locate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Tricyclohexylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of robust scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3,5-Tricyclohexylbromobenzene, grounded in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment: Understanding the "Why"

1,3,5-Tricyclohexylbromobenzene (C₂₄H₃₅Br) is a brominated aromatic compound.[1] While specific toxicity data for this exact molecule is not extensively documented in publicly available literature, its structural class as a halogenated organic compound necessitates a cautious approach. Halogenated organic compounds are a class of chemicals that are often persistent in the environment and can pose long-term risks.[2][3]

The primary concerns with compounds of this nature are:

  • Potential for Bioaccumulation: Due to their lipophilic nature and resistance to degradation, halogenated aromatic hydrocarbons can accumulate in living organisms.

  • Toxicity: Similar brominated and chlorinated aromatic compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[4][5][6]

  • Environmental Persistence: Many halogenated organic compounds are not readily biodegradable, leading to long-term environmental contamination if not disposed of correctly.[4]

Therefore, every step in the handling and disposal process is designed to minimize exposure to laboratory personnel and prevent release into the environment.

Immediate Safety Protocols: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any work that will generate 1,3,5-Tricyclohexylbromobenzene waste, it is imperative to establish a safe handling environment.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Handling Procedures:

  • All handling of 1,3,5-Tricyclohexylbromobenzene should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

Waste Characterization and Segregation: A Critical Step for Compliance and Cost-Effectiveness

1,3,5-Tricyclohexylbromobenzene waste is classified as hazardous due to its nature as a halogenated organic compound.[2] Proper segregation of this waste is crucial for two primary reasons:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have stringent regulations for the disposal of halogenated organic compounds.[8] Mixing hazardous waste with non-hazardous waste can result in the entire mixture being classified as hazardous, leading to increased disposal costs and potential regulatory violations.

  • Disposal Method: Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, which are different and typically more expensive than those for non-halogenated waste.[6][9]

Segregation Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Never mix 1,3,5-Tricyclohexylbromobenzene waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[9]

  • Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step-by-Step Disposal Procedure

This protocol outlines the systematic process for the collection, storage, and disposal of 1,3,5-Tricyclohexylbromobenzene waste.

Step 1: Container Selection and Labeling

  • Select a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[10]

  • The container must be clearly and legibly labeled with the words "Hazardous Waste."[10]

  • The label must also include the full chemical name, "1,3,5-Tricyclohexylbromobenzene," and an approximate concentration or quantity of the waste.[10]

Step 2: Waste Accumulation

  • Place the labeled waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[10]

  • Keep the container securely closed at all times, except when adding waste. A funnel should not be left in the container opening.[9][10]

  • Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal

  • Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Step 4: Final Disposal Method

  • The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6][7] This process is designed to break down the chemical into less harmful components and includes flue gas scrubbing to capture any hazardous byproducts.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EH&S office.

Quantitative Data Summary

The following table provides key quantitative data for 1,3,5-Tricyclohexylbromobenzene.

PropertyValueSource
Molecular Formula C₂₄H₃₅Br[1]
Molar Mass 403.4 g/mol [1]
CAS Number 97443-80-6[1]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,3,5-Tricyclohexylbromobenzene.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start: Work with 1,3,5-Tricyclohexylbromobenzene ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Ensure Container is Properly Labeled: - 'Hazardous Waste' - Chemical Name & Conc. halogenated_container->label_container store_container Store in Satellite Accumulation Area with Secondary Containment label_container->store_container container_full Container is 90% Full? store_container->container_full container_full->store_container No request_pickup Request Waste Pickup from EH&S or Licensed Waste Contractor container_full->request_pickup Yes incineration Final Disposal via High-Temperature Incineration request_pickup->incineration end End of Process incineration->end

Caption: Disposal Workflow for 1,3,5-Tricyclohexylbromobenzene

Conclusion

The responsible disposal of 1,3,5-Tricyclohexylbromobenzene is a critical aspect of laboratory safety and environmental protection. By understanding the hazards associated with this class of compound and adhering to the detailed procedures for segregation, containment, and disposal, we can ensure that our scientific pursuits are conducted in a manner that is safe for ourselves, our colleagues, and the environment.

References

  • PubChem. 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 1,3,5-Trihydroxybenzene. [Link]

  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • PubChem. 1,3,5-Tricyclohexylbenzene. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • INCHEM. ICSC 0344 - 1,3,5-TRICHLOROBENZENE. [Link]

  • Government of Canada. Fact sheet: 1,3,5-trichlorobenzene. [Link]

  • Gelest, Inc. Safety Data Sheet: 1,3,5-TRISILACYCLOHEXANE. [Link]

  • The University of British Columbia. Laboratory Hazardous Waste Management. [Link]

  • Wikipedia. 1,3,5-Trichlorobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Trichlorobenzenes | Public Health Statement. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • FooDB. Showing Compound 1,3,5-Triphenylcyclohexane (FDB016597). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.